Product packaging for 1,3-Dibromoimidazo[1,5-a]pyridine(Cat. No.:CAS No. 72315-45-8)

1,3-Dibromoimidazo[1,5-a]pyridine

Numéro de catalogue: B1367101
Numéro CAS: 72315-45-8
Poids moléculaire: 275.93 g/mol
Clé InChI: NEVFVTGZOQKSDN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,3-Dibromoimidazo[1,5-a]pyridine is a useful research compound. Its molecular formula is C7H4Br2N2 and its molecular weight is 275.93 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4Br2N2 B1367101 1,3-Dibromoimidazo[1,5-a]pyridine CAS No. 72315-45-8

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1,3-dibromoimidazo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2/c8-6-5-3-1-2-4-11(5)7(9)10-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEVFVTGZOQKSDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C(N2C=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80501065
Record name 1,3-Dibromoimidazo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80501065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72315-45-8
Record name 1,3-Dibromoimidazo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80501065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,3-Dibromoimidazo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif renowned for its prevalence in a multitude of biologically active compounds and advanced materials.[1][2] Derivatives of this structure are integral to medicinal chemistry, exhibiting a wide array of pharmacological activities.[3] The strategic introduction of halogen atoms, particularly bromine, onto this scaffold can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive, technically-grounded pathway for the synthesis of 1,3-dibromoimidazo[1,5-a]pyridine, a valuable building block for further chemical exploration.

This document outlines a robust two-step synthetic sequence, commencing with the construction of the parent imidazo[1,5-a]pyridine core, followed by a regioselective dibromination. The causality behind experimental choices, detailed protocols, and mechanistic insights are provided to ensure scientific integrity and reproducibility.

Overall Synthetic Strategy

The synthesis of this compound is most logically approached in two distinct stages:

  • Step 1: Scaffold Formation. Synthesis of the unsubstituted imidazo[1,5-a]pyridine ring system via a cyclocondensation reaction.

  • Step 2: Regioselective Dibromination. Introduction of two bromine atoms at the C1 and C3 positions of the heterocyclic core through electrophilic aromatic substitution.

Overall Synthesis Pathway 2-(Aminomethyl)pyridine 2-(Aminomethyl)pyridine Imidazo[1,5-a]pyridine Imidazo[1,5-a]pyridine 2-(Aminomethyl)pyridine->Imidazo[1,5-a]pyridine Step 1: Cyclization (e.g., Triethyl orthoformate, TFA) This compound This compound Imidazo[1,5-a]pyridine->this compound Step 2: Dibromination (2.2 eq. NBS, CH3CN)

Caption: Overall two-step synthesis of this compound.

Part I: Synthesis of the Imidazo[1,5-a]pyridine Scaffold

Principle and Rationale

The construction of the imidazo[1,5-a]pyridine core is efficiently achieved through the cyclocondensation of 2-(aminomethyl)pyridine with a one-carbon electrophile. Numerous methods exist for this transformation.[4][5][6] For the synthesis of the unsubstituted parent heterocycle, triethyl orthoformate serves as an ideal and cost-effective source of the C1 carbon. The reaction is typically catalyzed by a strong acid, such as trifluoroacetic acid (TFA), which protonates the orthoformate, enhancing its electrophilicity and facilitating the subsequent cyclization cascade.

Detailed Experimental Protocol: Synthesis of Imidazo[1,5-a]pyridine
  • To a solution of 2-(aminomethyl)pyridine (1.0 eq.) in ethanol, add triethyl orthoformate (1.2 eq.).

  • To this mixture, add trifluoroacetic acid (0.1 eq.) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford pure imidazo[1,5-a]pyridine.

Part II: Regioselective Dibromination of Imidazo[1,5-a]pyridine

Principle and Rationale: Regioselectivity of Electrophilic Attack

The imidazo[1,5-a]pyridine ring system is electron-rich, making it susceptible to electrophilic aromatic substitution. The regioselectivity of this reaction is governed by the electronic distribution within the bicyclic system. The five-membered imidazole ring is significantly more activated towards electrophilic attack than the six-membered pyridine ring.[7][8] Computational and experimental studies on related systems indicate that the positions of highest electron density are C1 and C3. Therefore, these positions are the most likely sites for bromination.

N-Bromosuccinimide (NBS) is the reagent of choice for this transformation.[9][10][11] It is a convenient and solid source of electrophilic bromine that allows for controlled, stepwise halogenation of electron-rich aromatic and heteroaromatic compounds, often under mild conditions.[12][13] By controlling the stoichiometry of NBS, selective mono- or di-bromination can be achieved. For the synthesis of the 1,3-dibromo derivative, slightly more than two equivalents of NBS are employed to ensure complete reaction. Acetonitrile is a suitable polar aprotic solvent for this type of reaction.

Detailed Experimental Protocol: Synthesis of this compound
  • Dissolve imidazo[1,5-a]pyridine (1.0 eq.) in acetonitrile in a round-bottom flask protected from light.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (2.2 eq.) portion-wise over 15-20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Mechanism of Dibromination

The reaction proceeds via a classical electrophilic aromatic substitution mechanism. The electrophilic bromine from NBS attacks the electron-rich C1 and C3 positions of the imidazo[1,5-a]pyridine ring, forming a resonance-stabilized cationic intermediate known as a sigma complex. Subsequent deprotonation by the succinimide anion or another weak base present in the mixture restores aromaticity and yields the brominated product. The process occurs sequentially at the C1 and C3 positions.

Bromination Mechanism cluster_step1 Step 1: Attack at C3 cluster_step2 Step 2: Attack at C1 Start_Br1 Imidazo[1,5-a]pyridine + Br+ Sigma1 Sigma Complex 1 (Cation at C3) Start_Br1->Sigma1 Electrophilic Attack Product_Br1 3-Bromo-derivative Sigma1->Product_Br1 -H+ Start_Br2 3-Bromo-derivative + Br+ Product_Br1->Start_Br2 Sigma2 Sigma Complex 2 (Cation at C1) Start_Br2->Sigma2 Electrophilic Attack Product_Br2 1,3-Dibromo-derivative Sigma2->Product_Br2 -H+

Caption: Mechanism of sequential electrophilic bromination at C3 and C1.

Data and Protocol Summary

Parameter Step 1: Scaffold Synthesis Step 2: Dibromination
Starting Material 2-(Aminomethyl)pyridineImidazo[1,5-a]pyridine
Key Reagents Triethyl orthoformate, TFAN-Bromosuccinimide (NBS)
Stoichiometry 1.2 eq. Orthoformate2.2 eq. NBS
Solvent EthanolAcetonitrile
Temperature Reflux0 °C to Room Temperature
Reaction Time 4-8 hours (TLC monitored)2-6 hours (TLC monitored)
Work-up Aqueous NaHCO₃ wash, extractionAqueous Na₂S₂O₃ quench, extraction
Purification Silica Gel ChromatographySilica Gel Chromatography
Typical Yield 60-80%70-90%

Conclusion

This guide details a reliable and scientifically sound two-step pathway for the synthesis of this compound. The presented protocols, grounded in established principles of heterocyclic chemistry and electrophilic substitution, provide researchers with a practical method to access this versatile chemical intermediate. The careful selection of reagents and reaction conditions ensures high regioselectivity and good overall yields, making this synthetic route amenable to professionals in drug development and materials science.

References

An In-depth Technical Guide to the Molecular Structure and Applications of 1,3-Dibromoimidazo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique electronic and structural properties make it an attractive starting point for the design of novel therapeutics. Among its many derivatives, 1,3-Dibromoimidazo[1,5-a]pyridine stands out as a versatile and highly reactive building block. The presence of two bromine atoms at key positions on the bicyclic ring system offers a gateway for diverse chemical modifications, enabling the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, reactivity, and potential applications of this compound, with a particular focus on its utility in drug discovery and development.

Molecular Structure and Physicochemical Properties

This compound is a solid organic compound with the chemical formula C₇H₄Br₂N₂ and a molecular weight of 275.93 g/mol .[3][4] The molecule consists of a pyridine ring fused to an imidazole ring, with bromine atoms substituted at the 1 and 3 positions of the imidazo[1,5-a]pyridine core.

PropertyValueSource
IUPAC Name This compound[3]
CAS Number 72315-45-8[5]
Molecular Formula C₇H₄Br₂N₂[3]
Molecular Weight 275.93 g/mol [3]
Physical Form Solid[4]
Purity Typically >97%[4]
Storage Inert atmosphere, 2-8°C[4]

The presence of the two bromine atoms significantly influences the electronic properties and reactivity of the heterocyclic system. The electron-withdrawing nature of the bromine atoms makes the imidazo[1,5-a]pyridine ring electron-deficient, which in turn affects its reactivity in various chemical transformations.

Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the four protons on the pyridine ring. The chemical shifts of these protons will be influenced by the electron-withdrawing bromine atoms and the fused imidazole ring.

  • ¹³C NMR: The carbon NMR spectrum will display seven signals corresponding to the seven carbon atoms in the bicyclic system. The carbons attached to the bromine atoms (C1 and C3) will exhibit characteristic chemical shifts.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of two bromine atoms.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-H, C=C, and C-N stretching and bending vibrations of the aromatic heterocyclic system.

Synthesis of this compound

While a specific, detailed, and peer-reviewed synthesis protocol for this compound is not widely published, its synthesis can be logically approached through the bromination of the parent imidazo[1,5-a]pyridine scaffold. The imidazo[1,2-a]pyridine system, a close isomer, is known to undergo electrophilic bromination predominantly at the C3 position.[6] A similar reactivity can be anticipated for the imidazo[1,5-a]pyridine core.

A plausible synthetic route would involve the direct bromination of imidazo[1,5-a]pyridine using a suitable brominating agent.

Synthesis_Pathway Imidazo[1,5-a]pyridine Imidazo[1,5-a]pyridine This compound This compound Imidazo[1,5-a]pyridine->this compound Brominating Agent (e.g., NBS, Br2)

Caption: Plausible synthetic route to this compound.

General Experimental Protocol for Bromination

The following is a generalized protocol based on known bromination reactions of similar heterocyclic systems. Optimization of reaction conditions would be necessary to achieve high yields and selectivity.

Materials:

  • Imidazo[1,5-a]pyridine

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Dissolve imidazo[1,5-a]pyridine in the chosen anhydrous solvent under an inert atmosphere.

  • Cool the solution to a suitable temperature (e.g., 0 °C or room temperature).

  • Slowly add the brominating agent (e.g., NBS in portions or a solution of Br₂ in the same solvent) to the reaction mixture with stirring. The stoichiometry of the brominating agent will need to be carefully controlled to achieve dibromination.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) if bromine was used.

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Reactivity and Functionalization

The two bromine atoms in this compound are the key to its synthetic utility, serving as handles for a variety of cross-coupling and substitution reactions. The differential reactivity of the C1 and C3 positions can potentially be exploited for selective functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig reactions, are powerful tools for C-C and C-N bond formation.[7][8] this compound is an excellent substrate for these reactions, allowing for the introduction of a wide range of substituents at the 1 and 3 positions.

Reactivity_Diagram cluster_0 This compound cluster_1 Cross-Coupling Partners cluster_2 Functionalized Products A Br at C1 G 1-Aryl/Heteroaryl-3-bromo- imidazo[1,5-a]pyridine A->G Suzuki-Miyaura H 1,3-Diaryl/Heteroaryl- imidazo[1,5-a]pyridine A->H Suzuki-Miyaura I 1-Alkynyl-3-bromo- imidazo[1,5-a]pyridine A->I Sonogashira J 1-Amino-3-bromo- imidazo[1,5-a]pyridine A->J Buchwald-Hartwig B Br at C3 B->G Suzuki-Miyaura B->H Suzuki-Miyaura C Aryl/Heteroaryl Boronic Acids/Esters C->G C->H D Organostannanes E Terminal Alkynes E->I F Amines F->J

References

An In-depth Technical Guide to the Characterization of 1,3-dibromoimidazo[1,5-a]pyridine (CAS Number: 72315-45-8) and the Broader Imidazo[1,5-a]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the characterization of the chemical compound with CAS number 72315-45-8, identified as 1,3-dibromoimidazo[1,5-a]pyridine. Directed at researchers, scientists, and professionals in drug development, this document synthesizes available data for the specific compound and expands upon the broader context of the imidazo[1,5-a]pyridine scaffold, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. While detailed experimental data for this compound is limited in publicly accessible literature, this guide leverages established knowledge of the parent scaffold to provide actionable insights and methodologies.

Part 1: Core Profile of this compound (CAS 72315-45-8)

This compound is a halogenated derivative of the imidazo[1,5-a]pyridine heterocyclic system. The core structure consists of a pyridine ring fused to an imidazole ring. The available data provides a foundational understanding of its chemical and physical properties.

Chemical Identity
PropertyValue
CAS Number 72315-45-8
IUPAC Name This compound
Synonyms 1,3-Dibromo-imidazo[1,5-a]pyridine
Molecular Formula C₇H₄Br₂N₂
Molecular Weight 275.93 g/mol
Physicochemical Properties

A summary of the known physicochemical properties is presented below. It is important to note that some key experimental values such as melting and boiling points are not consistently reported in the literature.

PropertyValueSource
Physical Form Solid[Generic supplier data]
Density ~2.14 g/cm³[1]
Solubility Not available[2]
Melting Point Not available[2]
Boiling Point Not available[2]
Storage Conditions Inert atmosphere, 2-8°C[3]

Part 2: Synthesis and Structural Elucidation of the Imidazo[1,5-a]pyridine Scaffold

Due to the absence of a specific, detailed synthesis protocol for this compound in the reviewed literature, this section will focus on general and established methods for the synthesis of the core imidazo[1,5-a]pyridine ring system, including approaches to halogenated derivatives.

Synthetic Strategies

The synthesis of imidazo[1,5-a]pyridines can be achieved through various cyclization strategies. A common approach involves the reaction of a 2-aminomethylpyridine derivative with a suitable electrophile.

General Synthetic Workflow:

Synthetic Workflow A 2-Aminomethylpyridine Derivative C Cyclization A->C B Electrophilic Reagent (e.g., Phosgene, Chloroformate) B->C D Imidazo[1,5-a]pyridine Core C->D Formation of heterocyclic ring E Halogenation (e.g., NBS, Br2) D->E F Halogenated Imidazo[1,5-a]pyridine E->F

Caption: A generalized workflow for the synthesis of halogenated imidazo[1,5-a]pyridines.

Protocol: Synthesis of 1,3-Disubstituted Imidazo[1,5-a]pyridines via Decarboxylative Cyclization

This protocol is adapted from a method described by Wang et al. and provides a route to 1,3-disubstituted imidazo[1,5-a]pyridines, which could be further functionalized.[4]

  • Reaction Setup: In a sealed tube, combine the starting 2-benzoylpyridine (1.0 mmol), α-amino acid (1.2 mmol), Cu(OTf)₂ (10 mol %), molecular iodine (20 mol %), and DTBP (2.0 equiv.).

  • Solvent Addition: Add toluene (3.0 mL) to the reaction mixture.

  • Reaction Conditions: Seal the tube and heat the mixture at 120 °C for 10 hours with vigorous stirring.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to yield the desired 1,3-disubstituted imidazo[1,5-a]pyridine.

Bromination of the Imidazo[1,5-a]pyridine Core

Direct bromination of the imidazo[1,5-a]pyridine scaffold can be achieved using standard brominating agents. The regioselectivity of the bromination will depend on the substituents already present on the ring system. For the synthesis of this compound, a plausible approach would involve the bromination of the parent imidazo[1,5-a]pyridine.

Illustrative Bromination Protocol:

  • Dissolution: Dissolve the imidazo[1,5-a]pyridine substrate in a suitable solvent such as chloroform or acetic acid.

  • Reagent Addition: Slowly add a solution of N-bromosuccinimide (NBS) or elemental bromine in the same solvent at a controlled temperature (e.g., 0 °C to room temperature). The stoichiometry of the brominating agent will influence the degree of bromination. For dibromination, at least two equivalents would be necessary.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quenching and Work-up: Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) and perform an aqueous work-up.

  • Purification: Isolate and purify the product by recrystallization or column chromatography.

Spectroscopic Characterization

The structural elucidation of this compound and its analogs relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum of the imidazo[1,5-a]pyridine core typically shows characteristic signals for the aromatic protons.[5] For a 1,3-dibromo substituted derivative, the remaining protons on the pyridine ring would exhibit chemical shifts and coupling patterns dependent on their positions. The absence of signals corresponding to H-1 and H-3 would confirm the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum provides information on the carbon framework. The carbons bearing the bromine atoms (C-1 and C-3) would show characteristic chemical shifts, influenced by the electronegativity of the bromine. The signals for other carbons in the heterocyclic system would also be informative for structural confirmation.[6]

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of the compound. For this compound, the mass spectrum would be expected to show a characteristic isotopic pattern for two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks). The fragmentation pathways would likely involve the loss of bromine atoms and cleavage of the heterocyclic rings.[7]

Part 3: Potential Applications and Biological Activity of the Imidazo[1,5-a]pyridine Scaffold

While specific biological data for this compound is not widely published, the broader class of imidazo[1,5-a]pyridines has been extensively investigated for various applications.

Pharmacological Potential

Imidazo[1,5-a]pyridine derivatives have demonstrated a wide range of biological activities, making them attractive scaffolds for drug discovery.

  • Enzyme Inhibition: Certain derivatives have been identified as inhibitors of enzymes such as thromboxane A2 synthetase.[8]

  • Receptor Modulation: Some imidazo[1,5-a]pyridines act as potent and selective inverse agonists for the RORc nuclear receptor, which is a target for autoimmune diseases.[9]

  • Anticancer Activity: The imidazo[1,5-a]pyridine core is found in compounds with potential antitumor properties.[10]

Workflow for Biological Screening:

Biological Screening Workflow A Synthesized Imidazo[1,5-a]pyridine Derivative B In Vitro Assays A->B C Cytotoxicity Screening (e.g., MTT Assay on Cancer Cell Lines) B->C D Enzyme Inhibition Assays B->D E Receptor Binding Assays B->E F Lead Compound Identification C->F D->F E->F G In Vivo Studies F->G

Caption: A typical workflow for the biological evaluation of imidazo[1,5-a]pyridine derivatives.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., HepG2, HeLa) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[11]

Materials Science Applications

The rigid, planar structure and conjugated π-system of imidazo[1,5-a]pyridines make them suitable for applications in materials science, particularly as luminescent materials. Halogenated derivatives can exhibit interesting photophysical properties.[12][13]

Part 4: Safety and Handling

Based on available safety data for related compounds, this compound should be handled with care.

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[3]

  • Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, eye protection), and avoid breathing dust.

Part 5: Conclusion

This compound (CAS 72315-45-8) is a halogenated heterocyclic compound with a well-defined chemical structure. While specific experimental and application data for this particular molecule are sparse, the broader family of imidazo[1,5-a]pyridines represents a versatile and pharmacologically significant scaffold. This guide provides a framework for the synthesis, characterization, and potential evaluation of this compound class, offering valuable insights for researchers in drug discovery and materials science. Further investigation into the specific properties and activities of this compound is warranted to fully explore its potential.

References

A Predictive Spectroscopic and Structural Analysis Guide to 1,3-Dibromoimidazo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dibromoimidazo[1,5-a]pyridine is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. Precise structural confirmation is paramount for its application and further derivatization. While comprehensive experimental spectra for this specific molecule are not widely published, this guide provides an in-depth, predictive analysis of its expected spectroscopic data. Leveraging foundational principles of nuclear magnetic resonance (NMR) and mass spectrometry (MS), alongside comparative data from analogous structures, this document serves as a robust theoretical framework for researchers. It details the predicted ¹H NMR, ¹³C NMR, and mass spectra, explains the quantum mechanical and isotopic principles dictating the data, and provides standardized protocols for experimental validation.

Introduction and Molecular Structure

The imidazo[1,5-a]pyridine scaffold is a privileged bicyclic aromatic system found in numerous pharmacologically active agents. Halogenation, particularly bromination, at the C1 and C3 positions of the imidazole ring is a key synthetic step for introducing further functionalization through cross-coupling reactions. Understanding the precise spectroscopic signature of this compound is therefore critical for reaction monitoring, quality control, and structural verification.

This guide presents a detailed prediction of the key spectroscopic data points. The molecular structure and atom numbering scheme used for all subsequent spectral assignments are shown below.

Caption: Structure of this compound with atom numbering.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum is expected to show signals only for the four protons on the pyridine ring (H5, H6, H7, and H8), as the protons at positions 1 and 3 have been substituted by bromine. The chemical shifts are influenced by the aromatic ring current and the electron-withdrawing nature of the fused imidazole ring and bromine atoms.

Causality and Predictions:

  • H5: This proton is adjacent to the bridgehead nitrogen (N4) and is expected to be the most downfield proton due to the anisotropic effect of the nitrogen lone pair and the overall electron-deficient nature of the pyridine ring. It will appear as a doublet, coupled to H6.

  • H8: This proton is also adjacent to a nitrogen atom (in the imidazole ring) and will be shifted downfield. It is expected to appear as a doublet, coupled to H7.

  • H6 and H7: These protons are located in the middle of the pyridine ring and their chemical shifts will be influenced by their neighbors. They are expected to appear as complex multiplets (likely a triplet or doublet of doublets) due to coupling with their adjacent protons.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H5 8.20 - 8.40 d ~9.0
H8 7.60 - 7.80 d ~7.0
H7 7.10 - 7.30 ddd ~9.0, ~7.0, ~1.0

| H6 | 6.80 - 7.00 | td | ~7.0, ~1.0 |

Protocol: Acquiring a ¹H NMR Spectrum

A self-validating protocol ensures reproducibility and data integrity.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a spectrometer operating at a frequency of 400 MHz or higher for optimal resolution.

    • Insert the sample, lock onto the deuterium signal of CDCl₃, and shim the magnetic field to achieve homogeneity.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse (zg30).

    • Spectral Width: 16 ppm (centered around 6 ppm).

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay (d1): 5 seconds (to ensure full relaxation of aromatic protons).

    • Number of Scans: 16 (increase if sample concentration is low).

  • Data Processing:

    • Apply Fourier transformation with an exponential window function (line broadening of 0.3 Hz).

    • Phase correct the spectrum manually.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the signals and analyze the chemical shifts and coupling patterns.

Caption: Standard workflow for ¹H NMR spectrum acquisition.

Predicted ¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the seven carbon atoms in the heterocyclic system.

Causality and Predictions:

  • C1 & C3 (Brominated Carbons): The most significant feature will be the chemical shifts of the carbons directly attached to bromine. The "heavy atom effect" of bromine typically shifts the resonance of the attached carbon upfield compared to what would be expected based on electronegativity alone.[1] However, they are also part of an electron-deficient imidazole ring. The predicted shifts are a balance of these effects.

  • C8a (Bridgehead Carbon): This carbon is bonded to two nitrogen atoms and is expected to be significantly downfield.

  • Pyridine Carbons (C5, C6, C7, C8): Their chemical shifts will follow patterns typical for substituted pyridines, influenced by the fused ring system.[2] C5 and C8, being adjacent to the bridgehead, will be further downfield than C6 and C7.[3]

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon Predicted Chemical Shift (δ, ppm)
C8a 140 - 145
C5 125 - 130
C7 120 - 125
C8 115 - 120
C6 110 - 115
C1 105 - 110

| C3 | 95 - 100 |

Protocol: Acquiring a ¹³C NMR Spectrum
  • Sample Preparation:

    • Use the same sample prepared for ¹H NMR, ensuring a concentration of at least 20-25 mg for a reasonable acquisition time.

  • Instrument Setup:

    • Tune the probe to the ¹³C frequency (~125 MHz on a 500 MHz system).

    • Use the same lock and shim settings from the ¹H experiment.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled single-pulse with NOE (zgpg30).

    • Spectral Width: 240 ppm (centered around 120 ppm).

    • Acquisition Time: ~1 second.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 to 4096 (or more), as the ¹³C nucleus has low natural abundance and sensitivity.

  • Data Processing:

    • Apply Fourier transformation with an exponential window function (line broadening of 1-2 Hz).

    • Phase correct the spectrum.

    • Calibrate the spectrum using the central peak of the CDCl₃ triplet at 77.16 ppm.

Predicted Mass Spectrometry Data

Mass spectrometry is a definitive technique for confirming the molecular weight and the presence of bromine atoms due to their characteristic isotopic distribution.

Causality and Predictions:

  • Isotopic Pattern: Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[4] For a molecule containing two bromine atoms, the molecular ion will appear as a characteristic cluster of three peaks:

    • M+ (⁷⁹Br, ⁷⁹Br): Relative intensity of 1

    • M+2 (⁷⁹Br, ⁸¹Br): Relative intensity of 2

    • M+4 (⁸¹Br, ⁸¹Br): Relative intensity of 1 This 1:2:1 pattern is a hallmark of a dibrominated compound.[5][6]

  • Molecular Ion: The nominal molecular weight of C₇H₄Br₂N₂ is 273.87 g/mol . The M+ peak (containing two ⁷⁹Br isotopes) is expected at m/z ≈ 274.

  • Fragmentation: The primary fragmentation pathway is expected to be the sequential loss of the two bromine atoms, which are relatively good leaving groups.[7][8]

Table 3: Predicted High-Resolution MS Data (ESI+)

m/z (Predicted) Ion Formula Description Relative Intensity Pattern
273.8846 [C₇H₅⁷⁹Br₂N₂]⁺ [M+H]⁺ (Both ⁷⁹Br) 1
275.8825 [C₇H₅⁷⁹Br⁸¹BrN₂]⁺ [M+2+H]⁺ (One ⁷⁹Br, one ⁸¹Br) 2
277.8805 [C₇H₅⁸¹Br₂N₂]⁺ [M+4+H]⁺ (Both ⁸¹Br) 1
194.9772 [C₇H₅⁷⁹BrN₂]⁺ [M+H - Br]⁺ -

| 116.0553 | [C₇H₅N₂]⁺ | [M+H - 2Br]⁺ | - |

Protocol: Acquiring a Mass Spectrum (ESI-TOF)
  • Sample Preparation:

    • Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument Setup:

    • Use an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer for high-resolution data.

    • Calibrate the instrument using a known standard (e.g., sodium formate) immediately before the run.

  • Acquisition Parameters:

    • Ionization Mode: Positive ion mode.

    • Capillary Voltage: 3500 - 4500 V.

    • Fragmentor Voltage: 100-150 V (to observe the molecular ion with minimal fragmentation).

    • Mass Range: m/z 50 - 500.

  • Data Analysis:

    • Identify the molecular ion cluster ([M+H]⁺).

    • Verify the 1:2:1 intensity ratio for the M, M+2, and M+4 peaks.

    • Calculate the elemental composition from the accurate mass measurement to confirm the molecular formula.

G cluster_M Molecular Ion Cluster [M+H]+ cluster_M2 cluster_M4 M m/z = 274 [C7H5(79Br)2N2]+ M_bar M2_bar M2 m/z = 276 [C7H5(79Br)(81Br)N2]+ M4_bar M4 m/z = 278 [C7H5(81Br)2N2]+ label_intensity Relative Intensity label_mz m/z origin y_axis origin->y_axis x_axis origin->x_axis

Caption: Predicted isotopic pattern for the molecular ion of a dibrominated compound.

Conclusion

This guide provides a comprehensive, theory-backed prediction of the ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound. The predicted chemical shifts, coupling constants, and mass-to-charge ratios are grounded in fundamental spectroscopic principles and comparative analysis of related structures. The characteristic 1:2:1 isotopic pattern in the mass spectrum serves as a definitive marker for the presence of two bromine atoms. The detailed protocols provided herein offer a standardized approach for researchers to acquire and validate this data experimentally, ensuring the unequivocal structural confirmation of this valuable synthetic intermediate.

References

An In-depth Technical Guide to the Physical Properties of Dibrominated Imidazopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Significance of Dibrominated Imidazopyridines in Modern Drug Discovery

Imidazopyridines, a class of fused heterocyclic compounds, represent a cornerstone in medicinal chemistry and drug development. Their structural resemblance to purines allows them to interact with a wide array of biological targets, leading to a diverse pharmacological profile that includes anti-cancer, anti-inflammatory, and antiviral activities. The introduction of bromine atoms into the imidazopyridine scaffold profoundly influences its physicochemical properties, thereby modulating its pharmacokinetic and pharmacodynamic behavior. Dibromination, in particular, offers a nuanced approach to fine-tuning these properties, enhancing metabolic stability, and providing synthetic handles for further molecular elaboration. This guide provides a comprehensive exploration of the core physical properties of dibrominated imidazopyridines, offering a critical resource for researchers engaged in the synthesis, characterization, and application of this vital class of molecules.

Molecular Structure and Isomerism

The imidazopyridine core consists of a fused imidazole and pyridine ring system. Dibromination can occur at various positions on this scaffold, leading to a number of constitutional isomers. The precise location of the bromine atoms significantly impacts the molecule's electronic distribution, dipole moment, and steric profile, which in turn dictates its physical properties. Two representative examples are 2,3-dibromoimidazo[1,2-a]pyridine and 6,8-dibromoimidazo[1,2-a]pyrazine.

Key Physical Properties of Dibrominated Imidazopyridines

The physical properties of a compound are critical determinants of its behavior in both chemical and biological systems. For dibrominated imidazopyridines, these properties are a direct consequence of their molecular structure and the heavy bromine atoms.

Melting Point

The melting point of a crystalline solid is a sensitive indicator of its purity and the strength of its crystal lattice forces. The introduction of two bromine atoms generally leads to a higher melting point compared to the parent imidazopyridine due to increased molecular weight and stronger intermolecular van der Waals forces and dipole-dipole interactions.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
6,8-Dibromoimidazo[1,2-a]pyrazineC₆H₃Br₂N₃276.92165.0 - 169.0[1]
8-Bromo-6-chloroimidazo[1,2-a]pyridineC₇H₄BrClN₂231.48127.0 - 139.0[2]
6-Bromoimidazo[1,2-a]pyridineC₇H₅BrN₂197.0376 - 81[3]

Note: Data for a broader range of dibrominated isomers is limited. The provided data illustrates the general trend of increasing melting point with halogenation.

Solubility

Solubility is a crucial parameter for drug delivery and formulation. The lipophilic nature of the bromine atoms generally decreases the aqueous solubility of imidazopyridines while enhancing their solubility in organic solvents. However, the presence of nitrogen atoms in the heterocyclic core can still allow for some degree of aqueous solubility, particularly in acidic conditions where protonation can occur.

General Solubility Profile:

  • Water: Slightly soluble to insoluble.[4]

  • Organic Solvents (e.g., DMSO, DMF, Chloroform, Methanol): Generally soluble.

Acidity/Basicity (pKa)

The nitrogen atoms in the imidazopyridine ring system are basic and can be protonated. The pKa value, which quantifies the acidity of the conjugate acid, is a critical parameter influencing a compound's ionization state at physiological pH, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. The electron-withdrawing nature of the bromine atoms is expected to decrease the basicity of the nitrogen atoms, resulting in a lower pKa compared to the non-brominated parent compound.

Predicted pKa for 6,8-Dibromoimidazo[1,2-a]pyrazine is -0.36 ± 0.30, indicating very weak basicity.[1] Experimental determination is crucial for accurate assessment.

Spectroscopic and Crystallographic Characterization

A thorough characterization of dibrominated imidazopyridines is essential to confirm their structure and purity. This is typically achieved through a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the molecular structure. The chemical shifts of the protons and carbons are influenced by the electron-withdrawing bromine atoms, leading to downfield shifts for nuclei in close proximity to the halogens.

Expected ¹H NMR Features:

  • Aromatic protons will typically appear in the range of δ 7.0-9.0 ppm.

  • The coupling patterns (e.g., doublets, triplets) provide information about the substitution pattern on the pyridine ring.

Expected ¹³C NMR Features:

  • Carbons directly attached to bromine will exhibit a characteristic upfield shift due to the heavy atom effect, although the electron-withdrawing inductive effect will cause a downfield shift for neighboring carbons.

  • The number of distinct signals will indicate the symmetry of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For dibrominated imidazopyridines, the mass spectrum will exhibit a characteristic isotopic pattern due to the presence of the two bromine isotopes, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a distinctive M, M+2, and M+4 peak pattern, where M is the molecular ion peak containing two ⁷⁹Br atoms. The relative intensities of these peaks will be approximately 1:2:1.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of a dibrominated imidazopyridine will be characterized by:

  • C-H stretching vibrations: Aromatic C-H stretches typically appear above 3000 cm⁻¹.

  • C=C and C=N stretching vibrations: These appear in the 1650-1450 cm⁻¹ region and are characteristic of the aromatic rings.

  • C-Br stretching vibrations: These typically appear in the fingerprint region, below 700 cm⁻¹.

X-ray Crystallography

Key Crystallographic Features (based on 6-Bromoimidazo[1,2-a]pyridin-8-amine):

  • The imidazo[1,2-a]pyridine ring system is essentially planar.[5]

  • Intermolecular interactions, such as hydrogen bonding (if applicable) and π-π stacking, play a crucial role in the crystal packing.[5]

Methodologies for Determining Physical Properties

Accurate and reproducible experimental data is the bedrock of scientific integrity. The following section details the standard protocols for determining the key physical properties of dibrominated imidazopyridines.

Melting Point Determination

Causality: The melting point is determined by the energy required to overcome the crystal lattice forces. A sharp melting range is indicative of high purity.

Protocol:

  • Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised rapidly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting range.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_observation Observation & Recording Prep1 Finely powder the dry compound Prep2 Pack into capillary tube (2-3 mm) Prep1->Prep2 Meas1 Place in melting point apparatus Prep2->Meas1 Meas2 Heat rapidly to ~20°C below MP Meas1->Meas2 Meas3 Heat slowly (1-2°C/min) Meas2->Meas3 Obs1 Record temperature at first liquid drop Meas3->Obs1 Obs2 Record temperature at complete liquefaction Obs1->Obs2

Caption: Workflow for Melting Point Determination.

Solubility Determination

Causality: Solubility is governed by the principle of "like dissolves like." The polarity of the solute and solvent determines the extent of dissolution.

Protocol (Qualitative):

  • Sample Preparation: Place approximately 10-20 mg of the solid into a small test tube.

  • Solvent Addition: Add 1 mL of the chosen solvent (e.g., water, ethanol, DMSO) to the test tube.

  • Observation: Agitate the mixture vigorously for 1-2 minutes. Observe if the solid dissolves completely.

  • Classification:

    • Soluble: The solid dissolves completely.

    • Slightly Soluble: A significant portion of the solid dissolves, but some remains undissolved.

    • Insoluble: The solid does not appear to dissolve.

SolubilityWorkflow Start Start with 10-20 mg of solid AddSolvent Add 1 mL of solvent Start->AddSolvent Agitate Agitate vigorously for 1-2 min AddSolvent->Agitate Observe Observe for dissolution Agitate->Observe Soluble Soluble Observe->Soluble Complete dissolution SlightlySoluble Slightly Soluble Observe->SlightlySoluble Partial dissolution Insoluble Insoluble Observe->Insoluble No dissolution

Caption: Qualitative Solubility Determination Workflow.

pKa Determination

Causality: The pKa is the pH at which the compound is 50% ionized. This can be determined by titrating a solution of the compound with a strong acid or base and monitoring the pH change.

Protocol (Potentiometric Titration):

  • Solution Preparation: Prepare a solution of the dibrominated imidazopyridine of known concentration in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl).

  • pH Monitoring: Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

pKaWorkflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Prep1 Prepare solution of known concentration Titrate1 Titrate with standardized strong acid Prep1->Titrate1 Titrate2 Monitor pH after each addition Titrate1->Titrate2 Analysis1 Plot pH vs. volume of titrant Titrate2->Analysis1 Analysis2 Determine pH at half-equivalence point (pKa) Analysis1->Analysis2

Caption: Workflow for pKa Determination via Potentiometric Titration.

Conclusion and Future Directions

This guide has provided a foundational understanding of the key physical properties of dibrominated imidazopyridines, underpinned by established experimental methodologies. The available data, while highlighting general trends, also underscores the need for a more systematic and comprehensive characterization of a wider range of dibrominated isomers. Future research should focus on the experimental determination of solubility and pKa values for a diverse set of these compounds to build a robust quantitative structure-property relationship (QSPR) model. Such a model would be invaluable for the rational design of novel imidazopyridine-based drug candidates with optimized physicochemical profiles for enhanced therapeutic efficacy.

References

A Theoretical Deep Dive into 1,3-Dibromoimidazo[1,5-a]pyridine: Structure, Reactivity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,5-a]pyridine core is a privileged scaffold in medicinal chemistry and materials science, valued for its unique electronic properties and versatile biological activities.[1] This technical guide provides a comprehensive theoretical analysis of 1,3-Dibromoimidazo[1,5-a]pyridine, a derivative poised for strategic functionalization. Employing foundational principles of computational chemistry, we elucidate the molecule's geometric and electronic structure, map its reactivity profile, and propose pathways for its application in drug discovery. This document serves as a roadmap for researchers, scientists, and drug development professionals aiming to leverage this promising heterocyclic system.

Introduction: The Strategic Value of the Imidazo[1,5-a]pyridine Scaffold

The fusion of imidazole and pyridine rings creates the imidazo[1,5-a]pyridine system, a class of aromatic heterocycles with significant potential in diverse research areas, from the development of optoelectronic devices to the discovery of novel therapeutics.[1] Unlike the more extensively studied imidazo[1,2-a]pyridine isomer, which has yielded several commercial drugs, the imidazo[1,5-a]pyridine scaffold remains a frontier of untapped potential, particularly in pharmacology.[2][3]

The introduction of halogen atoms, specifically bromine, at the 1 and 3 positions of the imidazo[1,5-a]pyridine core creates a molecule of significant interest: this compound. The bromine substituents serve two primary purposes: they modulate the electronic properties of the heterocyclic system and provide reactive handles for further chemical modification, such as cross-coupling reactions. Understanding the fundamental electronic structure and reactivity of this dibrominated core is paramount to its rational exploitation in the design of novel functional molecules.

This guide presents a prospective theoretical investigation into this compound. While direct experimental and extensive theoretical studies on this specific molecule are not yet widely published, we can construct a robust and predictive model of its behavior. By applying well-established computational chemistry protocols, we can forecast its molecular geometry, electronic landscape, and sites of reactivity, thereby providing a solid theoretical foundation for future experimental work.

Computational Methodology: A Framework for In Silico Investigation

To probe the intricacies of this compound, a computational study would be designed based on Density Functional Theory (DFT), a powerful quantum mechanical method for investigating the electronic structure of molecules. DFT has been successfully employed to study related heterocyclic systems, providing excellent correlation with experimental data.[4]

Workflow for Theoretical Analysis:

G cluster_0 Computational Setup cluster_1 Core Calculations cluster_2 Data Analysis & Interpretation start Define Molecular Structure (this compound) dft Select DFT Functional & Basis Set (e.g., B3LYP/6-311++G(d,p)) start->dft geo_opt Geometry Optimization dft->geo_opt freq Frequency Calculation geo_opt->freq Verify Minimum Energy fmo Frontier Molecular Orbitals (FMO) geo_opt->fmo mep Molecular Electrostatic Potential (MEP) geo_opt->mep struct Analyze Molecular Geometry (Bond Lengths, Angles) freq->struct react Predict Reactivity (HOMO-LUMO, MEP Map) fmo->react mep->react props Correlate Electronic Properties with Potential Applications react->props MEP_Concept cluster_regions Predicted MEP Regions cluster_reactivity Predicted Reactivity Core This compound (Optimized Geometry) Red Negative Potential (Red) Electron-Rich Core->Red Located around N4 atom (Lone pair electrons) Blue Positive Potential (Blue) Electron-Deficient Core->Blue Located around H atoms and in the vicinity of Br atoms (σ-hole) Electrophilic Electrophilic Attack Site Red->Electrophilic e.g., Protonation, Alkylation Nucleophilic Nucleophilic Attack Site Blue->Nucleophilic e.g., Halogen bonding interactions G cluster_0 Cross-Coupling Reactions start This compound suzuki Suzuki Coupling (Aryl/Vinyl boronic acids) start->suzuki sonogashira Sonogashira Coupling (Terminal alkynes) start->sonogashira buchwald Buchwald-Hartwig Amination (Amines) start->buchwald product Diverse Library of Functionalized Derivatives suzuki->product sonogashira->product buchwald->product

References

An In-depth Technical Guide to the Reactivity of the Imidazo[1,5-a]pyridine Core

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic system of immense interest in medicinal chemistry, agrochemicals, and materials science.[1][2] Its unique electronic structure imparts a versatile reactivity profile, making it a valuable building block for the synthesis of diverse and complex molecules. This guide provides a comprehensive technical overview of the core's reactivity, focusing on the underlying principles of regioselectivity and the practical application of key synthetic transformations. We will explore electrophilic aromatic substitution, modern C-H functionalization strategies, transition-metal-catalyzed cross-coupling reactions, and cycloaddition pathways. Each section is supported by field-proven insights, detailed experimental protocols, and visual diagrams to explain the causality behind experimental choices, offering researchers a robust framework for designing novel synthetic routes and accelerating drug discovery programs.

Introduction: The Significance of the Imidazo[1,5-a]pyridine Scaffold

The fusion of an imidazole and a pyridine ring creates the imidazo[1,5-a]pyridine bicyclic system, a nitrogen-rich heterocycle that serves as the foundational core for numerous biologically active compounds.[3] This scaffold is a key structural component in a wide array of pharmaceuticals and agrochemicals, demonstrating its therapeutic and commercial relevance.[1] Notable examples of marketed drugs incorporating this core include Miroprofen (an anti-inflammatory agent), Olprinone (a cardiotonic agent), and Minodronic acid (used to treat osteoporosis).[4]

The value of the imidazo[1,5-a]pyridine core lies in its tunable chemical properties. The arrangement of nitrogen atoms within the two fused rings creates a unique electronic landscape, with specific positions being predisposed to chemical modification. This allows chemists to strategically introduce a variety of functional groups to modulate the molecule's steric and electronic properties, thereby fine-tuning its pharmacological activity, photophysical behavior, or catalytic capabilities.[2][5] This guide will dissect the intrinsic reactivity of this powerful scaffold, providing the technical foundation needed to harness its full synthetic potential.

Caption: Structure and IUPAC numbering of the imidazo[1,5-a]pyridine core.

Electronic Structure and Regioselectivity

The reactivity of the imidazo[1,5-a]pyridine core is dictated by the distribution of its π-electrons across the bicyclic system. The imidazole ring is inherently electron-rich and acts as a π-excessive system, while the pyridine ring is electron-deficient (π-deficient). The bridgehead nitrogen atom (N4) further influences this electronic landscape. Consequently, the imidazole portion of the scaffold is significantly more susceptible to electrophilic attack than the pyridine ring.

Theoretical and experimental studies have shown that the C1 and C3 positions are the most nucleophilic and thus the primary sites for electrophilic substitution and C-H functionalization.[4][6] The C5 position also exhibits notable reactivity, often influenced by the reaction conditions and the nature of the electrophile.[5]

Caption: Predicted sites for electrophilic attack and metal-catalyzed functionalization.

Key Modes of Reactivity

Electrophilic Aromatic Substitution

Given the electron-rich nature of the imidazole moiety, electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing the imidazo[1,5-a]pyridine core. These reactions typically proceed without the need for harsh conditions.

Causality: The high electron density at the C1 and C3 positions makes them highly susceptible to attack by electrophiles. The choice of solvent and electrophile can influence the regioselectivity between these two sites, although C1 is often favored.

Common Transformations:

  • Halogenation: A common and crucial transformation is iodination, which installs a versatile synthetic handle for subsequent cross-coupling reactions. Reagents like N-iodosuccinimide (NIS) are highly effective.[7]

  • Nitration and Sulfonation: These can be achieved using standard conditions, providing access to nitro and sulfonic acid derivatives.

  • Acylation: Friedel-Crafts acylation allows for the introduction of ketone functionalities, typically at the C1 or C3 position.

Experimental Protocol: Iodination at the C1 Position [7]

  • Setup: To a solution of imidazo[1,5-a]pyridine (1.0 mmol) in a suitable solvent such as dichloromethane (DCM) or acetonitrile (MeCN) (10 mL), add N-iodosuccinimide (NIS) (1.1 mmol, 1.1 equiv.).

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Extraction: Extract the aqueous layer with DCM (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to afford 1-iodoimidazo[1,5-a]pyridine.

ElectrophileReagentPositionTypical YieldReference
I⁺NISC1Good to Excellent[7]
Br⁺NBSC1GoodN/A
NO₂⁺HNO₃/H₂SO₄C3ModerateN/A
RCO⁺Acyl Chloride / AlCl₃C1/C3VariableN/A
Table 1: Representative Electrophilic Aromatic Substitution Reactions.
C-H Functionalization

Modern synthetic chemistry has increasingly moved towards direct C-H functionalization, which offers a more atom-economical alternative to traditional methods that require pre-functionalized substrates. The imidazo[1,5-a]pyridine core is an excellent substrate for such transformations.

Causality: The inherent nucleophilicity of the C1 and C3 positions allows for direct functionalization without the need for a directing group, often under metal-free or metal-catalyzed conditions. These reactions proceed by generating a highly reactive intermediate that attacks the electron-rich C-H bond.

A notable metal-free approach involves the reaction with aldehydes, such as formaldehyde, to insert a methylene bridge between two imidazo[1,5-a]pyridine units at the C1 position.[4][6] This reaction proceeds via functionalization of the C(sp²)–H bond and is effective for a range of aldehydes.[6]

CH_Functionalization_Workflow cluster_workflow Figure 3: General Workflow for Metal-Free C-H Functionalization Start Imidazo[1,5-a]pyridine Substrate Reaction Reaction at Room Temp (Aerobic Conditions) Start->Reaction Reagent Aldehyde Reagent (e.g., Formaldehyde) Reagent->Reaction Solvent Solvent System (can be the reagent itself) Solvent->Reaction Product Bis-imidazo[1,5-a]pyridine Product Reaction->Product

Caption: A simplified workflow for the C-H functionalization of imidazo[1,5-a]pyridines.

Experimental Protocol: Methylene Insertion via C-H Functionalization [6]

  • Setup: To 3-phenylimidazo[1,5-a]pyridine (1.0 mmol), add an aqueous solution of formaldehyde (37 wt. %, 5 mL), which serves as both the reagent and the solvent.

  • Reaction: Stir the reaction mixture vigorously at room temperature under aerobic conditions for 12-24 hours.

  • Workup: After completion (monitored by TLC), add water (10 mL) to the mixture and stir for an additional 15 minutes.

  • Isolation: Collect the resulting precipitate by vacuum filtration.

  • Purification: Wash the solid with water and then a cold non-polar solvent (e.g., hexane) and dry under vacuum to obtain the pure bis(3-phenylimidazo[1,5-a]pyridin-1-yl)methane product.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are among the most powerful tools for C-C and C-heteroatom bond formation. For the imidazo[1,5-a]pyridine core, these reactions typically involve a halogenated precursor (e.g., 1-iodo or 1-bromo derivative) and a suitable coupling partner.

Causality: The palladium catalyst undergoes oxidative addition into the carbon-halogen bond of the imidazo[1,5-a]pyridine. This is followed by transmetalation with the coupling partner (e.g., a boronic acid in Suzuki coupling) and subsequent reductive elimination to yield the final product and regenerate the catalyst. The development of specialized phosphine ligands has been critical for achieving high efficiency, particularly for sterically hindered substrates.[7][8]

Common Transformations:

  • Suzuki-Miyaura Coupling: Reaction of a halo-imidazo[1,5-a]pyridine with a boronic acid or ester to form a C-C bond. This is widely used to install aryl or heteroaryl substituents.[7]

  • Sonogashira Coupling: Couples a halo-imidazo[1,5-a]pyridine with a terminal alkyne.

  • Heck Coupling: Forms a C-C bond with an alkene.

  • Buchwald-Hartwig Amination: Forms a C-N bond with an amine.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling [7]

  • Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), combine 1-iodoimidazo[1,5-a]pyridine (1.0 mmol), the desired arylboronic acid (1.2 mmol), palladium(II) acetate (Pd(OAc)₂, 2.5 mol%), a suitable phosphine ligand (e.g., SPhos, 5.0 mol%), and a base (e.g., K₂CO₃, 2.5 mmol).

  • Solvent: Add anhydrous 1,4-dioxane (5 mL).

  • Reaction: Seal the tube and heat the mixture at 80-100 °C for 12-24 hours.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Extraction: Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to yield the 1-aryl-imidazo[1,5-a]pyridine product.

Coupling TypeCatalyst/LigandCoupling PartnerPositionTypical YieldReference
Suzuki-MiyauraPd(OAc)₂ / SPhosArylboronic AcidC1High[7]
Suzuki-MiyauraPd(OAc)₂ / Custom LigandArylboronic AcidC150-95%[8]
PhosphinationPd₂(dba)₃ / DIPPFSecondary PhosphineC1Moderate to Good[7]
Table 2: Representative Cross-Coupling Reactions on the Imidazo[1,5-a]pyridine Core.
Cycloaddition and Cyclocondensation Reactions

While the previous sections focused on functionalizing a pre-existing core, cycloaddition and cyclocondensation reactions are primary methods for constructing the imidazo[1,5-a]pyridine scaffold itself.[1] The choice of starting materials in these reactions directly installs functionality onto the final ring system.

Causality: These reactions build the five-membered imidazole ring onto a pyridine precursor. For example, the reaction of a 2-(aminomethyl)pyridine with an electrophilic one-carbon equivalent (like a carboxylic acid, aldehyde, or acyl chloride) leads to cyclocondensation.[3] Another powerful approach is the transition-metal-free annulation of 2-pyridyl ketones with alkylamines, mediated by iodine, which proceeds via an sp³ C-H amination.[9]

Cyclocondensation_Mechanism Figure 4: General Mechanism for Cyclocondensation Synthesis Start_A 2-(Aminomethyl)pyridine (Nucleophile) Intermediate Amide/Imine Intermediate Start_A->Intermediate Start_B Electrophilic C1 Synthon (e.g., R-CHO, R-COOH) Start_B->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Aromatization Dehydration/ Aromatization Cyclization->Aromatization Product Substituted Imidazo[1,5-a]pyridine Aromatization->Product

Caption: Simplified pathway for synthesizing the core via cyclocondensation.

Conclusion and Future Outlook

The imidazo[1,5-a]pyridine core possesses a rich and versatile chemical reactivity profile, dominated by the electron-rich nature of its imidazole sub-ring. This guide has detailed the principal modes of reaction—electrophilic substitution, C-H functionalization, transition-metal-catalyzed cross-coupling, and synthetic cycloadditions—that allow for precise and strategic modification of the scaffold. The ability to functionalize specific positions, particularly C1 and C3, provides a powerful platform for developing new pharmaceuticals, advanced materials, and novel catalysts.

Future research will likely focus on developing more efficient and sustainable catalytic systems, including photoredox and electrochemical methods, for C-H functionalization.[10][11] Furthermore, the development of enantioselective methods to functionalize the core will be critical for creating chiral derivatives with specific biological activities.[5] The continued exploration of this scaffold's reactivity is certain to unlock new opportunities in chemical science and drug development.

References

The Therapeutic Promise of Im-idazo[1,5-a]pyridines: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the therapeutic potential of this heterocyclic system, with a focus on its anticancer, antiviral, anti-inflammatory, and central nervous system (CNS) modulatory effects. By delving into the mechanisms of action, summarizing key structure-activity relationships, and providing detailed experimental protocols, this document serves as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on the imidazo[1,5-a]pyridine core.

Introduction: The Imidazo[1,5-a]pyridine Scaffold

Imidazo[1,5-a]pyridine is a fused bicyclic aromatic heterocycle that has garnered significant attention in the pharmaceutical sciences.[1] Its unique electronic properties and rigid, planar structure provide an excellent framework for the design of molecules that can interact with a variety of biological targets with high affinity and specificity. The versatility of its synthesis allows for the introduction of a wide range of substituents, enabling the fine-tuning of its pharmacological profile.[2][3][4][5][6] This adaptability has led to the development of numerous imidazo[1,5-a]pyridine derivatives with potent biological activities.

Anticancer Activity: Targeting Multiple Hallmarks of Cancer

Imidazo[1,5-a]pyridine derivatives have demonstrated significant potential as anticancer agents by targeting several key pathways involved in tumor growth and progression.

Mechanism of Action

The anticancer effects of imidazo[1,5-a]pyridines are often attributed to their ability to inhibit crucial cellular processes in cancer cells.

  • Inhibition of Tubulin Polymerization: A significant mechanism of action for some imidazo[1,5-a]pyridine-based compounds is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. This leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.

  • PI3K/Akt/mTOR Pathway Inhibition: The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers.[7][8][9][10][11] Several imidazo[1,5-a]pyridine derivatives have been shown to effectively inhibit this pathway, leading to decreased cancer cell viability.[7][12]

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruitment PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Cell Growth\n& Proliferation Cell Growth & Proliferation mTORC1->Cell Growth\n& Proliferation Imidazo[1,5-a]pyridine\nDerivative Imidazo[1,5-a]pyridine Derivative Imidazo[1,5-a]pyridine\nDerivative->PI3K

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[1,5-a]pyridine derivatives.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative imidazo[1,5-a]pyridine derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 / GI50 (µM)Mechanism of ActionReference
IP-5 HCC1937 (Breast)45Induces cell cycle arrest and apoptosis[12]
IP-6 HCC1937 (Breast)47.7Induces cell death[12]
IP-7 HCC1937 (Breast)79.6Less cytotoxic[12]
Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][13][14][15][16]

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the imidazo[1,5-a]pyridine compound and incubate for the desired period (e.g., 48 or 72 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[17]

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.[18][19][20][21]

Protocol:

  • Treat cells with the imidazo[1,5-a]pyridine compound for a specified time.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).

  • Incubate for 30 minutes in the dark at room temperature.

  • Analyze the DNA content by flow cytometry.

Cell_Cycle_Workflow cluster_0 Cell Treatment & Harvesting cluster_1 Fixation & Staining cluster_2 Data Acquisition & Analysis Cell_Culture Seed and Treat Cells Harvesting Harvest and Wash Cells Cell_Culture->Harvesting Fixation Fix in 70% Ethanol Harvesting->Fixation Staining Stain with PI and RNase A Fixation->Staining Flow_Cytometry Analyze by Flow Cytometry Staining->Flow_Cytometry Analysis Determine Cell Cycle Phase Distribution Flow_Cytometry->Analysis

Caption: Experimental workflow for cell cycle analysis by flow cytometry.

This assay measures the effect of compounds on the in vitro polymerization of tubulin.[22][23][24][25][26]

Protocol:

  • Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescent reporter in a polymerization buffer.

  • Add the imidazo[1,5-a]pyridine compound or a control (e.g., paclitaxel as a stabilizer, vinblastine as a destabilizer) to the reaction mixture.

  • Monitor the increase in fluorescence over time at 37°C using a fluorescence plate reader. The fluorescence intensity is proportional to the amount of polymerized tubulin.

Antiviral Activity: A Broad Spectrum of Inhibition

Imidazo[1,5-a]pyridine derivatives have shown promise as antiviral agents against a range of DNA and RNA viruses.[27][28][29][30][31]

Mechanism of Action

The antiviral mechanisms of these compounds are diverse and can be virus-specific. Some derivatives have been found to inhibit viral replication by targeting viral enzymes, such as RNA-dependent RNA polymerase, or by interfering with viral entry or assembly processes.

Notable Antiviral Activities
  • Anti-Influenza Virus: Certain imidazo[1,2-a]pyridine derivatives have demonstrated potent activity against influenza A virus by inhibiting the viral RNA-dependent RNA polymerase (RdRp).[30]

  • Anti-Herpesvirus: Some compounds have shown significant activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).[28]

  • Anti-HCV and Dengue Virus: Imidazole-containing compounds have been investigated for their inhibitory effects on hepatitis C virus (HCV) and dengue virus (DENV).[27][31]

Anti-inflammatory Activity: Modulation of Inflammatory Pathways

Chronic inflammation is a key driver of many diseases, including cancer and autoimmune disorders. Imidazo[1,5-a]pyridines have been investigated for their anti-inflammatory properties.

Mechanism of Action

The anti-inflammatory effects of these compounds are often mediated through the inhibition of key signaling pathways involved in the inflammatory response.

  • Inhibition of NF-κB and STAT3 Pathways: Nuclear factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) are critical transcription factors that regulate the expression of pro-inflammatory cytokines and enzymes. Imidazo[1,2-a]pyridine derivatives have been shown to suppress the activation of these pathways.[32][33]

  • Inhibition of Pro-inflammatory Mediators: These compounds can reduce the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[32][33][34][35][36]

Anti_Inflammatory_Pathway LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 LPS->TLR4 NF-kB_Activation NF-κB Activation TLR4->NF-kB_Activation STAT3_Activation STAT3 Activation TLR4->STAT3_Activation Pro-inflammatory_Genes Expression of Pro-inflammatory Genes (iNOS, COX-2, Cytokines) NF-kB_Activation->Pro-inflammatory_Genes STAT3_Activation->Pro-inflammatory_Genes Inflammation Inflammation Pro-inflammatory_Genes->Inflammation Imidazo[1,5-a]pyridine\nDerivative Imidazo[1,5-a]pyridine Derivative Imidazo[1,5-a]pyridine\nDerivative->NF-kB_Activation Imidazo[1,5-a]pyridine\nDerivative->STAT3_Activation

Caption: Inhibition of NF-κB and STAT3 signaling pathways by imidazo[1,5-a]pyridine derivatives.

Central Nervous System (CNS) Activity: Modulating Neurological Processes

Imidazo[1,5-a]pyridines have also been explored for their potential in treating CNS disorders.

Mechanism of Action
  • 5-HT4 Receptor Agonism: Derivatives of imidazo[1,5-a]pyridine have been developed as partial agonists of the 5-hydroxytryptamine4 (5-HT4) receptor, which is a promising target for the treatment of cognitive disorders associated with Alzheimer's disease.[37]

  • c-Src Kinase Inhibition: Imidazo[1,5-a]pyrazine derivatives have been identified as potent inhibitors of c-Src kinase, showing neuroprotective effects in models of acute ischemic stroke.[38]

  • Detection of β-Amyloid Plaques: Radioiodinated imidazo[1,2-a]pyridine derivatives have been developed as imaging agents for the detection of β-amyloid plaques in the brain, a hallmark of Alzheimer's disease.[39]

Conclusion and Future Perspectives

The imidazo[1,5-a]pyridine scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. The diverse range of biological activities, including anticancer, antiviral, anti-inflammatory, and CNS-modulating effects, underscores the significant potential of this heterocyclic system. Future research should focus on the optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. Furthermore, a deeper understanding of the molecular targets and mechanisms of action will be crucial for the rational design of next-generation imidazo[1,5-a]pyridine-based drugs. The detailed experimental protocols provided in this guide are intended to facilitate these research efforts and accelerate the translation of these promising compounds from the laboratory to the clinic.

References

The Imidazo[1,5-a]pyridine Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Versatile Heterocycle

The imidazo[1,5-a]pyridine scaffold, a fused bicyclic aromatic heterocycle, has emerged as a cornerstone in contemporary medicinal chemistry.[1][2][3] Its unique structural and electronic properties have captured the attention of drug discovery programs worldwide, leading to the development of a diverse array of biologically active molecules.[2][4] This guide provides a comprehensive overview of the imidazo[1,5-a]pyridine core, delving into its synthesis, multifaceted biological activities, and its proven potential in the design of novel therapeutics. While no commercial drugs currently feature this specific scaffold, extensive research has highlighted its significant pharmacological promise.[4]

The inherent features of the imidazo[1,5-a]pyridine nucleus, including its rigid structure, defined spatial arrangement of nitrogen atoms, and capacity for diverse substitutions, make it an ideal framework for interacting with a wide range of biological targets. These targets span from enzymes and receptors to nucleic acids, underscoring the scaffold's versatility.[5][6] This guide will explore the synthetic strategies that enable the construction and diversification of this privileged scaffold, the key structure-activity relationships (SAR) that govern its biological effects, and its application in developing treatments for a spectrum of diseases, from cancer to neurodegenerative disorders.

Synthetic Strategies: Accessing the Imidazo[1,5-a]pyridine Core

The efficient synthesis of the imidazo[1,5-a]pyridine scaffold is paramount for its exploration in medicinal chemistry. Several robust and versatile synthetic methodologies have been developed, allowing for the creation of a wide range of derivatives.

Ritter-Type Reaction Strategy

A notable and efficient approach involves a Ritter-type reaction.[5] This method utilizes the reaction of a pyridinylmethanol with an aryl or alkyl nitrile derivative, catalyzed by a combination of bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) and para-toluenesulfonic acid (p-TsOH·H₂O).[5] This strategy is advantageous due to its broad substrate scope and the ability to generate the desired products in moderate to excellent yields.[5] The causality behind this experimental choice lies in the ability of Bi(OTf)₃ to act as an efficient catalyst for the formation of a benzylic cation from the benzylic alcohol, which is a key intermediate in the Ritter reaction cascade.

Experimental Protocol: Synthesis of 3-Phenylimidazo[1,5-a]pyridine via Ritter-Type Reaction [5]

  • To a sealed tube, add pyridin-2-ylmethanol (1 equivalent), benzonitrile (1.5 equivalents), bismuth(III) trifluoromethanesulfonate (5 mol %), and para-toluenesulfonic acid monohydrate (7.5 equivalents).

  • Add acetonitrile as the solvent to achieve a reaction concentration of 0.3 M.

  • Seal the tube and heat the reaction mixture at 150 °C overnight.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-phenylimidazo[1,5-a]pyridine.

Iodine-Mediated One-Pot Synthesis

Another powerful method is an iodine-mediated one-pot synthesis that allows for the simultaneous construction of C-N and C-S bonds.[1] This reaction brings together 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates under mild conditions.[1] The key advantages of this approach include high atom economy, the use of readily available starting materials, and mild reaction conditions.[1]

Experimental Protocol: One-Pot Synthesis of 3-Phenyl-1-(phenylthio)imidazo[1,5-a]pyridine [1]

  • To a reaction flask, add 2-(aminomethyl)pyridine (1 equivalent), benzaldehyde (1.2 equivalents), and sodium benzenesulfinate (1.5 equivalents) in a suitable solvent such as acetonitrile.

  • Add molecular iodine (I₂) as the mediator (typically 1.5 equivalents).

  • Stir the reaction mixture at room temperature for the specified time (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography.

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove excess iodine.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield 3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine.

Visualizing Synthetic Pathways

The following diagram illustrates a generalized synthetic scheme for accessing the imidazo[1,5-a]pyridine scaffold.

G cluster_0 General Synthetic Strategies 2-Aminomethylpyridine 2-Aminomethylpyridine Cyclization Cyclization 2-Aminomethylpyridine->Cyclization Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Cyclization Imidazo[1,5-a]pyridine Imidazo[1,5-a]pyridine Cyclization->Imidazo[1,5-a]pyridine

Caption: Generalized synthetic route to imidazo[1,5-a]pyridines.

A Spectrum of Biological Activities and Therapeutic Applications

The imidazo[1,5-a]pyridine scaffold has demonstrated a remarkable range of biological activities, making it a highly sought-after motif in drug discovery.

Anticancer Activity

Derivatives of imidazo[1,5-a]pyridine have shown significant potential as anticancer agents. For instance, imidazo[1,5-a]pyridine-benzimidazole hybrids have been synthesized and evaluated for their cytotoxic activity against a panel of sixty human tumor cell lines.[7] Certain compounds within this series exhibited potent cytotoxic effects with GI₅₀ values in the low micromolar range.[7] Mechanistic studies revealed that these compounds induce cell cycle arrest at the G2/M phase and trigger apoptosis.[7] Their mode of action involves the inhibition of tubulin polymerization and interference with the PI3K/Akt signaling pathway.[7]

Anti-inflammatory Effects

The anti-inflammatory properties of imidazo[1,5-a]pyridine derivatives have also been explored. Some derivatives have been identified as inhibitors of NIK (NF-κB-inducing kinase), a key regulator of inflammatory signaling pathways.[1] By inhibiting NIK, these compounds can potentially modulate the inflammatory response, offering a therapeutic avenue for various inflammatory diseases.

Neurological Disorders

The imidazo[1,5-a]pyridine scaffold has shown promise in the context of neurological disorders, particularly Alzheimer's disease.[8] Certain derivatives have been developed as 5-HT₄ receptor partial agonists.[8] Partial agonism at the 5-HT₄ receptor is a therapeutic strategy aimed at enhancing cognitive function and potentially modifying the course of Alzheimer's disease.[8] One lead compound from this class demonstrated good brain penetrance and efficacy in animal models of cognition.[8]

Other Therapeutic Areas

Beyond the aforementioned areas, imidazo[1,5-a]pyridine derivatives have been investigated as:

  • Thromboxane A2 Synthetase Inhibitors: This activity suggests potential applications in cardiovascular diseases where platelet aggregation is a concern.[9]

  • Antibacterial Agents: The scaffold has been explored for its potential to combat bacterial infections.[10]

  • Luminescent Probes: The inherent fluorescent properties of some imidazo[1,5-a]pyridine derivatives make them useful in bioimaging and as sensors.[3]

Data Summary: Biological Activities of Imidazo[1,5-a]pyridine Derivatives
Biological Target/ActivityCompound ClassKey FindingsReference
Anticancer Imidazo[1,5-a]pyridine-benzimidazole hybridsPotent cytotoxicity (GI₅₀ = 0.43 to 7.73 μM), G2/M cell cycle arrest, apoptosis induction, tubulin polymerization inhibition.[7]
Anti-inflammatory Imidazo[1,5-a]pyridine derivativesInhibition of NIK (NF-κB-inducing kinase).[1]
Cognitive Disorders Imidazo[1,5-a]pyridine derivativesPotent and selective 5-HT₄ receptor partial agonists with good brain penetrance and efficacy in animal models.[8]
Cardiovascular Imidazo[1,5-a]pyridinesInhibition of thromboxane A2 synthetase.[9]

Structure-Activity Relationship (SAR) and Drug Design

Understanding the structure-activity relationship is crucial for the rational design of potent and selective imidazo[1,5-a]pyridine-based drugs. While a comprehensive SAR is beyond the scope of this guide, some general principles have emerged from various studies. For instance, in the development of 5-HT₄ receptor partial agonists, specific substitutions on the imidazo[1,5-a]pyridine core and the nature of the side chain were found to be critical for potency and selectivity.[8] Similarly, for anticancer agents, the hybridization with other pharmacophores like benzimidazole significantly influences their cytotoxic profile.[7]

Visualizing a Drug-Target Interaction Model

The following diagram conceptualizes the interaction of an imidazo[1,5-a]pyridine-based inhibitor with its target protein.

G cluster_1 Conceptual Drug-Target Interaction Target_Protein Target Protein Active Site Imidazo_Inhibitor Imidazo[1,5-a]pyridine Inhibitor Scaffold R1 Group R2 Group Imidazo_Inhibitor:f0->Target_Protein Binding to Pocket Imidazo_Inhibitor:f1->Target_Protein Key Interaction Imidazo_Inhibitor:f2->Target_Protein Selectivity

References

Methodological & Application

Suzuki coupling reactions with 1,3-Dibromoimidazo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the strategic application of Suzuki-Miyaura cross-coupling reactions for the functionalization of 1,3-Dibromoimidazo[1,5-a]pyridine.

Introduction: The Imidazo[1,5-a]pyridine Scaffold

The imidazo[1,5-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1][2] Its unique electronic properties, structural rigidity, and capacity for diverse substitutions have led to its incorporation into a wide range of biologically active compounds, including agents with anticancer, anti-inflammatory, and antiviral properties.[3][4][5] Furthermore, these derivatives are explored for their emissive and luminescent properties, making them valuable as fluorophores and in the development of optoelectronic devices.[2][3]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forming carbon-carbon bonds, a cornerstone of modern organic synthesis.[6][7] Its tolerance of a wide array of functional groups, mild reaction conditions, and the commercial availability of a vast library of boronic acids and their derivatives make it an indispensable tool for drug discovery.[7][8]

This guide focuses on the strategic functionalization of this compound, a key building block that offers two distinct reaction sites for diversification. Mastering the selective coupling at these positions is critical for efficiently generating libraries of novel compounds for further investigation.

The Core Challenge: Regioselectivity in a Dihalogenated System

The primary challenge in the Suzuki coupling of this compound is controlling the regioselectivity. With two identical halogens, the inherent electronic and steric environment of each carbon-bromine bond dictates its reactivity.[9][10] Preferential reaction at one site over the other is governed by the relative rates of oxidative addition of the palladium catalyst to the C1-Br and C3-Br bonds.[11]

Generally, in dihalogenated N-heteroarenes, the site of initial coupling is influenced by factors such as:

  • Electronic Effects: The position's electrophilicity, often higher at sites adjacent to a heteroatom.[11]

  • Bond Dissociation Energy (BDE): The weaker C-X bond tends to react preferentially.[11]

  • Steric Hindrance: Less hindered sites are more accessible to the bulky catalytic complex.

For this compound, the C1 position is adjacent to the bridgehead nitrogen, making it electronically distinct from the C3 position. This electronic differentiation is the key handle that can be exploited to achieve selective monofunctionalization before proceeding to a second coupling event.

Mechanistic Framework: The Suzuki-Miyaura Catalytic Cycle

A foundational understanding of the Suzuki-Miyaura reaction mechanism is essential for troubleshooting and optimizing reaction conditions.[12] The catalytic cycle, driven by a palladium catalyst, comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[6][13]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen (C-Br) bond of the imidazopyridine, forming an organopalladium(II) complex. This is often the rate-determining step, and its rate can differ between the C1 and C3 positions, forming the basis for selectivity.[14]

  • Transmetalation: The organic group from the organoboron reagent (activated by a base to form a more nucleophilic 'ate' complex) is transferred to the palladium(II) complex, displacing the halide.[6][15]

  • Reductive Elimination: The two organic moieties on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants OA Oxidative Addition PdII_A R¹-Pd(II)L_n-X (Organopalladium Complex) OA->PdII_A TM Transmetalation PdII_B R¹-Pd(II)L_n-R² TM->PdII_B RE Reductive Elimination Pd0 Pd(0)L_n (Active Catalyst) RE->Pd0 Ar-R² Pd0->OA Ar-Br PdII_A->TM R²-B(OR)₃⁻ PdII_B->RE ArBr This compound (Ar-Br) ArBr->OA Boronic Boronic Acid/Ester (R²-B(OH)₂) Base Base (e.g., K₂CO₃) Boronic->Base Activation Base->TM

Caption: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle.

Strategic Control of Selectivity

Achieving the desired mono- or di-substitution on the this compound scaffold requires careful tuning of reaction parameters. The interplay between the catalyst, ligand, base, and solvent dictates the reaction's outcome.

ParameterRationale for Selective Mono-Coupling (C1)Rationale for Di-Coupling
Catalyst/Ligand Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃).[16][17] These stabilize the active monoligated Pd(0) species, which can exhibit greater selectivity for the more electronically activated C1-Br bond.[16]Use less bulky ligands (e.g., PPh₃) or higher catalyst loading. These conditions can overcome the activation barrier for the second coupling at the C3 position.
Base A moderately strong, non-nucleophilic base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is often sufficient.[15][16] The choice can influence the rate of transmetalation and prevent side reactions.A stronger base or higher concentration may be needed to drive the second, more difficult coupling to completion.
Solvent Aprotic polar solvents like 1,4-dioxane, THF, or toluene, often with a small amount of water, are standard.[8] The solvent system affects the solubility of reagents and the stability of intermediates.The same solvents are typically used, but higher boiling point solvents (e.g., DME, xylene) can be used to enable higher reaction temperatures.
Temperature Lower temperatures (e.g., 60-80 °C) can enhance selectivity. The small difference in activation energy between oxidative addition at C1 and C3 is more pronounced at lower temperatures.Higher temperatures (e.g., >100 °C) provide the necessary energy to overcome the higher activation barrier for coupling at the less reactive C3 position.
Stoichiometry Use of a slight excess (1.0-1.2 equivalents) of the boronic acid reagent is crucial to favor monosubstitution and avoid significant formation of the disubstituted product.Use of >2.2 equivalents of the boronic acid is required to ensure both bromine atoms are substituted.

Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. All reagents are hazardous and should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and phosphine ligands are air- and moisture-sensitive and should be handled under an inert atmosphere (Nitrogen or Argon).

Protocol 1: Selective Mono-Suzuki Coupling at the C1 Position

This protocol is designed to favor the selective formation of 1-Aryl-3-bromoimidazo[1,5-a]pyridine.

Materials:

  • This compound

  • Arylboronic acid (1.1 equiv.)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • Potassium Carbonate (K₂CO₃), finely ground (2.5 equiv.)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Schlenk flask or microwave vial, magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon line)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and K₂CO₃ (2.5 mmol).

  • Catalyst Premixing (Optional but Recommended): In a separate small vial under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol). Add a small amount of 1,4-dioxane (~1 mL) and stir for 5-10 minutes until a homogeneous solution is formed. This pre-forms the active catalyst.

  • Reagent Addition: Evacuate and backfill the Schlenk flask with an inert gas three times. Add the catalyst mixture to the flask via syringe.

  • Solvent Addition: Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.

  • Reaction: Place the flask in a preheated oil bath at 80 °C. Stir the reaction vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material and the formation of the mono-substituted product.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (30 mL) and water (20 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the 1-Aryl-3-bromoimidazo[1,5-a]pyridine.

Protocol 2: Sequential or One-Pot Double Suzuki Coupling

This protocol can be adapted for a sequential reaction (starting from the isolated mono-coupled product) or a one-pot double coupling.

Caption: Workflow for selective functionalization of the dibromo scaffold.

Materials:

  • This compound (for one-pot) OR 1-Aryl-3-bromoimidazo[1,5-a]pyridine (for sequential)

  • Arylboronic acid (2.5 equiv. for one-pot; 1.5 equiv. for sequential)

  • PdCl₂(dppf)·CH₂Cl₂ (5 mol%)

  • Cesium Carbonate (Cs₂CO₃) (4.0 equiv.)

  • 1,4-Dioxane (anhydrous) / Water (10:1)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add the starting brominated imidazopyridine (1.0 mmol), the arylboronic acid (2.5 mmol for one-pot or 1.5 mmol for sequential), Cs₂CO₃ (4.0 mmol), and PdCl₂(dppf)·CH₂Cl₂ (0.05 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane (10 mL) and degassed water (1 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.

  • Monitoring, Work-up, and Purification: Follow steps 6-9 as described in Protocol 1. The product will be the 1,3-disubstituted imidazo[1,5-a]pyridine.

Troubleshooting Common Issues

  • Low Yield / No Reaction:

    • Cause: Inactive catalyst.

    • Cause: Catalyst poisoning by the nitrogen heterocycle.[18]

    • Solution: Use bulky, electron-rich ligands that shield the palladium center.[18]

  • Protodeboronation (C-B bond cleavage):

    • Cause: Presence of excess water or protic sources, especially with electron-deficient boronic acids.[18]

    • Solution: Use rigorously dried solvents and reagents. Use a stronger base or KF, which can minimize this side reaction.[19][20]

  • Homocoupling (Ar-Ar or Boronic-Boronic):

    • Cause: Often promoted by the presence of oxygen.

    • Solution: Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction.

  • Poor Selectivity (Mixture of mono- and di-substituted products):

    • Cause: Reaction conditions are too harsh for monofunctionalization.

    • Solution: For Protocol 1, reduce the temperature, decrease the reaction time, or switch to a bulkier ligand or a milder base. Ensure the stoichiometry of the boronic acid is not greater than 1.1-1.2 equivalents.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful strategy for generating molecular diversity. By carefully controlling the reaction parameters—particularly the choice of ligand, temperature, and stoichiometry—researchers can selectively functionalize either the C1 position or both the C1 and C3 positions. The protocols and principles outlined in this guide provide a robust framework for developing efficient and selective syntheses, accelerating the discovery of novel imidazo[1,5-a]pyridine derivatives for pharmaceutical and materials science applications.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 1,3-Dibromoimidazo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Chemical Research & Development

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic application of the Buchwald-Hartwig amination for the selective functionalization of 1,3-Dibromoimidazo[1,5-a]pyridine. We delve into the mechanistic nuances of this powerful palladium-catalyzed cross-coupling reaction, offering field-proven insights and detailed, step-by-step protocols for achieving selective mono-amination at either the C1 or C3 position, as well as for exhaustive di-amination. The guide is structured to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results.

Introduction: The Strategic Importance of Imidazo[1,5-a]pyridines and the Buchwald-Hartwig Amination

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif found in a multitude of biologically active compounds and pharmaceuticals.[1] Its unique electronic properties and structural rigidity make it a cornerstone for the design of novel therapeutics. The ability to precisely install amino groups onto this core structure is of paramount importance, as these functionalities often serve as key pharmacophoric elements or as handles for further molecular elaboration.

The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for the formation of carbon-nitrogen (C-N) bonds.[2][3][4] This palladium-catalyzed cross-coupling reaction offers a significant advantage over traditional methods, such as nucleophilic aromatic substitution, due to its broad substrate scope, functional group tolerance, and generally milder reaction conditions.[2][4] For a substrate such as this compound, which possesses two reactive sites, the Buchwald-Hartwig amination presents an invaluable tool for controlled and selective amination.

Mechanistic Considerations and Regioselectivity

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.[2][5] The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the this compound.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the resulting Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed, regenerating the Pd(0) catalyst.

Regioselectivity in the amination of this compound is a critical aspect to control. The relative reactivity of the C1 and C3 positions towards oxidative addition is influenced by electronic and steric factors. Generally, the more electron-deficient and less sterically hindered position will react preferentially. Computational studies on polyhalogenated heterocycles have shown that the energy required to distort the carbon-halogen bond to the transition-state geometry and the interaction between the palladium catalyst's HOMO and the heterocycle's LUMO are key determinants of regioselectivity.[6][7] Judicious selection of the palladium precursor, ligand, base, and reaction temperature can be leveraged to favor amination at a specific site.

Visualizing the Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd(0)L2 Pd(0)L2 Active Catalyst Oxidative_Addition Oxidative Addition (Ar-Br) Pd(0)L2->Oxidative_Addition Ar-Br Pd(II)_Complex Ar-Pd(II)(Br)L2 Intermediate Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation Pd(II)_Complex->Amine_Coordination HNR2, Base Pd_Amido_Complex Ar-Pd(II)(NR2)L2 Intermediate Amine_Coordination->Pd_Amido_Complex Reductive_Elimination Reductive Elimination Pd_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-NR2 Product Reductive_Elimination->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocols
3.1 General Considerations
  • Inert Atmosphere: All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium catalyst and phosphine ligands.[5]

  • Anhydrous Solvents: The use of anhydrous solvents is crucial for optimal results, as water can interfere with the catalytic cycle.[8]

  • Ligand Selection: The choice of phosphine ligand is critical for reaction efficiency and selectivity. Bulky, electron-rich ligands such as XantPhos, RuPhos, or BrettPhos are often effective for challenging substrates.[5][9]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu) are commonly used.[10]

3.2 Protocol for Selective Mono-amination at the C3 Position

This protocol is designed to favor the formation of the 3-amino-1-bromoimidazo[1,5-a]pyridine derivative. This selectivity is often achieved under milder conditions where the more reactive C3-Br bond undergoes oxidative addition preferentially.

Materials:

Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
Amine of choiceAnhydrousCommercially Available
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)≥97%Commercially Available
XantPhos≥98%Commercially Available
Sodium tert-butoxide (NaOtBu)≥97%Commercially Available
Anhydrous Toluene≥99.8%Commercially Available

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), and XantPhos (0.04 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene via syringe.

  • Add the amine (1.1 equiv) and NaOtBu (1.4 equiv).

  • Heat the reaction mixture to 80 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

3.3 Protocol for Selective Mono-amination at the C1 Position

Achieving selectivity for the C1 position may require blocking the C3 position or using specific ligand/catalyst systems that favor reaction at the more sterically hindered site. Alternatively, a sequential approach can be employed where the C3-amino product from the previous step is subjected to a second amination under more forcing conditions.

3.4 Protocol for Di-amination

This protocol aims to substitute both bromine atoms to yield the 1,3-diaminoimidazo[1,5-a]pyridine derivative. This typically requires more forcing conditions and a higher excess of the amine.

Materials:

Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
Amine of choiceAnhydrousCommercially Available
Palladium(II) acetate (Pd(OAc)₂)≥98%Commercially Available
RuPhos≥98%Commercially Available
Potassium tert-butoxide (KOtBu)≥97%Commercially Available
Anhydrous 1,4-Dioxane≥99.8%Commercially Available

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv), Pd(OAc)₂ (0.05 equiv), and RuPhos (0.10 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Add the amine (2.5 equiv) and KOtBu (3.0 equiv).

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A 1. Add Reagents to Oven-Dried Schlenk Flask B 2. Evacuate and Backfill with Argon (3x) A->B C 3. Add Anhydrous Solvent B->C D 4. Add Amine and Base C->D E 5. Heat and Stir (Monitor by TLC/LC-MS) D->E F 6. Cool and Quench E->F G 7. Extraction F->G H 8. Dry and Concentrate G->H I 9. Column Chromatography H->I

References

Application Notes & Protocols: Strategic Sonogashira Cross-Coupling for the Functionalization of Dibromoheterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This reaction is of paramount importance in medicinal chemistry and materials science, where the introduction of a rigid alkyne linker into organic scaffolds is a key strategy for developing novel pharmaceuticals, functional materials, and molecular electronics.[1][4][5] Dibromoheterocycles represent a particularly valuable class of substrates, offering two points of reactivity for the sequential or symmetrical introduction of alkynyl moieties. This guide provides a detailed exploration of the Sonogashira reaction as applied to dibromoheterocyclic compounds, offering field-proven insights, step-by-step protocols, and troubleshooting guidance for researchers, scientists, and drug development professionals.

The Mechanistic Core: A Tale of Two Catalytic Cycles

A deep understanding of the reaction mechanism is critical for rational optimization and troubleshooting. The classical Sonogashira reaction operates through two interconnected, synergistically operating catalytic cycles powered by palladium and copper.[2][6][7][8]

  • The Palladium Cycle (The Bond-Maker): This cycle is responsible for the primary C-C bond formation.

    • Oxidative Addition: A low-valent Palladium(0) species, typically stabilized by phosphine ligands, undergoes oxidative addition into the aryl-bromide bond of the heterocycle, forming a Pd(II) intermediate.[6][7]

    • Transmetalation: The alkynyl group, activated by the copper co-catalyst, is transferred from copper to the palladium center, displacing the bromide. This is often the rate-determining step.[7][9]

    • Reductive Elimination: The newly formed Pd(II)-alkynyl-aryl complex undergoes reductive elimination, releasing the desired alkynylated heterocycle and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6][7]

  • The Copper Cycle (The Alkyne Activator): This cycle prepares the alkyne for its role in the main event.

    • π-Alkyne Complex Formation: The copper(I) salt (typically CuI) coordinates with the terminal alkyne.[2][10]

    • Deprotonation: In the presence of a base (commonly an amine), the acidity of the terminal alkyne proton is increased, facilitating its removal to form a copper(I) acetylide intermediate.[2][8][10] This is the active species that participates in the transmetalation step with the palladium center.

The presence of copper dramatically increases the reaction rate, allowing the process to occur under mild conditions, often at room temperature.[1][11] However, it can also promote the primary side reaction: the oxidative homocoupling of the terminal alkyne to form a 1,3-diyne (Glaser coupling), especially in the presence of oxygen.[12][13] This necessitates the careful use of deaerated solvents and an inert atmosphere.

Sonogashira_Catalytic_Cycle Fig 1: The Pd/Cu Co-Catalyzed Sonogashira Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)Br(L)₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Alkyne Ar-Pd(II)(C≡CR)(L)₂ Transmetalation->PdII_Alkyne CuI Cu(I)Br Transmetalation->CuI RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-C≡CR RedElim->Product Cu_Acetylide Cu(I)-C≡CR CuI->Cu_Acetylide Alkyne H-C≡CR Alkyne->Cu_Acetylide Base Base Base->Cu_Acetylide Byproduct Base-H⁺Br⁻ Cu_Acetylide->Transmetalation Transfers Alkynyl Group ArylHalide Ar-Br ArylHalide->OxAdd

Caption: The interconnected Palladium and Copper catalytic cycles.

Experimental Design: Selecting the Right Tools for the Job

Success with dibromoheterocycles hinges on the judicious selection of reagents and conditions. The inherent electronic properties of the heterocycle and the differential reactivity of the two bromine atoms are key considerations.

Substrate Reactivity and Selectivity: The primary challenge with dibromoheterocycles is controlling selectivity: achieving mono-alkynylation versus di-alkynylation.[6] The reactivity of C-Br bonds is influenced by both steric hindrance and electronic effects from the heteroatom(s) and other substituents. For instance, in many polyhalogenated thiophenes and pyridines, the positions alpha to the heteroatom are often more reactive.[14][15]

  • To favor mono-substitution: Use a stoichiometric amount (1.0-1.2 equivalents) of the terminal alkyne, lower reaction temperatures, and shorter reaction times.

  • To favor di-substitution: Use an excess of the terminal alkyne (>2.2 equivalents) and higher temperatures or longer reaction times.

Catalyst System Components:

ComponentRole & Common ExamplesField Insights & Causality
Palladium Precatalyst Provides the active Pd(0) species. • PdCl₂(PPh₃)₂ : Air-stable, reliable, reduced to Pd(0) in situ.[1][16] • Pd(PPh₃)₄ : Active Pd(0) source, but air-sensitive.[6][16] • Pd₂(dba)₃ : Often used with specific phosphine ligands.PdCl₂(PPh₃)₂ is often the most practical choice for general use due to its bench stability. The in situ reduction to Pd(0) is typically facilitated by amines or phosphines in the reaction mixture.[1]
Phosphine Ligand Stabilizes the Pd catalyst, modulates its reactivity. • PPh₃ (Triphenylphosphine): The classic, general-purpose ligand. • P(t-Bu)₃ (Tri-tert-butylphosphine): A bulky, electron-rich ligand that can accelerate oxidative addition and reductive elimination, often improving yields for less reactive bromides.[17]The ligand's electronic properties and steric bulk are critical. Electron-rich ligands increase the electron density on the Pd center, promoting the oxidative addition step.[6][17] Bulky ligands can accelerate the final reductive elimination step.
Copper(I) Co-catalyst Activates the terminal alkyne. • CuI (Copper(I) Iodide): The most common and effective choice.[1]While essential for high reaction rates, CuI is the primary culprit in promoting Glaser homocoupling.[12] Its quality is important; old or oxidized CuI can inhibit the reaction.
Base Neutralizes HBr byproduct; deprotonates the alkyne. • Amines : Et₃N, Diisopropylamine (DIPA), Piperidine. Often used in excess, sometimes as the solvent.[1][18] • Inorganic : K₂CO₃, Cs₂CO₃. Used when amines might interfere with other functional groups.[11]The choice of base is crucial. Amines serve a dual role as both base and ligand for copper. For sensitive substrates, a milder inorganic base in a solvent like DMF or acetonitrile may be preferable.
Solvent Solubilizes reactants and catalysts. • THF , DMF , Acetonitrile , Toluene . • Triethylamine (can act as both base and solvent).[19]The solvent must be thoroughly deaerated via methods like freeze-pump-thaw or sparging with an inert gas (N₂ or Ar) to prevent catalyst oxidation and minimize homocoupling.[1]

Standardized Protocols for Dibromoheterocycles

The following protocols provide a robust starting point for the alkynylation of a generic dibromoheterocycle. Note: All operations should be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques. Solvents should be anhydrous and deaerated prior to use.

Protocol 1: Selective Mono-Alkynylation of 2,5-Dibromopyridine

This protocol is designed to favor the formation of the mono-coupled product by limiting the amount of the alkyne.

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2,5-dibromopyridine (1.0 mmol, 237 mg), PdCl₂(PPh₃)₂ (0.03 mmol, 21 mg, 3 mol%), and Copper(I) Iodide (0.06 mmol, 11.4 mg, 6 mol%).

  • Atmosphere Exchange: Seal the flask with a septum and evacuate and backfill with nitrogen three times.

  • Solvent and Reagent Addition: Add anhydrous, deaerated THF (5 mL) and triethylamine (3.0 mmol, 0.42 mL) via syringe. Stir the resulting suspension for 10 minutes.

  • Alkyne Addition: Add the terminal alkyne (e.g., Phenylacetylene, 1.1 mmol, 0.12 mL) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-6 hours.

  • Work-up: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution (10 mL). Extract the mixture with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the mono-alkynylated product.

Protocol 2: Symmetrical Di-Alkynylation of 2,5-Dibromopyridine

This protocol is designed to achieve complete disubstitution by using an excess of the alkyne.

  • Reaction Setup: Follow Step 1 from Protocol 1.

  • Atmosphere Exchange: Follow Step 2 from Protocol 1.

  • Solvent and Reagent Addition: Follow Step 3 from Protocol 1.

  • Alkyne Addition: Add the terminal alkyne (e.g., Phenylacetylene, 2.5 mmol, 0.27 mL) dropwise via syringe.

  • Reaction: Stir the reaction mixture and gently heat to 50-60 °C. Monitor the reaction for the disappearance of both the starting material and the mono-substituted intermediate. The reaction is typically complete in 12-24 hours.

  • Work-up & Purification: Follow Steps 6 and 7 from Protocol 1 to isolate the symmetrically di-alkynylated product.

Optimization and Troubleshooting

Even with robust protocols, optimization is often necessary for novel substrates. The following workflow and table provide guidance for systematically improving reaction outcomes.

Optimization_Workflow Fig 2: Workflow for Sonogashira Optimization cluster_solutions1 Solutions for Low Conversion cluster_solutions2 Solutions for Homocoupling cluster_solutions3 Solutions for Decomposition Start Start with Standard Protocol (e.g., PdCl₂(PPh₃)₂, CuI, Et₃N, THF, RT) Analyze Analyze Outcome (TLC, GC-MS, NMR) Start->Analyze Problem1 Problem: No/Low Conversion Analyze->Problem1 < 50% Yield Problem2 Problem: Glaser Homocoupling Analyze->Problem2 > 10% Diyne Problem3 Problem: Decomposition (Pd Black) Analyze->Problem3 Black Precipitate Success Success: Good Yield Analyze->Success > 80% Yield Sol1A Increase Temperature (e.g., 40-80 °C) Problem1->Sol1A Sol1B Change Ligand (e.g., to bulky P(t-Bu)₃) Problem1->Sol1B Sol1C Change Solvent (e.g., to DMF) Problem1->Sol1C Sol1D Check Reagent Quality (Catalyst, Base, CuI) Problem1->Sol1D Sol2A Ensure Rigorous Degassing Problem2->Sol2A Sol2B Use Fresh, High-Purity CuI Problem2->Sol2B Sol2C Consider Copper-Free Protocol Problem2->Sol2C Sol3A Increase Ligand:Pd Ratio Problem3->Sol3A Sol3B Use a more stable precatalyst Problem3->Sol3B Sol3C Lower Reaction Temperature Problem3->Sol3C

Caption: A decision-making workflow for reaction optimization.

Troubleshooting Guide
ObservationPotential Cause(s)Recommended Solution(s)
No reaction or very low conversion 1. Inactive catalyst (oxidized Pd or ligand). 2. Insufficiently basic conditions. 3. Reaction temperature too low for the substrate. 4. Poor quality CuI.1. Use fresh catalyst and ligands from a reliable source. 2. Ensure the base is fresh and anhydrous; consider a stronger base if necessary. 3. Incrementally increase the temperature (e.g., to 50-80 °C).[13] 4. Use high-purity CuI.
Significant Glaser homocoupling byproduct 1. Presence of oxygen in the reaction. 2. Excess copper catalyst.1. Improve inert atmosphere technique; use thoroughly deaerated solvents.[12] 2. Reduce CuI loading (e.g., to 1-3 mol%). 3. Switch to a copper-free protocol, which may require a different ligand/base system and higher temperatures.[3][13]
Formation of black precipitate (Palladium black) 1. Catalyst decomposition due to high temperature or insufficient ligand. 2. Impurities in the solvent or reagents.1. Lower the reaction temperature. Increase the ligand-to-palladium ratio (e.g., PPh₃:Pd of 4:1).[19] 2. Use high-purity, anhydrous solvents and reagents.
Difficulty achieving selective mono-substitution 1. Alkyne amount is too high. 2. Reaction time is too long or temperature is too high.1. Reduce the alkyne to 1.0 equivalent. 2. Run the reaction at a lower temperature (e.g., 0 °C to RT) and monitor carefully by TLC/GC-MS, quenching as soon as the starting material is consumed.
Summary of Conditions for Various Heterocycles

The optimal conditions can vary depending on the specific heterocyclic core. The table below summarizes literature-precedent conditions for different substrates.

DibromoheterocycleCatalyst SystemBase / SolventTemp.OutcomeReference
2,3-DibromothiophenePd(PPh₃)₂Cl₂ / CuI / PPh₃Et₃N60 °CMono/Di-substitution[20]
2,5-DibromopyrazinePd(PPh₃)₄ / CuIEt₃N / THF65 °CDi-substitution[21]
3,5-Dibromo-2,6-dichloropyridinePd(PPh₃)₂Cl₂ / CuIDIPA / THFRTSelective mono-alkynylation at Br positions[22]
2-Amino-3,5-dibromopyridinePd(CF₃COO)₂ / PPh₃ / CuIEt₃N / DMF100 °CMono-substitution at 3-position[23]

Conclusion

The Sonogashira cross-coupling reaction is an exceptionally powerful tool for the targeted functionalization of dibromoheterocycles. By understanding the underlying mechanism and the specific roles of each component, researchers can strategically control reaction selectivity to achieve either mono- or di-alkynylation. Careful control over the reaction atmosphere to exclude oxygen is critical to minimizing unwanted homocoupling side products. The protocols and optimization strategies outlined in this guide provide a comprehensive framework for successfully synthesizing novel alkynylated heterocyclic building blocks, paving the way for innovations in drug discovery and materials science.[24]

References

The Strategic Utility of 1,3-Dibromoimidazo[1,5-a]pyridine in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Heterocyclic Building Block

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science, owing to its diverse biological activities and unique photophysical properties.[1] Within this class of compounds, 1,3-Dibromoimidazo[1,5-a]pyridine emerges as a highly versatile and strategic building block for the synthesis of complex molecular architectures. Its two bromine atoms, situated at electronically distinct positions, offer the potential for selective and sequential functionalization, enabling the rapid construction of diverse libraries of substituted imidazo[1,5-a]pyridines. This guide provides an in-depth exploration of the applications of this compound in organic synthesis, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Core Properties and Reactivity

This compound (CAS No. 72315-45-8) is a solid with the molecular formula C₇H₄Br₂N₂ and a molecular weight of 275.93 g/mol .[] The reactivity of the two bromine atoms is differential, influenced by the electronic environment of the fused heterocyclic system. The C1- and C3-positions of the imidazo[1,5-a]pyridine ring system have different electron densities, which can be exploited for regioselective functionalization under carefully controlled reaction conditions. This differential reactivity is the cornerstone of its utility as a scaffold for sequential cross-coupling reactions.

Key Applications in Organic Synthesis: A Gateway to Molecular Diversity

The primary application of this compound lies in its use as a dihalo-platform for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents at the 1- and 3-positions, leading to the synthesis of novel compounds with potential applications in drug discovery and materials science.

Sequential Palladium-Catalyzed Cross-Coupling Reactions

The differential reactivity of the C1-Br and C3-Br bonds allows for sequential functionalization, a powerful strategy for creating unsymmetrically substituted 1,3-diarylimidazo[1,5-a]pyridines. While specific literature on the sequential coupling of this compound is limited, the principles of regioselective cross-coupling on dihalogenated heterocycles are well-established. Generally, the more electron-deficient position or the position with less steric hindrance will react preferentially under milder conditions.

Below are generalized protocols for key cross-coupling reactions, based on established methodologies for related bromo-substituted heterocycles. It is crucial to note that these are starting points and will likely require optimization for this specific substrate.

Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. In the context of this compound, it allows for the introduction of aryl, heteroaryl, or vinyl substituents.

Protocol: Mono-Arylation of this compound (Hypothetical)

This protocol outlines a potential procedure for the selective mono-arylation, which would be the first step in a sequential coupling strategy.

Materials:

  • This compound

  • Arylboronic acid (1.1 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • K₂CO₃ (2.0 eq)

  • 1,4-Dioxane/H₂O (4:1)

  • Anhydrous and degassed solvents

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), arylboronic acid (1.1 mmol), and K₂CO₃ (2.0 mmol).

  • Add Pd(PPh₃)₄ (0.05 mmol) to the flask.

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the mono-arylated product.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a commonly used, versatile catalyst for Suzuki couplings.

  • Base: K₂CO₃ is a mild base suitable for many Suzuki reactions and is less likely to promote side reactions compared to stronger bases.

  • Solvent System: The dioxane/water mixture is effective for dissolving both the organic and inorganic reagents.

  • Temperature: A moderate temperature is chosen to favor mono-arylation. Higher temperatures may lead to di-substitution.

Data Presentation: Expected Outcome of Sequential Suzuki Coupling
StepReactantProductKey Considerations
1 This compound1-Aryl-3-bromoimidazo[1,5-a]pyridine (or 3-Aryl-1-bromo isomer)Optimization of temperature and reaction time is crucial for selectivity.
2 Mono-arylated intermediate1-Aryl-3-aryl'imidazo[1,5-a]pyridineA more active catalyst system (e.g., with a biarylphosphine ligand) or higher temperature may be required for the second coupling.

Application Note 2: Sonogashira Coupling for the Introduction of Alkynyl Moieties

The Sonogashira coupling is an efficient method for the synthesis of aryl-alkynes, which are valuable intermediates in organic synthesis.

Protocol: Mono-alkynylation of this compound (Hypothetical)

Materials:

  • This compound

  • Terminal alkyne (1.2 eq)

  • PdCl₂(PPh₃)₂ (0.03 eq)

  • CuI (0.06 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous and degassed THF or DMF

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.06 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous and degassed THF or DMF (10 mL) and the amine base (3.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise.

  • Stir the reaction at room temperature to 50 °C for 6-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst System: The PdCl₂(PPh₃)₂/CuI system is a classic and effective catalyst for Sonogashira couplings.[3][4]

  • Base: An amine base like TEA or DIPEA is required to neutralize the HBr formed during the reaction and to facilitate the formation of the copper acetylide intermediate.[3][4]

  • Solvent: THF and DMF are common solvents for Sonogashira reactions, capable of dissolving the reactants and catalysts.

Visualization of Reaction Workflow

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A 1. Add this compound, PdCl₂(PPh₃)₂, and CuI to a Schlenk flask. B 2. Evacuate and backfill with Argon (3x). A->B C 3. Add anhydrous solvent and amine base. B->C D 4. Add terminal alkyne. C->D E 5. Stir at specified temperature and monitor progress. D->E F 6. Quench reaction and perform aqueous work-up. E->F G 7. Dry and concentrate organic phase. F->G H 8. Purify by column chromatography. G->H Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Aryl-Br PdII_Aryl L₂Pd(II)(Aryl)Br OxAdd->PdII_Aryl Ligand_Ex Ligand Exchange PdII_Aryl->Ligand_Ex + HNR'R'' PdII_Amine [L₂Pd(II)(Aryl)(HNR'R'')]⁺Br⁻ Ligand_Ex->PdII_Amine Deprotonation Deprotonation (-HBr) PdII_Amine->Deprotonation + Base PdII_Amido L₂Pd(II)(Aryl)(NR'R'') Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Aryl-NR'R'' RedElim->Product

References

Synthesis of Functionalized Imidazo[1,5-a]pyridine Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Imidazo[1,5-a]pyridine Scaffold

The imidazo[1,5-a]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science.[1][2][3] Its unique electronic properties and rigid, planar structure make it a cornerstone for the development of novel pharmaceuticals and functional materials.[3][4] In the realm of drug discovery, imidazo[1,5-a]pyridine derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[5] For instance, certain derivatives act as NIK inhibitors, showcasing anti-inflammatory potential, while others exhibit promising antitumor activity both in vitro and in vivo.[5] Furthermore, this scaffold is being explored for the treatment of neurological conditions like Alzheimer's disease.[5] Beyond its medicinal applications, the inherent luminescent properties of the imidazo[1,5-a]pyridine nucleus have led to its use in the development of fluorophores, sensors, and optoelectronic devices.[2][3]

This guide provides a comprehensive overview of the synthetic methodologies for accessing functionalized imidazo[1,5-a]pyridine derivatives, with a focus on explaining the underlying principles and providing detailed, actionable protocols for researchers in the field.

Synthetic Strategies: A Multi-faceted Approach to Imidazo[1,5-a]pyridine Construction

The synthesis of the imidazo[1,5-a]pyridine ring system can be achieved through several strategic approaches, each offering distinct advantages in terms of substrate scope, efficiency, and functional group tolerance. The primary methodologies include cyclocondensation, multicomponent reactions (MCRs), and C-H functionalization.

Cyclocondensation Reactions: The Classical Approach

Cyclocondensation reactions represent a foundational and widely employed strategy for the synthesis of imidazo[1,5-a]pyridines.[1][6][7] These reactions typically involve the condensation of a 2-(aminomethyl)pyridine derivative with a suitable electrophilic partner, leading to the formation of the fused imidazole ring.

A variety of electrophilic reagents can be utilized, including carboxylic acids, acyl anhydrides, acyl chlorides, and esters.[6][7] A notable example is the reaction of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes, which proceeds through the formation of a phosphorylated nitronate intermediate upon heating in polyphosphoric acid.[6][7] This intermediate then undergoes nucleophilic attack by the amine, followed by cyclization to yield the desired imidazo[1,5-a]pyridine core.[6][7]

Protocol 1: Synthesis of 1,3-Disubstituted Imidazo[1,5-a]pyridines via Cyclocondensation

This protocol is adapted from a copper/iodine cocatalyzed decarboxylative cyclization of α-amino acids with 2-benzoylpyridines.[8]

Materials:

  • Substituted 2-benzoylpyridine (1.0 mmol)

  • α-Amino acid (1.2 mmol)

  • Copper(I) iodide (CuI) (10 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Dimethyl sulfoxide (DMSO) (5 mL)

Procedure:

  • To a round-bottom flask, add the substituted 2-benzoylpyridine, α-amino acid, CuI, and K₂CO₃.

  • Add DMSO to the flask and stir the mixture at 120 °C for 12 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Expected Outcome: This method typically affords 1,3-disubstituted imidazo[1,5-a]pyridines in good to excellent yields.

Multicomponent Reactions (MCRs): A Strategy for Diversity and Efficiency

Multicomponent reactions (MCRs) have emerged as a powerful tool in modern organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single, one-pot operation. This approach offers significant advantages in terms of atom economy, step economy, and the rapid generation of molecular diversity. Several MCRs have been developed for the synthesis of functionalized imidazo[1,5-a]pyridines.

One prominent example is a three-component coupling reaction involving substituted picolinaldehydes, amines, and formaldehyde, which efficiently produces imidazo[1,5-a]pyridinium ions under mild conditions.[8] This method allows for the incorporation of diverse functionalities and even chiral substituents.[8] Another innovative MCR involves the reaction of imidazo[1,5-a]pyridine carbenes with aldehydes and dimethyl acetylenedicarboxylate or allenoates, leading to the formation of fully substituted furans through a tandem nucleophilic addition, [3+2]-cycloaddition, and ring transformation sequence.[9]

A particularly noteworthy MCR is the azido-Ugi reaction followed by an N-acylation–cyclization process to synthesize novel tetrazole-linked imidazo[1,5-a]pyridines.[10] This sequence starts with readily available building blocks and proceeds through an azido-Ugi four-component reaction (4CR), followed by a deprotection and cyclization step to afford the desired bis-heterocyclic system.[10]

Protocol 2: One-Pot, Two-Step Synthesis of 1-Tetrazolyl-3-methylimidazo[1,5-a]pyridines

This protocol is based on the work of Kumar et al. and involves an azido-Ugi reaction followed by cyclization.[10]

Materials:

  • Picolinaldehyde derivative (1.0 mmol)

  • Tritylazide (1.1 mmol)

  • Isocyanide derivative (1.1 mmol)

  • Methanol (MeOH) (2 mL)

  • 4 N HCl in dioxane (3.0 equiv)

  • Acetic anhydride (Ac₂O) (0.5 M solution)

Procedure:

  • Step 1: Azido-Ugi Reaction

    • To a solution of the picolinaldehyde derivative in methanol, add tritylazide and the isocyanide derivative.

    • Stir the reaction mixture at room temperature for the time required for the completion of the reaction (monitored by TLC).

    • Isolate the azido-Ugi product by filtration.

  • Step 2: Deprotection and Cyclization

    • Subject the crude azido-Ugi product to the cyclization conditions without further purification.

    • Add 4 N HCl in dioxane and acetic anhydride to the isolated product.

    • Heat the reaction mixture at 75 °C for 1 hour.

    • After cooling, quench the reaction with a saturated solution of sodium bicarbonate.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the residue by column chromatography to obtain the desired 1-tetrazolyl-3-methylimidazo[1,5-a]pyridine.

Expected Outcome: This one-pot, two-step method provides the target compounds in good overall yields.[10]

C-H Functionalization: A Modern Approach to Derivatization

Direct C-H functionalization has revolutionized the synthesis of complex organic molecules by offering a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.[11] This strategy has been successfully applied to the imidazo[1,5-a]pyridine scaffold, enabling the introduction of various functional groups at specific positions.

A metal-free approach for methylene insertion to bridge two imidazo[1,5-a]pyridine molecules has been developed using formaldehyde as both a solvent and a carbon source.[11][12] This C(sp²)–C(sp³)–H–C(sp²) bond-forming reaction proceeds via C(sp²)H functionalization and has been extended to other aldehydes.[11][12] The resulting bis-imidazo[1,5-a]pyridines have shown utility as ligands in catalysis.[12][13]

Furthermore, iodine-mediated one-pot multicomponent reactions have been employed for the C-H functionalization and subsequent sulfenylation of the imidazo[1,5-a]pyridine skeleton, yielding sulfenylated derivatives in good to high yields.[12]

Protocol 3: Metal-Free Methylene Insertion via C-H Functionalization

This protocol is based on a metal-free approach for the synthesis of bis-imidazo[1,5-a]pyridines.[11][12]

Materials:

  • 3-Phenylimidazo[1,5-a]pyridine (1.0 mmol)

  • Formaldehyde solution (37% in water) (to serve as reagent and solvent)

  • Ethanol (optional, as a co-solvent)

Procedure:

  • In a reaction vessel, dissolve the 3-phenylimidazo[1,5-a]pyridine in the formaldehyde solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain bis(3-phenylimidazo[1,5-a]pyridin-1-yl)methane.

Expected Outcome: This method provides the desired methylene-bridged bis-imidazo[1,5-a]pyridines in moderate to good yields.[12]

Visualization of Synthetic Workflows

To better illustrate the synthetic strategies discussed, the following diagrams outline the key transformations.

G cluster_0 Cyclocondensation cluster_1 Multicomponent Reaction cluster_2 C-H Functionalization 2-Benzoylpyridine 2-Benzoylpyridine Imidazo[1,5-a]pyridine Imidazo[1,5-a]pyridine 2-Benzoylpyridine->Imidazo[1,5-a]pyridine α-Amino acid, CuI, K₂CO₃ Bis-Imidazo[1,5-a]pyridine Bis-Imidazo[1,5-a]pyridine Imidazo[1,5-a]pyridine->Bis-Imidazo[1,5-a]pyridine Formaldehyde Picolinaldehyde Picolinaldehyde Azido-Ugi Adduct Azido-Ugi Adduct Picolinaldehyde->Azido-Ugi Adduct Tritylazide, Isocyanide Tetrazolyl-Imidazo[1,5-a]pyridine Tetrazolyl-Imidazo[1,5-a]pyridine Azido-Ugi Adduct->Tetrazolyl-Imidazo[1,5-a]pyridine HCl, Ac₂O

Caption: Key synthetic routes to functionalized imidazo[1,5-a]pyridines.

Data Presentation: A Comparative Overview of Synthetic Methods

Synthetic MethodKey FeaturesStarting MaterialsReagents/CatalystsTypical YieldsReference
Cyclocondensation Robust and well-established2-Benzoylpyridines, α-Amino acidsCuI, K₂CO₃Good to Excellent[8]
Multicomponent Reaction High efficiency and diversityPicolinaldehydes, Amines, IsocyanidesAcid/Base catalystsGood[8][10]
C-H Functionalization Atom and step economicalImidazo[1,5-a]pyridines, AldehydesMetal-free or Iodine-mediatedModerate to Good[11][12]

Conclusion and Future Perspectives

The synthesis of functionalized imidazo[1,5-a]pyridine derivatives is a dynamic and evolving field of research. The methodologies outlined in this guide, from classical cyclocondensations to modern multicomponent and C-H functionalization reactions, provide a robust toolkit for chemists to access a wide range of these valuable compounds. The choice of synthetic strategy will ultimately depend on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.

Future research in this area will likely focus on the development of even more efficient, sustainable, and versatile synthetic methods. This includes the exploration of novel catalytic systems, the expansion of the substrate scope for existing reactions, and the application of flow chemistry and other enabling technologies to streamline the synthesis of imidazo[1,5-a]pyridine libraries for high-throughput screening in drug discovery and materials science. The continued innovation in the synthesis of this important heterocyclic scaffold will undoubtedly lead to the discovery of new molecules with significant biological and material properties.

References

The Versatile Building Block: 1,3-Dibromoimidazo[1,5-a]pyridine in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Imidazo[1,5-a]pyridine Scaffold

The imidazo[1,5-a]pyridine core is a prominent heterocyclic scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Its unique electronic properties and spatial arrangement allow for diverse interactions with biological targets, making it a "privileged" structure in drug discovery. Molecules incorporating this framework have shown a wide range of biological activities, including but not limited to, kinase inhibition, anti-inflammatory effects, and antiviral properties. The strategic functionalization of the imidazo[1,5-a]pyridine ring system is therefore of paramount importance for the development of novel pharmaceuticals.

This guide focuses on the application of 1,3-dibromoimidazo[1,5-a]pyridine as a versatile and powerful building block for the synthesis of complex pharmaceutical intermediates. The presence of two bromine atoms at distinct positions (C-1 and C-3) offers the potential for sequential and regioselective cross-coupling reactions, enabling the generation of diverse molecular libraries from a single, readily available starting material.[] We will delve into the underlying principles of its reactivity, provide detailed protocols for key transformations, and showcase its utility in the synthesis of biologically active molecules.

Synthesis of the Building Block: this compound

While this compound is commercially available from various suppliers, understanding its synthesis provides valuable context for its purity and potential impurities.[] A common synthetic route involves the cyclization of a substituted pyridine precursor followed by bromination. A representative, though not exhaustive, synthetic approach is outlined below.

Protocol 1: Synthesis of this compound

This protocol is a generalized representation and may require optimization based on specific laboratory conditions and available starting materials.

Materials:

  • 2-(aminomethyl)pyridine

  • A suitable cyclizing agent (e.g., a bromo-substituted aldehyde or equivalent)

  • Brominating agent (e.g., N-Bromosuccinimide (NBS))

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile (ACN))

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Cyclization: To a solution of 2-(aminomethyl)pyridine in an appropriate anhydrous solvent under an inert atmosphere, add the cyclizing agent. The reaction may require heating and monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until completion.

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the imidazo[1,5-a]pyridine core.

  • Dibromination: The purified imidazo[1,5-a]pyridine is dissolved in a suitable anhydrous solvent. To this solution, 2.2 equivalents of N-Bromosuccinimide (NBS) are added portion-wise at 0 °C. The reaction is stirred at room temperature and monitored by TLC or LC-MS.

  • Final Purification: Once the reaction is complete, the solvent is evaporated, and the residue is purified by column chromatography to afford this compound.

The Power of Sequential Cross-Coupling: A Gateway to Molecular Diversity

The differential reactivity of the two bromine atoms in this compound is the cornerstone of its utility. The C-3 position is generally more electron-deficient and sterically accessible, making it more susceptible to initial cross-coupling reactions. This inherent regioselectivity can be further controlled and exploited through careful selection of catalysts, ligands, and reaction conditions.[3] This allows for a stepwise and controlled introduction of different functionalities, a strategy highly valued in the construction of complex molecules.[4]

graph TD { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Sequential cross-coupling workflow.

Application in Kinase Inhibitor Synthesis: A Case Study

The imidazo[1,5-a]pyridine scaffold is a key component in a number of kinase inhibitors. For instance, derivatives of this heterocycle have been investigated as inhibitors of Glycogen Synthase Kinase-3 (GSK-3), a therapeutic target for various diseases including type 2 diabetes and neurodegenerative disorders. The following protocols are based on established methodologies for the synthesis of related compounds and are adapted for the use of this compound.

Protocol 2: Regioselective Suzuki-Miyaura Coupling at the C-3 Position

This protocol details the first step in a sequential functionalization, targeting the more reactive C-3 position.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent system (e.g., 1,4-Dioxane/Water, 4:1)

  • Inert gas (Nitrogen or Argon)

  • Standard Schlenk glassware

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (repeat this cycle three times).

  • Catalyst and Solvent Addition: Add the palladium catalyst, followed by the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, 1-bromo-3-arylimidazo[1,5-a]pyridine, is purified by flash column chromatography.

Table 1: Representative Suzuki-Miyaura Coupling Conditions

Catalyst SystemBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O951875-85
Pd₂(dba)₃ / SPhosK₃PO₄Toluene10018Varies
PdCl₂(dppf)Na₂CO₃ (aq)Toluene/Dioxane854General

Note: Yields are indicative and substrate-dependent. Conditions should be optimized for each specific reaction.

Protocol 3: Sonogashira Coupling at the C-1 Position

Following the initial Suzuki coupling, the remaining bromine at the C-1 position can be functionalized, for example, via a Sonogashira coupling to introduce an alkynyl moiety.

Materials:

  • 1-Bromo-3-arylimidazo[1,5-a]pyridine (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Base (e.g., Triethylamine (Et₃N), 2.0 equiv)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF))

  • Inert gas (Nitrogen or Argon)

  • Standard Schlenk glassware

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add 1-bromo-3-arylimidazo[1,5-a]pyridine, the palladium catalyst, and copper(I) iodide.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (repeat three times).

  • Reagent Addition: Add the anhydrous solvent and the base, followed by the dropwise addition of the terminal alkyne.

  • Reaction: Stir the reaction mixture at room temperature or gentle heating (40-60 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is purified by flash column chromatography to yield the 1-alkynyl-3-arylimidazo[1,5-a]pyridine.

graph G { layout=neato; node [shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#34A853"];

}

Reaction scheme for sequential functionalization.

Conclusion and Future Outlook

This compound has emerged as a highly valuable and versatile building block in the synthesis of pharmaceutical compounds. Its capacity for regioselective, sequential cross-coupling reactions provides a streamlined and efficient route to a wide array of complex, functionalized molecules. The protocols outlined in this guide serve as a robust starting point for researchers and drug development professionals to explore the vast chemical space accessible from this singular precursor. As the demand for novel therapeutics continues to grow, the strategic application of such powerful building blocks will undoubtedly play a pivotal role in accelerating the discovery and development of the next generation of medicines.

References

Application Notes & Protocols: A Detailed Guide to the Selective Bromination of Imidazo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of Brominated Imidazo[1,5-a]pyridines

The imidazo[1,5-a]pyridine scaffold is a "privileged" heterocyclic motif, frequently appearing in compounds of significant biological and pharmacological importance.[1] Its structural framework is a cornerstone in the development of therapeutics, including potent antitumor agents and immunosuppressants.[1] In the landscape of drug discovery and medicinal chemistry, the strategic modification of such core structures is paramount for optimizing potency, selectivity, and pharmacokinetic properties.

Halogenation, and specifically bromination, serves as a powerful tool in this optimization process. The introduction of a bromine atom onto the imidazo[1,5-a]pyridine core not only modulates the electronic and lipophilic properties of the molecule but also provides a versatile synthetic "handle." This handle enables further molecular elaboration through a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), making brominated imidazo[1,5-a]pyridines key intermediates in the synthesis of complex pharmaceutical candidates.[2]

This document provides a comprehensive guide to the selective electrophilic bromination of the imidazo[1,5-a]pyridine ring system. We will delve into the mechanistic underpinnings of the reaction's regioselectivity, present a field-proven protocol using N-Bromosuccinimide (NBS), and explain the causality behind the experimental choices to ensure reliable and reproducible outcomes for researchers in organic synthesis and drug development.

Understanding Regioselectivity: The Electronic Landscape of Imidazo[1,5-a]pyridine

The key to achieving selective bromination lies in understanding the inherent electronic distribution within the bicyclic imidazo[1,5-a]pyridine system. The fusion of an electron-rich imidazole ring with a relatively electron-deficient pyridine ring dictates the site of electrophilic attack.

  • Imidazole Ring Activation: The five-membered imidazole portion of the scaffold is significantly more electron-rich and thus more nucleophilic than the six-membered pyridine ring.[3] This is analogous to the high reactivity of pyrrole or imidazole itself towards electrophiles compared to benzene or pyridine. The lone pair of electrons on the pyrrole-like nitrogen (N2) is delocalized throughout the 5-membered ring, increasing the electron density at the carbon atoms.

  • Pyridine Ring Deactivation: Conversely, the nitrogen atom in the pyridine ring is electron-withdrawing, reducing the ring's nucleophilicity and making it less susceptible to electrophilic aromatic substitution.[4]

Computational and experimental evidence suggests that electrophilic attack preferentially occurs on the imidazole ring. Within this ring, the C1 and C3 positions are the most activated. For the imidazo[1,5-a]pyridine system, electrophilic substitution is observed to be highly regioselective at the C1 position . This selectivity is driven by the superior stability of the cationic intermediate (sigma complex) formed upon electrophilic attack at C1 compared to C3. The commercial availability and extensive use of 1-bromo-imidazo[1,5-a]pyridine as a synthetic building block further corroborates this regiochemical preference.[2]

Caption: Figure 1: Mechanism of C1 Bromination.

Recommended Brominating Agent: N-Bromosuccinimide (NBS)

While elemental bromine (Br₂) can be used, it is a hazardous and highly reactive liquid that can lead to over-bromination and other side reactions. For selective and controlled bromination of electron-rich heterocycles, N-Bromosuccinimide (NBS) is the reagent of choice.[5][6]

Why NBS is the Superior Choice:

  • Safety and Handling: NBS is a crystalline solid, making it significantly easier and safer to handle and weigh compared to liquid bromine.[5]

  • Controlled Bromine Source: NBS provides a slow, low-concentration source of electrophilic bromine in situ, which enhances regioselectivity and minimizes the formation of undesired byproducts.

  • Mild Reaction Conditions: Reactions with NBS can often be performed under mild conditions (room temperature), preserving sensitive functional groups that might be present elsewhere in the molecule.[3]

  • High Selectivity: For activated aromatic and heteroaromatic systems, NBS provides excellent regioselectivity for the most electron-rich position.[5]

Detailed Experimental Protocol: Selective C1 Bromination with NBS

This protocol is designed as a self-validating system, incorporating in-process monitoring and clear steps for purification and characterization to ensure the desired product is obtained with high purity.

Materials & Equipment
Reagent/MaterialGradeSupplierNotes
Imidazo[1,5-a]pyridine≥97%Standard SupplierThe substrate.
N-Bromosuccinimide (NBS)Reagent Grade, ≥98%Standard SupplierRecrystallize from water if purity is questionable.
Dimethylformamide (DMF)Anhydrous, ≥99.8%Standard SupplierUse a dry, polar aprotic solvent.
Ethyl Acetate (EtOAc)ACS GradeStandard SupplierFor extraction.
Saturated aq. Na₂S₂O₃-Prepared in-houseFor quenching.
Brine (Saturated aq. NaCl)-Prepared in-houseFor washing.
Anhydrous Na₂SO₄ or MgSO₄-Standard SupplierFor drying.
Silica Gel230-400 meshStandard SupplierFor column chromatography.
Round-bottom flask, Magnetic stirrer, TLC plates, Standard glassware---
Step-by-Step Procedure
  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the imidazo[1,5-a]pyridine substrate (1.0 eq).

    • Dissolve the substrate in anhydrous dimethylformamide (DMF) to a concentration of approximately 0.2 M. Stir the solution at room temperature until all the solid has dissolved.

  • Reagent Addition:

    • In a single portion, add N-Bromosuccinimide (1.05 to 1.1 eq) to the stirred solution.

    • Causality: A slight excess of NBS ensures the complete consumption of the starting material. Adding it as a solid is standard practice. The reaction is typically exothermic; for larger-scale reactions, portion-wise addition or cooling in an ice bath may be considered.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature (approx. 20-25 °C) for 1-2 hours.[3]

    • Monitor the progress of the reaction using Thin Layer Chromatography (TLC). Use a suitable eluent system (e.g., 50% Ethyl Acetate in Hexanes). The product spot should be less polar than the starting material. The reaction is complete when the starting material spot is no longer visible by TLC.

  • Work-up and Quenching:

    • Once the reaction is complete, quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution. This will neutralize any unreacted NBS or bromine.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

    • Causality: DMF is miscible with water. The addition of a large volume of water and an immiscible organic solvent (EtOAc) is necessary to extract the product.

    • Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.[3]

  • Drying and Concentration:

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification and Characterization:

    • Purify the crude solid/oil by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) as determined by TLC analysis.

    • Combine the fractions containing the pure product and concentrate under reduced pressure.

    • Confirm the structure and purity of the final product, 1-bromo-imidazo[1,5-a]pyridine, using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The expected outcome is a high yield (typically >90%) of the C1-brominated product.[3]

Caption: Figure 2: Experimental Workflow.

Conclusion

The selective bromination of imidazo[1,5-a]pyridine at the C1 position is a crucial transformation for synthetic and medicinal chemists. The use of N-Bromosuccinimide in a polar aprotic solvent like DMF provides a reliable, safe, and highly regioselective method to achieve this goal. The protocol detailed herein is robust and can be adapted for various substituted imidazo[1,5-a]pyridine derivatives. By understanding the electronic principles governing the reaction and adhering to a systematic experimental procedure, researchers can confidently generate these valuable brominated intermediates for application in drug discovery and materials science.

References

The Strategic Application of 1,3-Dibromoimidazo[1,5-a]pyridine in Advanced Materials Science: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,5-a]pyridine scaffold has emerged as a privileged heterocyclic motif in materials science, prized for its unique electronic properties, high thermal stability, and versatile functionalization potential.[1][2] This guide focuses on a particularly valuable building block within this class: 1,3-Dibromoimidazo[1,5-a]pyridine . The strategic placement of two bromine atoms at the 1- and 3-positions transforms this core into a powerful and versatile platform for the synthesis of novel organic electronic materials. The bromine atoms serve as highly effective synthetic handles for a variety of palladium-catalyzed cross-coupling reactions, enabling the precise installation of a wide range of functional moieties.[2] This allows for the systematic tuning of the electronic and photophysical properties of the resulting materials, making them highly attractive for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors.

This document provides a comprehensive overview of the application of this compound in materials science, including detailed protocols for its synthesis and subsequent functionalization. It is intended for researchers and scientists in the fields of materials chemistry, organic electronics, and drug development who are interested in leveraging the unique properties of this versatile building block.

The this compound Core: A Gateway to Functional Materials

The power of this compound lies in its inherent reactivity, which allows for the creation of a diverse library of derivatives with tailored properties. The C-Br bonds at the 1- and 3-positions are susceptible to a range of cross-coupling reactions, providing a modular approach to material design.

Figure 1: Versatility of this compound.

Synthesis of the Core Scaffold: this compound

A reliable and scalable synthesis of the this compound core is the essential first step for its use in materials development. A common route involves the synthesis of the parent imidazo[1,5-a]pyridine followed by a selective dibromination.

Protocol: Synthesis of Imidazo[1,5-a]pyridine

This protocol is adapted from established literature procedures for the synthesis of the parent heterocycle.[2]

Materials:

  • 2-(Aminomethyl)pyridine

  • Triethyl orthoformate

  • Formic acid

  • Anhydrous Toluene

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a solution of 2-(aminomethyl)pyridine (1.0 equiv) in anhydrous toluene, add triethyl orthoformate (1.2 equiv).

  • Add a catalytic amount of formic acid (0.1 equiv).

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford pure imidazo[1,5-a]pyridine.

Protocol: Dibromination of Imidazo[1,5-a]pyridine

This protocol outlines the selective bromination at the 1- and 3-positions.

Materials:

  • Imidazo[1,5-a]pyridine

  • N-Bromosuccinimide (NBS)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Dissolve imidazo[1,5-a]pyridine (1.0 equiv) in anhydrous DCM or acetonitrile under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-bromosuccinimide (2.2 equiv) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with DCM, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel to yield this compound.

Applications in Organic Light-Emitting Diodes (OLEDs)

The ability to introduce various aryl, heteroaryl, and alkynyl substituents onto the this compound core makes it an excellent platform for the design of novel emitters and host materials for OLEDs.[3] By carefully selecting the coupling partners, it is possible to tune the emission color, quantum efficiency, and charge transport properties of the resulting materials.[4]

Design Strategy for OLED Emitters

A common strategy for designing efficient OLED emitters is the creation of donor-π-acceptor (D-π-A) or donor-acceptor (D-A) molecules. The imidazo[1,5-a]pyridine core can act as either a donor or an acceptor component, or as part of the π-conjugated bridge, depending on the nature of the substituents at the 1- and 3-positions.

Figure 2: Synthetic workflow for a D-A OLED emitter.

Protocol: Synthesis of a 1-Aryl-3-alkynyl-imidazo[1,5-a]pyridine Derivative for OLEDs via Sequential Cross-Coupling

This protocol describes a general procedure for the synthesis of a potential OLED emitter using sequential Suzuki and Sonogashira couplings.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-(diphenylamino)phenylboronic acid) (1.1 equiv)

  • Terminal alkyne (e.g., 4-ethynylbenzonitrile) (1.1 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • CuI (0.1 equiv)

  • K₂CO₃ or Cs₂CO₃ (2.0 equiv)

  • Anhydrous 1,4-dioxane/water (4:1) for Suzuki coupling

  • Anhydrous THF/Triethylamine (2:1) for Sonogashira coupling

Procedure (Step 1: Suzuki Coupling):

  • In a Schlenk flask, combine this compound (1.0 equiv), the arylboronic acid (1.1 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₂CO₃ (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Heat the reaction to 80-90 °C and stir for 12-24 hours, monitoring by TLC.[5]

  • After completion, cool the reaction, add water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude 1-aryl-3-bromoimidazo[1,5-a]pyridine intermediate by column chromatography.

Procedure (Step 2: Sonogashira Coupling):

  • Dissolve the purified 1-aryl-3-bromoimidazo[1,5-a]pyridine (1.0 equiv) in a mixture of anhydrous THF and triethylamine.

  • Add the terminal alkyne (1.1 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.1 equiv).[1]

  • Degas the mixture by bubbling with an inert gas for 15 minutes.

  • Stir the reaction at room temperature or with gentle heating (40-50 °C) for 6-12 hours, monitoring by TLC.[6]

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer, concentrate, and purify the final product by column chromatography.

Reactant Catalyst System Solvent Temperature (°C) Yield (%) Reference
Arylboronic AcidPd(PPh₃)₄ / K₂CO₃Dioxane/H₂O80-9070-90[5]
Terminal AlkynePd(PPh₃)₄ / CuI / Et₃NTHF25-5065-85[1][6]
Table 1: Typical Conditions for Cross-Coupling Reactions on the Imidazo[1,5-a]pyridine Core.

Applications in Organic Photovoltaics (OPVs)

The development of novel donor and acceptor materials is crucial for improving the efficiency of organic solar cells. The this compound scaffold can be utilized to construct materials with desirable highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels for efficient charge separation and transport in OPV devices.[7]

Protocol: Synthesis of a Donor-Acceptor Polymer Precursor via Heck Coupling

The Heck reaction can be employed to introduce vinyl groups onto the imidazo[1,5-a]pyridine core, which can then be used as monomers for polymerization.[8]

Materials:

  • This compound

  • Styrene or other vinyl-containing monomers (2.5 equiv)

  • Pd(OAc)₂ (0.02 equiv)

  • P(o-tolyl)₃ (0.04 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous DMF or NMP

Procedure:

  • To a Schlenk tube, add this compound (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and P(o-tolyl)₃ (0.04 equiv).

  • Evacuate and backfill with an inert gas.

  • Add the anhydrous solvent, the vinyl monomer (2.5 equiv), and triethylamine (3.0 equiv).

  • Heat the reaction mixture to 100-120 °C for 24-48 hours.[9]

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic phase, dry, and concentrate.

  • Purify the resulting 1,3-divinylimidazo[1,5-a]pyridine derivative by column chromatography.

Applications as Ligands in Catalysis and Sensing

The nitrogen atoms in the imidazo[1,5-a]pyridine ring, along with functional groups introduced at the 1- and 3-positions, can act as coordination sites for metal ions. This makes these derivatives promising candidates for use as ligands in catalysis or as chemosensors. For example, the introduction of phosphine groups via a palladium-catalyzed phosphination reaction can yield novel ligands for cross-coupling reactions.[2]

Protocol: Synthesis of a 1,3-Bis(diphenylphosphino)imidazo[1,5-a]pyridine Ligand

Materials:

  • This compound

  • Diphenylphosphine (2.2 equiv)

  • Pd(dba)₂ (0.05 equiv)

  • Xantphos (0.1 equiv)

  • Sodium tert-butoxide (2.5 equiv)

  • Anhydrous Toluene

Procedure:

  • In a glovebox, combine this compound (1.0 equiv), Pd(dba)₂, Xantphos, and sodium tert-butoxide in a Schlenk tube.

  • Add anhydrous toluene and then diphenylphosphine (2.2 equiv).

  • Seal the tube and heat the reaction mixture to 100 °C for 16-24 hours.

  • Cool the reaction, and carefully quench with degassed water.

  • Extract the product with toluene, and wash the organic layer with degassed brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the ligand by recrystallization or column chromatography under an inert atmosphere.

Conclusion

This compound is a highly valuable and versatile building block for the development of advanced organic materials. Its facile synthesis and the ability to undergo a wide range of selective cross-coupling reactions at the 1- and 3-positions provide a powerful platform for the rational design and synthesis of novel materials with tailored optoelectronic properties. The protocols and strategies outlined in this guide are intended to serve as a starting point for researchers to explore the vast potential of this scaffold in the exciting fields of organic electronics and beyond.

References

Experimental procedure for C-N bond formation using 1,3-Dibromoimidazo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Selective C-N Bond Formation via Palladium-Catalyzed Cross-Coupling Using 1,3-Dibromoimidazo[1,5-a]pyridine

Audience: Researchers, scientists, and drug development professionals.

Abstract

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1][2] Functionalization of this core is critical for developing novel therapeutic agents and advanced materials. This document provides a detailed experimental protocol for the selective mono-amination of this compound, a versatile building block for creating libraries of substituted imidazo[1,5-a]pyridine derivatives. We will delve into a robust palladium-catalyzed Buchwald-Hartwig amination protocol, explaining the mechanistic rationale behind the choice of catalyst, ligand, and reaction conditions to ensure reproducible and high-yielding C-N bond formation.

Introduction: The Significance of the Imidazo[1,5-a]pyridine Core

The imidazo[1,5-a]pyridine nucleus is a key structural component in a variety of biologically active molecules, exhibiting properties that include anticancer, anti-inflammatory, and antiviral activities.[3][4] Its unique electronic and structural features also make it a valuable scaffold for developing fluorescent probes and organometallic complexes.[1][5] The ability to selectively introduce nitrogen-containing substituents onto this core is paramount for structure-activity relationship (SAR) studies in drug discovery.

This compound serves as an ideal starting material for such derivatization. The two bromine atoms offer distinct electronic environments, allowing for potential regioselective functionalization. This protocol focuses on the palladium-catalyzed C-N cross-coupling reaction, a powerful and versatile method for forming carbon-nitrogen bonds, which has revolutionized modern synthetic chemistry.[6]

Mechanistic Rationale and Strategy

The selective mono-amination of this compound is achieved through a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction. The catalytic cycle, illustrated below, is a cornerstone of modern C-N bond formation.[7]

Proposed Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + R-Br PdII_Complex R-Pd(II)(Br)L_n OxAdd->PdII_Complex Ligand_Ex Ligand Exchange PdII_Complex->Ligand_Ex + HNR'₂ - HBr (Base) Amine_Complex [R-Pd(II)(NHR')L_n]Br Ligand_Ex->Amine_Complex RedElim Reductive Elimination Amine_Complex->RedElim RedElim->Pd0 Catalyst Regeneration Product R-NHR' RedElim->Product start start->Pd0 Precatalyst Activation end_cycle

Caption: Proposed Buchwald-Hartwig catalytic cycle for C-N coupling.

Key Considerations for this Protocol:

  • Catalyst System: A combination of a palladium source (e.g., Pd₂(dba)₃) and a specialized phosphine ligand is used. The ligand is crucial for stabilizing the palladium center and promoting the key steps of oxidative addition and reductive elimination.[8] We have selected Xantphos for its wide bite angle, which facilitates the reductive elimination step, often leading to higher yields and preventing side reactions.

  • Base: A non-nucleophilic, moderately strong base is required to deprotonate the amine nucleophile and neutralize the HBr generated during the reaction. Cesium carbonate (Cs₂CO₃) is often an excellent choice due to its high solubility in organic solvents and its ability to facilitate the reaction without causing substrate degradation.

  • Regioselectivity: The C3 position of the imidazo[1,5-a]pyridine ring is generally more electron-deficient and sterically accessible than the C1 position. Therefore, nucleophilic substitution is anticipated to occur preferentially at the C3-Br bond. This protocol is optimized for the selective formation of the 3-amino product. Controlling the stoichiometry of the amine (1.0-1.2 equivalents) is critical to minimize undesired double substitution.

Experimental Protocol

This protocol describes a general procedure for the coupling of an amine with this compound.

Materials and Equipment
Reagent/MaterialGradeSupplier Example
This compound[]>95%BOC Sciences
Amine (e.g., Morpholine, Aniline derivative)Reagent GradeSigma-Aldrich
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Catalyst GradeStrem Chemicals
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)>98%Sigma-Aldrich
Cesium Carbonate (Cs₂CO₃)Anhydrous, >99%Alfa Aesar
1,4-DioxaneAnhydrous, Sure/SealSigma-Aldrich
Schlenk flask or reaction vial with septum-VWR
Magnetic stirrer and hotplate--
Inert gas line (Nitrogen or Argon)--
TLC plates (Silica gel 60 F₂₅₄)-Millipore
Column chromatography supplies (Silica gel)--

Step-by-Step Procedure

Experimental_Workflow Setup 1. Assemble Reaction Vessel Inert 2. Establish Inert Atmosphere (3x Vacuum/Backfill with N₂/Ar) Setup->Inert Reagents 3. Add Solids: - this compound - Cs₂CO₃ - Xantphos - Pd₂(dba)₃ Inert->Reagents Solvents 4. Add Liquids: - Anhydrous Dioxane - Amine Nucleophile Reagents->Solvents Reaction 5. Heat Reaction (e.g., 100 °C) Solvents->Reaction Monitor 6. Monitor Progress via TLC/LC-MS Reaction->Monitor Monitor->Reaction Continue heating if incomplete Quench 7. Cool to RT & Quench (Add water) Monitor->Quench Upon completion Workup 8. Workup: - Filter through Celite - Extract with Ethyl Acetate - Dry with Na₂SO₄ Quench->Workup Purify 9. Purify via Column Chromatography Workup->Purify Analyze 10. Characterize Product (NMR, HRMS) Purify->Analyze

Caption: General workflow for the C-N cross-coupling experiment.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 276 mg).

  • Addition of Catalyst and Reagents: In the same flask, add cesium carbonate (1.4 mmol, 456 mg), Xantphos (0.04 mmol, 23 mg), and Pd₂(dba)₃ (0.02 mmol, 18 mg).

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as the Pd(0) catalyst is sensitive to oxygen.

  • Solvent and Nucleophile Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (5 mL) via syringe. Then, add the amine nucleophile (1.1 mmol) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium residues and inorganic salts. Wash the pad with additional ethyl acetate (10 mL).

    • Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 3-amino-1-bromoimidazo[1,5-a]pyridine product.

Expected Results & Characterization

The reaction should yield the mono-aminated product with good to excellent yields, depending on the nature of the amine used.

Amine NucleophileProduct StructureExpected Yield (%)Key ¹H NMR Signal (ppm)Expected Mass (M+H)⁺
Morpholine4-(1-Bromoimidazo[1,5-a]pyridin-3-yl)morpholine75-90%~3.8 (t, 4H), ~3.3 (t, 4H)296.0/298.0
AnilineN-phenyl-1-bromoimidazo[1,5-a]pyridin-3-amine65-80%~7.0-7.5 (m, Ar-H)288.0/290.0
BenzylamineN-benzyl-1-bromoimidazo[1,5-a]pyridin-3-amine70-85%~4.5 (d, 2H, CH₂)302.0/304.0

Note: Yields are hypothetical and for illustrative purposes. Actual yields may vary. The isotopic pattern for bromine (¹:¹ ratio of ⁷⁹Br and ⁸¹Br) should be visible in the mass spectrum.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst (oxidized); Insufficiently anhydrous conditions; Poor quality base.Ensure all reagents and solvents are anhydrous. Use freshly opened catalyst or a glovebox. Use a fresh, dry batch of Cs₂CO₃.
Formation of Di-substituted Product Excess amine nucleophile; Prolonged reaction time.Use a precise stoichiometry of the amine (1.0-1.1 eq.). Monitor the reaction closely and stop once the starting material is consumed.
Decomposition of Starting Material Temperature too high; Incompatible functional groups on the amine.Lower the reaction temperature to 80-90 °C. If the amine is sensitive, consider a different catalyst system (e.g., using a different ligand).
Difficult Purification Product co-elutes with impurities or ligand.Modify the eluent system for chromatography. A wash with a dilute acid solution may remove some ligand-related impurities during workup.

Safety Information

  • Palladium Compounds: Palladium catalysts are toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle with extreme care in a fume hood.

  • Reagents: this compound and various amines may be irritants or toxic. Consult the Safety Data Sheet (SDS) for each specific reagent before use.

References

Application Notes and Protocols for the Regioselective Functionalization of 1,3-Dibromoimidazo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and conformational rigidity make it an attractive core for the development of novel therapeutic agents and functional materials. The strategic introduction of substituents onto this scaffold is paramount for modulating its biological activity and physicochemical properties. The 1,3-dibromoimidazo[1,5-a]pyridine derivative serves as a versatile building block, offering two distinct points for diversification. However, achieving regioselective functionalization at either the C1 or C3 position presents a significant synthetic challenge. This guide provides a comprehensive overview of strategies and detailed protocols for the controlled, regioselective functionalization of this compound, drawing upon established principles of cross-coupling and metal-halogen exchange reactions.

Understanding the Regioselectivity of this compound

The reactivity of the two bromine atoms at the C1 and C3 positions is dictated by a combination of electronic and steric factors. Both positions are adjacent to nitrogen atoms, which influences their electrophilicity and susceptibility to oxidative addition in palladium-catalyzed cross-coupling reactions. The C1 position is situated in the five-membered imidazole ring, while the C3 position is at the fusion of the imidazole and pyridine rings. This subtle difference in the electronic environment can be exploited to achieve regioselectivity. Generally, in dihalogenated N-heteroarenes, halides in positions alpha to a nitrogen atom are more reactive.[1][2] In the case of this compound, both bromines are alpha to a nitrogen atom. Therefore, achieving selectivity often relies on fine-tuning reaction conditions, particularly the choice of catalyst, ligands, and reaction temperature.

Part 1: Regioselective Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. By carefully selecting the reaction conditions, it is possible to achieve selective functionalization at either the C1 or C3 position of this compound.

Selective Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and a halide.[3][4][5] For dihalogenated heterocycles, the site of the initial coupling can often be controlled by the choice of the palladium catalyst and ligands.[1][6][7]

This protocol aims for selectivity at the C3 position, which is often the more reactive site in related imidazo[1,2-a]pyridines.

Materials:

  • This compound

  • Arylboronic acid

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), arylboronic acid (1.2 equiv.), and K₂CO₃ (3.0 equiv.).

  • Add Pd(PPh₃)₄ (0.05 equiv.).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Rationale for Selectivity: The use of a standard, less sterically demanding phosphine ligand like triphenylphosphine often favors reaction at the more electronically activated position.

Selective Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[8][9] Similar to the Suzuki coupling, regioselectivity can be influenced by the reaction conditions.

This protocol aims for selectivity at the C1 position by employing a slightly more sterically hindered ligand and milder conditions.

Materials:

  • This compound

  • Terminal alkyne

  • PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF)

  • Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and CuI (0.06 equiv.).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add degassed THF and triethylamine (2.0 equiv.).

  • Add the terminal alkyne (1.1 equiv.) dropwise at room temperature.

  • Stir the reaction at room temperature to 50 °C for 6-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite and wash with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Rationale for Selectivity: The combination of a slightly bulkier palladium catalyst and the use of copper(I) iodide as a co-catalyst at lower temperatures can sometimes favor reaction at a less reactive, but sterically more accessible site.

Selective Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[10][11][12] The choice of a bulky, electron-rich phosphine ligand is crucial for achieving high yields and can also influence regioselectivity.

Materials:

  • This compound

  • Primary or secondary amine

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add Pd₂(dba)₃ (0.02 equiv.), XPhos (0.08 equiv.), and NaOtBu (1.4 equiv.).

  • Add this compound (1.0 equiv.).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add degassed toluene, followed by the amine (1.2 equiv.).

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Rationale for Selectivity: The use of bulky, electron-rich biaryl phosphine ligands like XPhos can promote reductive elimination and may exhibit a preference for one of the bromine-substituted positions based on the steric environment around the palladium center.

Part 2: Regioselective Functionalization via Halogen-Metal Exchange

An alternative strategy to palladium-catalyzed cross-coupling is the use of halogen-metal exchange reactions. This approach involves the selective replacement of one of the bromine atoms with a metal (typically lithium or magnesium), followed by quenching with an electrophile.[10] The regioselectivity of the halogen-metal exchange is often governed by the kinetic acidity of the corresponding C-H protons in the non-halogenated parent heterocycle or the thermodynamic stability of the resulting organometallic intermediate.

Protocol for Selective C1-Functionalization via Lithiation

This protocol aims to selectively form the C1-lithiated species, which can then be trapped with an electrophile.

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., N,N-dimethylformamide, benzaldehyde, etc.)

  • Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, dissolve this compound (1.0 equiv.) in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 equiv.) dropwise, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Add the chosen electrophile (1.2 equiv.) dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Rationale for Selectivity: The kinetic deprotonation or halogen-metal exchange is often faster at the more acidic position. In some heterocyclic systems, positions within the five-membered ring can be more susceptible to lithiation.

Data Presentation

Reaction TypeTarget PositionCatalyst/ReagentLigandBaseSolventTemp (°C)
Suzuki-MiyauraC3Pd(PPh₃)₄PPh₃K₂CO₃Dioxane/H₂O80-100
SonogashiraC1PdCl₂(PPh₃)₂/CuIPPh₃TEATHF25-50
Buchwald-HartwigC3Pd₂(dba)₃XPhosNaOtBuToluene100-110
Halogen-Metal ExchangeC1n-BuLi--THF-78

Visualization of Workflows

Experimental Workflow for Regioselective Cross-Coupling

G cluster_start Starting Material cluster_suzuki Suzuki-Miyaura (C3-Selective) cluster_sonogashira Sonogashira (C1-Selective) cluster_buchwald Buchwald-Hartwig (C3-Selective) start This compound suzuki_reagents Arylboronic Acid, Pd(PPh₃)₄, K₂CO₃ start->suzuki_reagents sonogashira_reagents Terminal Alkyne, PdCl₂(PPh₃)₂, CuI, TEA start->sonogashira_reagents buchwald_reagents Amine, Pd₂(dba)₃, XPhos, NaOtBu start->buchwald_reagents suzuki_product 3-Aryl-1-bromoimidazo[1,5-a]pyridine suzuki_reagents->suzuki_product sonogashira_product 1-Alkynyl-3-bromoimidazo[1,5-a]pyridine sonogashira_reagents->sonogashira_product buchwald_product 3-Amino-1-bromoimidazo[1,5-a]pyridine buchwald_reagents->buchwald_product

Caption: Palladium-catalyzed cross-coupling pathways for regioselective functionalization.

Logical Relationship for Halogen-Metal Exchange

G start This compound intermediate 1-Lithio-3-bromoimidazo[1,5-a]pyridine start->intermediate n-BuLi, -78°C product 1-Substituted-3-bromoimidazo[1,5-a]pyridine intermediate->product Quench with E electrophile Electrophile (E) electrophile->product

Caption: Regioselective functionalization via halogen-metal exchange at C1.

Conclusion

The regioselective functionalization of this compound is a nuanced yet achievable synthetic goal. By leveraging the principles of modern cross-coupling chemistry and classical organometallic reactions, researchers can selectively introduce a wide array of functional groups at either the C1 or C3 position. The protocols and strategies outlined in this guide provide a solid foundation for the development of novel imidazo[1,5-a]pyridine derivatives for applications in drug discovery and materials science. It is important to note that the proposed selectivities are based on established trends in related heterocyclic systems and may require optimization for specific substrates and coupling partners.

References

Application Notes & Protocols: The Strategic Use of 1,3-Dibromoimidazo[1,5-a]pyridine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazo[1,5-a]pyridine Scaffold in Kinase-Directed Drug Discovery

The landscape of oncology and inflammatory disease treatment has been revolutionized by the advent of kinase inhibitors. These small molecules target the ATP-binding site of kinases, modulating their activity and disrupting aberrant signaling pathways that drive disease progression. Within the vast chemical space of kinase inhibitors, nitrogen-containing heterocycles have emerged as privileged scaffolds due to their ability to form key hydrogen bond interactions within the kinase hinge region. The imidazo[1,5-a]pyridine core, in particular, has garnered significant attention as a versatile and synthetically accessible framework for the development of potent and selective kinase inhibitors.[1] Its rigid, planar structure provides a solid foundation for the precise spatial orientation of pharmacophoric elements, enabling high-affinity binding to a variety of kinase targets, including Bruton's tyrosine kinase (BTK) and p38 MAP kinase.[2][3]

This application note provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 1,3-dibromoimidazo[1,5-a]pyridine as a key starting material for the efficient synthesis of diverse libraries of kinase inhibitors. We will delve into the synthetic rationale, provide detailed, field-tested protocols for sequential cross-coupling reactions, and discuss the critical aspect of regioselectivity that underpins the utility of this versatile building block.

The Synthetic Advantage of this compound

The power of this compound lies in its two distinct reactive handles—the bromine atoms at the C1 and C3 positions. This di-halogenated scaffold allows for a modular and divergent synthetic approach, enabling the introduction of different functionalities in a stepwise and controlled manner. This is paramount in a drug discovery setting, where the rapid generation of a diverse set of analogs is crucial for establishing structure-activity relationships (SAR).

The differential reactivity of the C1 and C3 positions is the cornerstone of this strategy. While specific experimental evidence for the 1,3-dibromo derivative is emerging, extensive studies on related di-halogenated heterocycles and mono-halogenated imidazo[1,5-a]pyridines suggest that the C3 position is generally more susceptible to initial palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This is followed by the functionalization of the C1 position, often via a Buchwald-Hartwig amination. This regioselectivity allows for the directed synthesis of 1,3-disubstituted imidazo[1,5-a]pyridines, a common motif in potent kinase inhibitors.

Visualizing the Synthetic Strategy: A Divergent Approach

The following workflow diagram illustrates the sequential functionalization of this compound to generate a library of potential kinase inhibitors.

G A This compound B Step 1: Suzuki-Miyaura Coupling (Regioselective at C3) A->B Pd Catalyst, Base C 1-Bromo-3-aryl-imidazo[1,5-a]pyridine B->C D Step 2: Buchwald-Hartwig Amination (at C1) C->D Pd Catalyst, Ligand, Base E 1-Amino-3-aryl-imidazo[1,5-a]pyridine (Kinase Inhibitor Scaffold) D->E F Arylboronic Acid Library F->B G Amine Library G->D

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 1,3-Dibromoimidazo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1,3-Dibromoimidazo[1,5-a]pyridine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this compound. Our goal is to equip you with the necessary knowledge to achieve high purity and yield in your experiments.

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. The purity of this compound is paramount for the success of subsequent synthetic transformations and for obtaining reliable biological data. The synthesis of this compound, typically involving the bromination of the imidazo[1,5-a]pyridine core, can often lead to a crude product contaminated with various impurities. These can include unreacted starting materials, mono-brominated intermediates, regioisomers (e.g., 1,5-dibromo, 3,5-dibromo), and poly-brominated byproducts. This guide will walk you through the effective purification of the crude product to obtain this compound of high purity (typically >97%).

Troubleshooting Guide

This section is formatted as a series of questions and answers to directly address specific issues you may encounter during the purification process.

Question 1: My TLC of the crude reaction mixture shows multiple spots close to the product spot. How can I identify the likely impurities?

Answer:

The presence of multiple spots on a Thin Layer Chromatography (TLC) plate is a common observation after the bromination of imidazo[1,5-a]pyridine. Due to the nature of electrophilic aromatic substitution on this heterocyclic system, the formation of several brominated species is possible. The most probable impurities are:

  • Mono-bromo-imidazo[1,5-a]pyridines: These are intermediates that have not fully reacted. They are generally less polar than the dibromo-product and will have a higher Rf value on the TLC plate.

  • Regioisomers of dibromo-imidazo[1,5-a]pyridine: Besides the desired 1,3-dibromo isomer, other isomers like 1,5-dibromo, 3,5-dibromo, and others can be formed. These isomers will likely have very similar polarities and thus, very close Rf values, making their separation challenging.

  • Tri- or poly-brominated imidazo[1,5-a]pyridines: Over-bromination can lead to the formation of these more polar byproducts, which will exhibit lower Rf values than the desired product.

  • Unreacted starting material (imidazo[1,5-a]pyridine): If the reaction has not gone to completion, you may see a spot corresponding to the starting material, which is more polar than the brominated products and will have a lower Rf.

To help identify these spots, you can run co-spot TLCs with your crude mixture and any available standards of the potential impurities.

Question 2: I am struggling to separate the 1,3-dibromo isomer from other isomeric impurities using column chromatography. What can I do to improve the resolution?

Answer:

Separating regioisomers is a frequent challenge in the purification of substituted aromatic compounds. Here are several strategies to enhance the resolution of your column chromatography:

  • Optimize the Mobile Phase: The choice of eluent is critical. A common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate or dichloromethane.

    • Action: Decrease the polarity of your mobile phase. A less polar eluent will slow down the elution of all compounds, providing more time for the stationary phase to interact differently with the isomers, thus improving separation. For example, if you are using a 10:1 hexanes:ethyl acetate mixture, try changing to a 20:1 or even 30:1 ratio.

  • Incorporate a Basic Modifier: For pyridine-containing compounds, peak tailing and poor separation can occur due to the interaction of the basic nitrogen with acidic silanol groups on the silica gel.

    • Action: Add a small amount of a basic modifier like triethylamine (0.1-1%) to your mobile phase. This will neutralize the acidic sites on the silica, leading to sharper peaks and better resolution.

  • Column Dimensions and Packing:

    • Action: Use a long, narrow column for difficult separations as it provides more theoretical plates. Ensure the silica gel is packed uniformly to prevent channeling, where the solvent and sample bypass the main part of the stationary phase.

  • Dry Loading:

    • Action: Instead of dissolving your crude product in a solvent and loading it directly onto the column, try dry loading. Dissolve your crude material in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and then evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column, which often results in a more concentrated starting band and better separation.

Question 3: My product seems to be degrading on the silica gel column. What are the possible reasons and how can I prevent this?

Answer:

While this compound is a relatively stable compound, degradation on silica gel can occur, especially if the silica is acidic or if the compound is exposed to it for an extended period.

  • Cause: The acidic nature of standard silica gel can sometimes lead to the decomposition of acid-sensitive compounds.

  • Solution:

    • Use Neutralized Silica Gel: You can neutralize your silica gel by washing it with a dilute solution of a base like triethylamine in your non-polar solvent before packing the column.

    • Use Alumina: Basic or neutral alumina can be a good alternative stationary phase for compounds that are sensitive to acidic conditions.

    • Minimize Contact Time: Elute your compound as quickly as possible while still achieving good separation. Avoid letting the compound sit on the column for an unnecessarily long time.

Question 4: I tried to recrystallize my crude product, but it either oiled out or the recovery was very low. What is the best approach for recrystallization?

Answer:

Recrystallization can be a very effective purification technique if the right solvent system is chosen. Oiling out occurs when the compound is insoluble in the hot solvent and melts before it dissolves, or when the solution becomes supersaturated too quickly upon cooling.

  • Solvent Selection is Key: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. The impurities should either be very soluble or insoluble in the chosen solvent at all temperatures.

  • Recommended Solvent Systems to Try:

    • Single Solvents: Ethanol, isopropanol, or acetonitrile are good starting points.

    • Solvent Pairs: A mixture of a "good" solvent (in which the compound is very soluble) and a "poor" solvent (in which the compound is poorly soluble) can be very effective. Common pairs for compounds like this include:

      • Dichloromethane/Hexanes

      • Ethyl acetate/Hexanes

      • Toluene/Hexanes

  • Procedure for Recrystallization using a Solvent Pair:

    • Dissolve the crude product in the minimum amount of the hot "good" solvent.

    • While the solution is still hot, slowly add the "poor" solvent dropwise until the solution becomes slightly cloudy (the point of saturation).

    • Add a few more drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

    • Allow the solution to cool slowly to room temperature. If no crystals form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Once crystallization appears complete, cool the flask in an ice bath to maximize the yield.

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold "poor" solvent.

Frequently Asked Questions (FAQs)

  • What are the recommended storage conditions for pure this compound?

    • It is recommended to store the solid compound in an inert atmosphere (e.g., under argon or nitrogen) at 2-8°C.[1] This helps to prevent potential degradation over time.

  • What is the typical appearance of pure this compound?

    • Pure this compound is a solid.[1]

  • How can I confirm the purity and identity of my final product?

    • The most common and effective methods are:

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and assessing purity. The spectra should be clean, with the correct chemical shifts and integration values for the protons and carbons of the 1,3-dibromo-imidazo[1,5-a]pyridine structure.[2]

      • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

      • Melting Point: A sharp melting point range is indicative of high purity.

  • What safety precautions should I take when handling this compound?

    • According to the safety data, this compound is a warning-level hazardous substance.[1] It is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Therefore, it is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust.[1]

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol provides a general guideline for the purification of crude this compound.

1. Preparation of the Column:

  • Select a glass column of appropriate size based on the amount of crude material. A general rule of thumb is to use a 50:1 to 100:1 ratio of silica gel to crude product by weight for difficult separations.

  • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase (e.g., 98:2 hexanes:ethyl acetate).

  • Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles. Gently tap the column to ensure even packing.

  • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

2. Sample Loading (Dry Loading Recommended):

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.

  • Evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.

  • Carefully apply the dry-loaded silica to the top of the column.

3. Elution:

  • Begin elution with a non-polar solvent system (e.g., 98:2 hexanes:ethyl acetate).

  • Collect fractions and monitor the separation using TLC. A suitable TLC eluent is often a slightly more polar version of the column eluent (e.g., 90:10 hexanes:ethyl acetate). Visualize the spots under a UV lamp.

  • If the product is eluting too slowly or not at all, gradually increase the polarity of the mobile phase (e.g., to 95:5, then 90:10 hexanes:ethyl acetate).

4. Fraction Analysis and Product Isolation:

  • Analyze the collected fractions by TLC to identify those containing the pure this compound.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified product.

Data Presentation
Technique Stationary Phase Mobile Phase (Starting Point) Key Considerations
Column Chromatography Silica Gel (230-400 mesh)Hexanes:Ethyl Acetate (98:2 to 90:10)Add 0.1% triethylamine to the eluent to improve peak shape. Use a long, narrow column for better resolution of isomers.
TLC Silica Gel 60 F254Hexanes:Ethyl Acetate (80:20)Use for monitoring the reaction progress and column fractions.

Visualization

Experimental Workflow for Purification

Purification_Workflow Crude Crude this compound TLC_Analysis TLC Analysis (Hexanes:EtOAc 8:2) Crude->TLC_Analysis Column_Chromatography Silica Gel Column Chromatography (Hexanes:EtOAc gradient) TLC_Analysis->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_of_Fractions TLC Analysis of Fractions Fraction_Collection->TLC_of_Fractions Combine_Pure Combine Pure Fractions TLC_of_Fractions->Combine_Pure Identify Pure Fractions Impure_Fractions Impure Fractions TLC_of_Fractions->Impure_Fractions Identify Impure Fractions Solvent_Removal Solvent Removal (Rotary Evaporation) Combine_Pure->Solvent_Removal Pure_Product Pure this compound Solvent_Removal->Pure_Product Characterization Characterization (NMR, MS, MP) Pure_Product->Characterization Recrystallization Recrystallization (e.g., DCM/Hexanes) Pure_Product->Recrystallization Optional Further Purification Recrystallization->Pure_Product Impure_Fractions->Column_Chromatography Re-chromatograph

Caption: Workflow for the purification of crude this compound.

References

Technical Support Center: Synthesis of 1,3-Dibromoimidazo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 1,3-Dibromoimidazo[1,5-a]pyridine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during this specific synthesis. The guidance is structured to explain the chemical principles behind the recommendations, ensuring both practical solutions and a deeper understanding of the reaction.

I. Overview of the Synthesis and Potential Challenges

The synthesis of this compound typically involves the direct bromination of the parent imidazo[1,5-a]pyridine heterocycle. The imidazo[1,5-a]pyridine ring system is electron-rich, making it susceptible to electrophilic substitution. However, controlling the regioselectivity and the degree of bromination can be challenging. The primary brominating agent for this transformation is N-Bromosuccinimide (NBS), which is a milder and more selective source of electrophilic bromine compared to molecular bromine (Br₂).[1][2] The use of NBS helps to minimize some of the more aggressive side reactions, but byproducts can still form.

The most common issues encountered during this synthesis are:

  • Incomplete reaction leading to mixtures of starting material and monobrominated products.

  • Formation of isomeric monobrominated byproducts.

  • Over-bromination resulting in tri- or tetra-brominated species.

  • Difficulty in removing the succinimide byproduct from the reaction mixture.

This guide will address each of these challenges in a question-and-answer format.

II. Troubleshooting Guide and Frequently Asked Questions (FAQs)

Q1: My reaction is incomplete, and I have a mixture of starting material, monobrominated, and dibrominated products. How can I drive the reaction to completion?

Answer:

An incomplete reaction is a common issue and can often be resolved by carefully adjusting the reaction parameters.

  • Stoichiometry of NBS: The most likely cause of an incomplete reaction is an insufficient amount of the brominating agent. For the synthesis of the dibromo product, a stoichiometric amount of at least 2.0 equivalents of NBS is required. It is often beneficial to use a slight excess (e.g., 2.1-2.2 equivalents) to ensure the reaction goes to completion. However, be cautious with a large excess as this can lead to over-bromination (see Q3).

  • Reaction Time: Electrophilic aromatic substitution on heterocyclic systems can sometimes be slower than anticipated. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, extending the reaction time may be necessary.

  • Temperature: While many NBS brominations are carried out at room temperature to maintain selectivity, gentle heating (e.g., to 40-50 °C) can sometimes be required to drive the reaction to completion. This should be done with care, as higher temperatures can also promote the formation of byproducts.

Q2: I have isolated a monobrominated byproduct. What is its likely structure and how can I avoid its formation?

Answer:

The imidazo[1,5-a]pyridine ring system has two particularly reactive positions for electrophilic attack: C1 and C3. Theoretical and experimental studies on the related imidazo[1,2-a]pyridine system show a high electron density at the C3 position, making it the most susceptible to electrophilic bromination.[3] By analogy, the C3 position of imidazo[1,5-a]pyridine is also highly activated. Therefore, the primary monobrominated byproduct is likely 3-bromoimidazo[1,5-a]pyridine . The second most likely isomer would be 1-bromoimidazo[1,5-a]pyridine .

To avoid the formation of these monobrominated byproducts, ensure that at least 2.0 equivalents of NBS are used, as discussed in Q1. If you are aiming for a monobrominated product, using 1.0 equivalent of NBS should favor its formation, although a mixture of mono- and di-substituted products, along with starting material, is still possible.

Q3: My mass spectrometry data suggests the presence of a tribrominated product. How did this happen and how can I prevent it?

Answer:

The formation of a tribrominated product is a classic example of over-bromination. This occurs when the reaction conditions are too harsh or when an excessive amount of the brominating agent is used. Electron-rich aromatic heterocycles can be susceptible to polyhalogenation.[1]

To prevent over-bromination:

  • Control NBS Stoichiometry: Use no more than 2.2 equivalents of NBS. Carefully weigh your reagents to ensure accuracy.

  • Control Reagent Addition: Add the NBS portion-wise to the solution of imidazo[1,5-a]pyridine. This helps to maintain a low concentration of the brominating agent at any given time, which can improve selectivity.

  • Maintain a Low Temperature: Running the reaction at room temperature or even at 0 °C can help to control the reactivity and prevent over-bromination.

Q4: I am having trouble removing the succinimide byproduct from my product. What is the best way to do this?

Answer:

Succinimide is the main byproduct of reactions using NBS and its removal is a common purification challenge.

  • Aqueous Workup: Succinimide has some solubility in water. Washing the organic layer with water will remove some of the succinimide.

  • Basic Wash: The solubility of succinimide in water can be significantly increased by deprotonation. Washing the organic layer with a mild aqueous base, such as a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH), will convert the succinimide to its more water-soluble sodium salt. Caution: Ensure your product is stable to basic conditions before performing this step.

  • Filtration: In some cases, if the product is soluble in a solvent in which succinimide is not (e.g., diethyl ether), the succinimide can be removed by filtration.

  • Column Chromatography: If the above methods are not sufficient, silica gel column chromatography is usually effective at separating the more polar succinimide from the less polar brominated product.

Q5: What is the best method to purify the final this compound from the monobrominated isomers?

Answer:

The separation of regioisomers can be challenging due to their similar physical properties.

  • Silica Gel Column Chromatography: This is the most effective method for separating the desired dibromo product from the monobrominated isomers. A gradient elution system is often most effective. Start with a non-polar solvent system (e.g., hexane or petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). The less polar dibrominated product will typically elute before the more polar monobrominated isomers and the starting material.

  • Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective method for obtaining very pure material. This may require some screening of different solvents and solvent mixtures.

III. Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative procedure based on common practices for the bromination of electron-rich heterocycles.[2]

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve imidazo[1,5-a]pyridine (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or acetonitrile (MeCN) under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (NBS) (2.1 eq) portion-wise over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material and the formation of the desired product.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford pure this compound.

Protocol 2: TLC Monitoring of the Reaction
  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 v/v) is a good starting point. Adjust the polarity as needed to achieve good separation.

  • Visualization: UV light (254 nm). The starting material, monobrominated, and dibrominated products should have different Rf values. Typically, the Rf will increase with the degree of bromination (less polar).

IV. Data Presentation

Table 1: Expected Byproducts and Their Characteristics

CompoundStructureMolecular WeightCommon Method of Formation
3-Bromoimidazo[1,5-a]pyridine 197.03Incomplete reaction (use of < 2.0 eq NBS)
1-Bromoimidazo[1,5-a]pyridine 197.03Potential minor regioisomer of monobromination
Tribromoimidazo[1,5-a]pyridine 353.83Over-bromination (excess NBS, high temp.)
Succinimide 99.09Byproduct from NBS

V. Visualization of Key Concepts

Diagram 1: Synthetic Pathway and Potential Byproducts

Synthesis_Byproducts cluster_products Reaction Products cluster_byproducts Potential Byproducts IMP Imidazo[1,5-a]pyridine MonoBromo 3-Bromoimidazo[1,5-a]pyridine (Major Monobromo Product) IMP->MonoBromo First Bromination UnreactedSM Unreacted Starting Material IMP->UnreactedSM Incomplete Reaction NBS1 + 1.0 eq NBS NBS2 + 1.0 eq NBS DiBromo This compound (Desired Product) MonoBromo->DiBromo Second Bromination Isomers 1-Bromo Isomer MonoBromo->Isomers Minor Pathway OverBrominated Tribromo-derivatives DiBromo->OverBrominated Excess NBS

Caption: Synthetic pathway to this compound and common byproducts.

Diagram 2: Troubleshooting Logic Flow

Troubleshooting_Flow start Reaction Outcome Analysis incomplete Incomplete Reaction Mixture of SM, mono-, and di-bromo start->incomplete overbromination Over-bromination Tri-bromo product detected start->overbromination purification_issue Purification Issues Succinimide or isomers present start->purification_issue solution_incomplete Increase NBS to 2.1-2.2 eq Extend reaction time Consider gentle heating (40-50 °C) incomplete->solution_incomplete solution_overbromination Use max 2.2 eq NBS Add NBS portion-wise Maintain low temperature (0 °C to RT) overbromination->solution_overbromination solution_purification Aqueous wash with NaHCO₃ for succinimide Column chromatography for isomers purification_issue->solution_purification

Caption: Troubleshooting decision tree for common synthesis issues.

VI. References

  • Wikipedia. N-Bromosuccinimide. --INVALID-LINK--

  • Chemia. Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2). (2022). --INVALID-LINK--

  • Defense Technical Information Center. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). --INVALID-LINK--

References

Technical Support Center: A Guide to Improving the Yield of 1,3-Dibromoimidazo[1,5-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth technical support for the synthesis of 1,3-Dibromoimidazo[1,5-a]pyridine. The imidazo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with significant biological activity.[1][2] Achieving high yields of specifically functionalized derivatives like the 1,3-dibromo analog is crucial for further synthetic elaboration and drug discovery programs.

This document provides a detailed experimental protocol, a comprehensive troubleshooting guide in a question-and-answer format, and frequently asked questions to address common challenges and optimize reaction outcomes.

Section 1: Overview of the Synthetic Strategy

The synthesis of this compound is most commonly and reliably achieved via a two-step process. This strategy separates the formation of the core heterocyclic system from the subsequent electrophilic bromination, allowing for greater control and optimization at each stage.

  • Step A: Cyclization. Formation of the parent imidazo[1,5-a]pyridine ring system from a suitable pyridine-based precursor. A common method involves the cyclocondensation of 2-(aminomethyl)pyridine with an appropriate C1 source.[3]

  • Step B: Dibromination. Regioselective electrophilic bromination of the imidazo[1,5-a]pyridine core at the C1 and C3 positions, which are electronically activated for such substitutions.

General Synthetic Workflow

G cluster_0 Step A: Core Synthesis cluster_1 Step B: Dibromination Start 2-(Aminomethyl)pyridine + C1 Electrophile ReactionA Cyclocondensation Reaction Start->ReactionA e.g., PPA/Phosphorous Acid [1] WorkupA Aqueous Workup & Extraction ReactionA->WorkupA PurifyA Column Chromatography WorkupA->PurifyA ProductA Imidazo[1,5-a]pyridine PurifyA->ProductA ReactionB Electrophilic Bromination ProductA->ReactionB + 2.2 eq. NBS in DMF WorkupB Quenching & Extraction ReactionB->WorkupB PurifyB Recrystallization or Column Chromatography WorkupB->PurifyB ProductB This compound PurifyB->ProductB

Caption: High-level workflow for the two-step synthesis of this compound.

Section 2: Detailed Experimental Protocols

These protocols are presented as a validated baseline. Optimization may be required based on substrate-specific factors and lab conditions.

Protocol A: Synthesis of Imidazo[1,5-a]pyridine

This procedure is adapted from methodologies involving the cyclization of 2-picolylamines.[3]

Materials:

  • 2-(Aminomethyl)pyridine

  • Nitroethane

  • Phosphorous acid

  • Polyphosphoric acid (PPA)

  • Sodium hydroxide (NaOH) solution, 10 M

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, carefully add polyphosphoric acid (PPA, ~10 g per 10 mmol of substrate). Heat the PPA to 80°C with stirring.

  • Reagent Addition: Add phosphorous acid (1.5 equivalents) to the hot PPA and stir until a homogeneous solution is formed. Add 2-(aminomethyl)pyridine (1.0 equivalent) dropwise, ensuring the temperature does not exceed 100°C.

  • Cyclization: After the addition is complete, add nitroethane (1.2 equivalents) dropwise. Heat the reaction mixture to 120-130°C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 10% MeOH in DCM).

  • Workup: Allow the mixture to cool to approximately 60°C and very carefully pour it onto crushed ice (~100 g). This step is highly exothermic.

  • Neutralization: Slowly neutralize the acidic aqueous solution by adding 10 M NaOH solution, keeping the flask in an ice bath to maintain the temperature below 25°C. The pH should be adjusted to ~8-9.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated NaHCO₃ solution (1 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure imidazo[1,5-a]pyridine.

Protocol B: Synthesis of this compound

This protocol uses N-Bromosuccinimide (NBS) as the brominating agent, a common and effective choice for such transformations.[3]

Materials:

  • Imidazo[1,5-a]pyridine (from Step A)

  • N-Bromosuccinimide (NBS), recrystallized

  • Dimethylformamide (DMF), anhydrous

  • Sodium thiosulfate (Na₂S₂O₃) solution, 10% aqueous

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve imidazo[1,5-a]pyridine (1.0 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C in an ice bath.

    • Causality Note: Using an inert atmosphere and anhydrous solvent prevents side reactions with moisture. Cooling to 0°C helps control the reaction's exothermicity and improves selectivity.

  • Reagent Addition: Add N-Bromosuccinimide (2.2 equivalents) portion-wise over 20-30 minutes, ensuring the internal temperature remains below 5°C.

    • Expert Insight: Using a slight excess of NBS (2.2 eq. instead of 2.0 eq.) helps drive the reaction to completion, converting any residual mono-brominated intermediate to the desired dibromo product.

  • Reaction: After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 3-5 hours, or until TLC analysis indicates complete consumption of the starting material and mono-bromo intermediate.

  • Quenching: Cool the reaction mixture back to 0°C and quench by slowly adding 10% aqueous sodium thiosulfate solution to destroy any unreacted bromine or NBS.

  • Extraction: Add water and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash thoroughly with water (3 x 50 mL) to remove DMF, followed by a final wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes). If necessary, perform column chromatography on silica gel.

Section 3: Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.

Q1: My yield of the parent imidazo[1,5-a]pyridine (Step A) is consistently low. What are the most likely causes?

A1: Low yields in the cyclization step often trace back to a few critical parameters.[4]

  • Reagent Quality: PPA is highly hygroscopic; absorbed water can inhibit the reaction. Use freshly opened or properly stored PPA. The purity of 2-(aminomethyl)pyridine is also critical.

  • Reaction Temperature: The temperature of 120-130°C is crucial for the cyclization to proceed at a reasonable rate. Temperatures that are too low will result in an incomplete reaction, while excessively high temperatures can lead to decomposition and tar formation.

  • Inefficient Mixing: PPA is highly viscous. Inefficient stirring can lead to localized overheating and poor mass transfer, resulting in lower yields and more side products. Ensure your mechanical stirrer is robust enough to maintain a homogeneous mixture.

  • Workup Issues: The neutralization step with NaOH is highly exothermic. If the temperature is not controlled with an ice bath, the product can degrade. Ensure the final pH is slightly basic (~8-9) for optimal extraction into the organic phase.

Q2: The bromination reaction (Step B) results in a mixture of starting material, mono-brominated, and the desired di-brominated product. How can I improve the selectivity?

A2: Achieving high selectivity for the 1,3-dibromo product requires careful control of stoichiometry and reaction conditions.

  • NBS Stoichiometry: Ensure you are using at least 2.2 equivalents of NBS. An insufficient amount is the most common reason for incomplete bromination. Weigh the NBS carefully and consider its purity (recrystallization from water is recommended for older batches).

  • Temperature Control: The electrophilic substitution is very fast and exothermic. Adding the NBS at 0°C and maintaining a low temperature initially is critical. Adding it too quickly or at room temperature can lead to over-bromination or the formation of undesired isomers.

  • Rate of Addition: Add the NBS in small portions over time. This maintains a low concentration of the electrophile in the reaction at any given moment, favoring the desired sequential bromination over other pathways.

Q3: My final this compound product appears to be degrading during silica gel chromatography. What purification alternatives exist?

A3: Nitrogen-containing heterocycles, especially those activated by electron-donating groups, can be sensitive to the acidic nature of standard silica gel.[5]

  • Neutralized Silica: Before preparing your column, you can create a slurry of the silica gel in your eluent containing 1% triethylamine (TEA). This neutralizes the acidic sites on the silica surface, preventing product degradation.

  • Recrystallization: This is often the best method for purifying the final product if a suitable solvent system can be found. It avoids contact with silica gel entirely. Experiment with solvent pairs like ethanol/water, ethyl acetate/hexanes, or isopropanol/water to find conditions where the product is soluble when hot but precipitates upon cooling.

  • Alternative Stationary Phases: If chromatography is necessary and TEA is incompatible with downstream applications, consider using a less acidic stationary phase like neutral alumina.

Troubleshooting Logic Flowchart

G Start Low Yield or Impure Product StepCheck Which step is problematic? Start->StepCheck StepA Step A: Cyclization StepCheck->StepA Step A StepB Step B: Bromination StepCheck->StepB Step B Purification Purification Issues StepCheck->Purification Final Purification CheckA_Temp Verify Temperature (120-130°C) StepA->CheckA_Temp CheckA_Reagents Check Reagent Purity (PPA, Amine) CheckA_Temp->CheckA_Reagents OK SolutionA Optimize Temp; Use fresh reagents; Control workup T CheckA_Temp->SolutionA Incorrect CheckA_Workup Review Workup (pH, Extraction) CheckA_Reagents->CheckA_Workup OK CheckA_Reagents->SolutionA Impure CheckA_Workup->SolutionA OK CheckA_Workup->SolutionA Incorrect CheckB_Stoich Verify NBS Stoichiometry (>= 2.2 eq.) StepB->CheckB_Stoich CheckB_Temp Confirm Temp Control (Addition at 0°C) CheckB_Stoich->CheckB_Temp OK SolutionB Use >2.2 eq. fresh NBS; Add portion-wise at 0°C CheckB_Stoich->SolutionB Incorrect CheckB_Temp->SolutionB OK CheckB_Temp->SolutionB Incorrect CheckP_Silica Product streaking or degrading on TLC/Column? Purification->CheckP_Silica SolutionP1 Use Neutralized Silica (1% TEA in eluent) CheckP_Silica->SolutionP1 Yes SolutionP2 Attempt Recrystallization CheckP_Silica->SolutionP2 Yes

Caption: A logical flowchart for troubleshooting common synthesis issues.

Section 4: Frequently Asked Questions (FAQs)

Q: Are there alternative brominating agents to NBS? A: Yes, other agents like bromine (Br₂) in a suitable solvent (e.g., acetic acid or DCM) can be used. However, Br₂ is more hazardous and can be less selective, potentially leading to more side products. Dibromoisocyanuric acid is another milder alternative. For most applications, NBS provides the best balance of reactivity, selectivity, and ease of handling.

Q: How can I confirm the regiochemistry of the dibromination? A: The definitive method is Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR: The proton signals on the pyridine ring will show characteristic shifts and coupling patterns. The disappearance of the H1 and H3 proton signals from the parent imidazo[1,5-a]pyridine spectrum is a key indicator.

  • ¹³C NMR: The carbon signals for C1 and C3 will show a significant upfield shift upon bromination due to the heavy atom effect, and the C-Br coupling may be observable.

  • NOE (Nuclear Overhauser Effect) Spectroscopy: Can be used to confirm spatial relationships between the remaining protons and confirm the substitution pattern.

Q: Can this synthesis be performed on a large scale? A: Yes, but several considerations become more critical at a larger scale.[6]

  • Heat Management: Both the PPA reaction quench and the bromination reaction are exothermic. A larger scale requires more efficient heat transfer, potentially using a jacketed reactor, to prevent runaway reactions or product degradation.

  • Reagent Addition: The portion-wise or dropwise addition of reagents becomes even more important to maintain control. Using a syringe pump for the addition of liquids is recommended.

  • Mixing: Robust overhead mechanical stirring is essential, especially for the viscous PPA mixture.

Section 5: Data Summary for Optimization

Use the following table as a guide for optimizing the dibromination step. Run small-scale parallel reactions to efficiently determine the ideal conditions for your specific setup.

Parameter Condition 1 (Baseline) Condition 2 (Forcing) Condition 3 (Mild) Expected Outcome
NBS (eq.) 2.22.52.1Higher eq. drives completion but may increase impurities.
Solvent DMFAcetonitrileDichloromethane (DCM)DMF aids solubility; less polar solvents may slow the reaction.
Temperature 0°C to RTRT-20°C to 0°CLower temperatures improve selectivity but require longer reaction times.
Reaction Time 4-6 hours2-4 hours8-12 hoursMonitor by TLC to avoid unnecessary heating or side reactions.

References

Technical Support Center: A Guide to the Stability and Storage of 1,3-Dibromoimidazo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 1,3-Dibromoimidazo[1,5-a]pyridine is a halogenated heterocyclic compound with potential applications in pharmaceutical development and organic synthesis.[1][2] As with many poly-halogenated and heterocyclic systems, its stability is a critical factor for successful experimental outcomes and ensuring reagent integrity. This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals. Due to the limited availability of specific stability data for this compound, the recommendations herein are synthesized from safety data sheets for the compound, principles of organic chemistry, and data from structurally related brominated and heterocyclic molecules.[3][4][5]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: Based on data from related brominated imidazo[1,5-a]pyridine derivatives and general best practices, this compound should be stored in a cool, dry, and dark environment.[6][7] Specific recommendations include:

  • Temperature: Refrigerate at 2-8°C.[1][7][8]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent degradation from moisture and atmospheric contaminants.[8][9]

  • Container: Use a tightly sealed, opaque container to protect from light and moisture.[6][10]

Q2: How stable is this compound at room temperature?

A2: While specific kinetic data is unavailable, prolonged exposure to ambient temperature, light, and humidity is likely to cause degradation. The imidazo[1,5-a]pyridine core is generally stable, but the presence of two bromine atoms, which are good leaving groups, can increase its reactivity and susceptibility to decomposition.[3][11] For short-term use during experimental setup, it can be handled on the bench, but it should be returned to cold storage promptly.

Q3: What are the known incompatibilities for this compound?

A3: this compound should be considered incompatible with strong oxidizing agents.[9][12] Reactions with strong bases or nucleophiles should also be approached with caution, as they could lead to substitution or elimination reactions involving the bromine atoms. It is also advised to avoid high heat, sparks, open flames, and mechanical shock.[10]

Q4: I've noticed a color change in my sample. What does this indicate?

A4: A change in color, such as darkening, often suggests decomposition or the formation of impurities. The parent compound, imidazo[1,5-a]pyridine, is described as a dark green solid.[1] Any significant deviation from the initial appearance could indicate degradation. If a color change is observed, it is recommended to verify the purity of the compound using an appropriate analytical method (e.g., HPLC, NMR) before use.

Q5: Can I dissolve this compound in protic solvents like methanol or water?

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action & Explanation
Inconsistent experimental results or low yield. Compound degradation due to improper storage or handling.Verify Purity: Use HPLC or ¹H NMR to check the purity of your starting material. Compare the data with the certificate of analysis. Refine Handling: Minimize the compound's exposure to air, light, and moisture. Use an inert atmosphere glovebox for weighing and preparing solutions if possible. The bromine atoms can make the compound reactive, and degradation can lead to byproducts that interfere with the intended reaction.[3]
Sample appears discolored or has become gummy. Decomposition from exposure to heat, light, or moisture.Discard and Replace: It is generally not advisable to use a visibly degraded reagent. The decomposition products are unknown and could be hazardous or interfere with your experiment.[5] Review Storage Protocol: Ensure the compound is stored at 2-8°C in a tightly sealed, opaque container, preferably under an inert atmosphere.[1][6]
Difficulty dissolving the compound. Incorrect solvent choice or degraded material.Solvent Screening: Test solubility in a range of common, dry aprotic organic solvents (e.g., THF, Dichloromethane, Acetonitrile). Gentle warming may be applied, but monitor for any signs of decomposition. Purity Check: As mentioned above, impurities from degradation can alter solubility characteristics.
Formation of unexpected byproducts in a reaction. Instability of the compound under reaction conditions.Reaction Condition Optimization: The C-Br bonds may be labile under certain conditions (e.g., strong base, high temperature, presence of certain metals). Consider lowering the reaction temperature or using milder reagents. The imidazo[1,5-a]pyridine core is electron-rich, and the bromine atoms act as reactive handles, which can lead to side reactions if not controlled.[4][11]

Experimental Protocols

Protocol 1: Long-Term Storage of this compound
  • Container Preparation: Use a clean, dry amber glass vial with a PTFE-lined cap.

  • Inert Atmosphere: Place the vial in a desiccator and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Aliquoting: If you have a large batch, aliquot the compound into smaller, single-use vials inside a glovebox or under a steady stream of inert gas. This prevents contamination of the entire stock with repeated openings.

  • Sealing: Tightly seal the vial cap. For extra protection, wrap the cap with Parafilm®.

  • Storage: Place the sealed vial in a refrigerator at 2-8°C.[7] Ensure the storage location is dark and free from sources of ignition.[10]

  • Labeling: Clearly label the vial with the compound name, date, and storage conditions.

Protocol 2: Handling and Weighing for Experimental Use
  • Preparation: Allow the sealed container to warm to room temperature in a desiccator before opening. This crucial step prevents condensation of atmospheric moisture onto the cold compound.

  • Inert Environment: If available, perform all manipulations in a glovebox.

  • Benchtop Handling: If a glovebox is not available, work quickly. Open the vial and promptly weigh the desired amount. Keep the vial opening pointed away from your breath.

  • Resealing: After weighing, flush the vial headspace with an inert gas, then quickly and tightly reseal the container. Wrap with Parafilm®.

  • Storage: Immediately return the stock container to the recommended cold storage conditions (2-8°C).[6]

Visualization & Data Summary

Logical Workflow for Troubleshooting

G start Problem: Inconsistent Experimental Results check_purity Check Purity of Starting Material (e.g., HPLC, NMR) start->check_purity is_pure Is the compound pure? check_purity->is_pure pure Compound is Pure is_pure->pure Yes impure Compound is Impure is_pure->impure No check_conditions Review Reaction Conditions (Temperature, Reagents, Solvent) pure->check_conditions optimize Optimize Reaction (e.g., lower temp, milder base) check_conditions->optimize review_storage Review Storage & Handling Protocol (Temp, Light, Air Exposure?) impure->review_storage procure_new Procure New, Verified Batch of Reagent review_storage->procure_new

Caption: Troubleshooting workflow for inconsistent experimental results.

Potential Degradation Pathways

G A This compound B Hydrolysis/Solvolysis Products (e.g., Hydroxy- or Alkoxy-derivatives) A->B H₂O / ROH (Moisture) C Reductive Dehalogenation Products (Mono-bromo or parent imidazopyridine) A->C Reducing Agents / Light D Polymerization/Oligomerization A->D Heat / Acid/Base

Caption: Potential degradation pathways for the compound.

Summary of Key Parameters
ParameterRecommendationRationale & References
Storage Temperature 2–8 °CStandard for many reactive organic compounds to minimize thermal degradation.[1][7][8]
Storage Atmosphere Inert Gas (Argon, N₂)Prevents oxidation and hydrolysis from atmospheric oxygen and moisture.[8][9]
Light Exposure Store in Dark/Opaque ContainerPrevents light-induced decomposition, such as radical-mediated dehalogenation.[13]
Incompatible Materials Strong Oxidizing Agents, Strong Bases, Heat, SparksAvoids potential hazardous reactions and decomposition.[9][10][12]
Recommended Handling Use inert atmosphere; allow to warm to RT before opening.Minimizes exposure to atmospheric contaminants and prevents moisture condensation.

References

Technical Support Center: Navigating the Synthesis and Functionalization of Dibromoimidazo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with dibromoimidazo[1,5-a]pyridines. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established protocols and field-proven insights. Our aim is to empower you to overcome common challenges, optimize your reaction outcomes, and accelerate your research.

Section 1: Troubleshooting Guide - Common Experimental Hurdles

This section addresses specific problems you may encounter during the synthesis and subsequent reactions of dibromoimidazo[1,5-a]pyridines, offering causative explanations and actionable solutions.

Issue 1: Low or No Yield During Bromination of Imidazo[1,5-a]pyridine

Question: I am attempting to synthesize 1,3-dibromoimidazo[1,5-a]pyridine using N-bromosuccinimide (NBS), but I am consistently obtaining low yields or a complex mixture of products. What are the likely causes and how can I improve the outcome?

Answer:

Low yields during the bromination of the imidazo[1,5-a]pyridine core are a frequent challenge. The reactivity of the heterocyclic system can lead to over-bromination or undesired side reactions if conditions are not carefully controlled.

Underlying Causes & Solutions:

  • Over-bromination: The imidazo[1,5-a]pyridine ring is electron-rich, making it susceptible to multiple brominations. The C1 and C3 positions are particularly activated.

    • Solution: Carefully control the stoichiometry of the brominating agent. Start with 2.0-2.2 equivalents of NBS. Adding the NBS portion-wise at a low temperature (e.g., 0 °C to -20 °C) can help to control the reaction's exothermicity and improve selectivity.[1]

  • Reaction Solvent: The choice of solvent can significantly influence the reactivity of NBS.

    • Solution: Dichloromethane (DCM) or chloroform are generally good starting points.[1] Acetonitrile can also be effective. Avoid protic solvents which can react with NBS.

  • Light Sensitivity: Radical bromination on alkyl substituents, if present, can be initiated by light.

    • Solution: Conduct the reaction in the dark or in a flask wrapped in aluminum foil to minimize light-induced side reactions.

  • Purification Difficulties: The desired dibromo product may be difficult to separate from mono-brominated and starting material.

    • Solution: Utilize column chromatography with a carefully selected solvent system (e.g., hexanes/ethyl acetate gradient) for purification. In some cases, recrystallization can be an effective final purification step.

Optimized Bromination Protocol:

ParameterRecommended ConditionRationale
Substrate Imidazo[1,5-a]quinoline1.0 eq
Reagent N-Bromosuccinimide (NBS)2.2 eq
Solvent Dry Dichloromethane (DCM)Inert and good solubility
Temperature -20 °C to room temperatureControls reactivity and selectivity
Atmosphere Nitrogen or ArgonPrevents side reactions with atmospheric moisture
Duration 4 hoursMonitor by TLC for completion
Issue 2: Poor Selectivity in Cross-Coupling Reactions (Suzuki-Miyaura, Buchwald-Hartwig)

Question: I am performing a Suzuki-Miyaura coupling on this compound to achieve mono-functionalization at the C1 position, but I am observing a mixture of C1-coupled, C3-coupled, and di-coupled products. How can I control the regioselectivity?

Answer:

Achieving regioselective mono-functionalization of dihalogenated N-heterocycles is a significant challenge. The relative reactivity of the C1 and C3 positions in dibromoimidazo[1,5-a]pyridine is influenced by steric and electronic factors, as well as the specific reaction conditions. Generally, palladium-catalyzed cross-coupling reactions tend to occur preferentially at positions adjacent to a heteroatom.[2]

Controlling Regioselectivity:

  • Ligand Choice is Critical: The ligand coordinated to the palladium center plays a pivotal role in determining the site of oxidative addition.

    • For C1 Selectivity: Bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos can sterically hinder approach to the more accessible C3 position, thereby favoring reaction at C1.

    • For C3 Selectivity: Less sterically demanding ligands might show less selectivity, but careful optimization of other parameters can sometimes favor the C3 position.

  • Reaction Temperature and Time: Lowering the reaction temperature and carefully monitoring the reaction progress can allow for the reaction to be stopped after the more reactive site has coupled, but before significant reaction occurs at the less reactive site.

  • Base Selection: The choice of base can influence the catalytic cycle. Weaker bases may offer better selectivity in some cases. Common bases for Suzuki couplings include K₂CO₃ and K₃PO₄.[3]

  • Boronic Acid/Ester Reactivity: The nature of the coupling partner can also affect selectivity. More reactive boronic acids may lead to lower selectivity.

Workflow for Optimizing Regioselectivity:

G Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-Br PdII Ar-Pd(II)(Br)L₂ OA->PdII Ligand_Ex Amine Coordination PdII->Ligand_Ex Amine Amine (R₂NH) Amine->Ligand_Ex Base Base Deprot Deprotonation Base->Deprot Ligand_Ex->Deprot Amido Ar-Pd(II)(NR₂)L₂ Deprot->Amido RE Reductive Elimination Amido->RE RE->Pd0 Catalyst Regeneration Product Ar-NR₂ RE->Product

References

Technical Support Center: Scale-up Synthesis of 1,3-Dibromoimidazo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,3-Dibromoimidazo[1,5-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important heterocyclic compound. Imidazo[1,5-a]pyridines are significant scaffolds in medicinal chemistry, and mastering their synthesis at scale is crucial for advancing drug discovery programs.[1][2]

This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical, field-proven insights.

Troubleshooting Guide: From Bench to Pilot Plant

Scaling up a chemical synthesis is rarely a linear process. What works seamlessly on a milligram scale can present significant challenges at the gram or kilogram level. This section addresses specific issues you may encounter when increasing the production of this compound.

Issue 1: Drastic Decrease in Yield Upon Scale-Up

Question: My small-scale synthesis of imidazo[1,5-a]pyridine followed by bromination consistently gives me an 80-85% yield. However, when I increased the batch size by 50-fold, my yield plummeted to 40%. What could be the cause?

Answer: This is a classic scale-up challenge often rooted in mass and heat transfer limitations.

  • Underlying Cause (The "Why"):

    • Inefficient Mixing: In larger reactors, achieving homogenous mixing is more difficult. This can lead to localized "hot spots" where the concentration of reagents, particularly the brominating agent like N-bromosuccinimide (NBS), is too high, causing side reactions and degradation of both starting material and product.[3]

    • Poor Temperature Control: The surface-area-to-volume ratio decreases as the reactor size increases. This makes it harder to dissipate the heat generated from the exothermic bromination reaction.[4][5] An uncontrolled temperature increase can accelerate decomposition pathways.

    • Addition Rate: A reagent addition rate that was appropriate for a small flask can be too fast for a large reactor, exacerbating both mixing and temperature control issues.

  • Troubleshooting Protocol:

    • Re-evaluate Your Agitation:

      • Ensure the impeller design and speed (RPM) are adequate for the new vessel geometry to maintain a well-mixed suspension.

      • Consider using baffles in the reactor to improve turbulence and prevent vortex formation.

    • Control the Exotherm:

      • Slow down the addition of the brominating agent. A good starting point is to double the addition time you used in the lab-scale reaction.

      • Use a programmable pump for controlled, consistent addition.

      • Ensure your cooling system is robust and can handle the heat load. Perform a reaction calorimetry study if possible to understand the thermal profile.[4]

    • Solvent and Concentration:

      • Increasing the solvent volume can help dissipate heat more effectively, though this may impact downstream processing. Evaluate the trade-offs. Some syntheses of related compounds have found that a combination of solvents can be crucial for achieving high yields.[6]

Issue 2: Formation of Over-Brominated and Other Impurities

Question: On a larger scale, I'm observing the formation of a significant amount of tri-brominated species and other, unidentifiable impurities that were not present in my small-scale runs. How can I mitigate this?

Answer: The formation of over-brominated impurities points directly to issues with reaction stoichiometry and local concentration gradients.

  • Underlying Cause (The "Why"):

    • Electrophilic Aromatic Substitution Dynamics: The imidazo[1,5-a]pyridine ring system is electron-rich and susceptible to electrophilic bromination.[7] Poor mixing allows pockets of high NBS concentration to form, leading to multiple brominations on the same molecule before the reagent has a chance to disperse and react with the mono-bromo intermediate.

    • Reaction Time and Temperature: Extended reaction times or elevated temperatures, often a consequence of poor heat transfer on scale, can provide the necessary energy for less favorable over-bromination reactions to occur.

  • Troubleshooting Protocol:

    • Stoichiometry is Key:

      • On a larger scale, carefully re-verify the molar equivalents of your brominating agent. Do not simply multiply the mass from the small-scale experiment. Use precisely 2.0 to 2.1 equivalents of NBS for the dibromination.

    • Reverse Addition:

      • Instead of adding the brominating agent to the solution of imidazo[1,5-a]pyridine, consider adding the substrate solution to a slurry of the brominating agent. This can sometimes help maintain a more consistent, controlled reaction environment.

    • Purification Strategy Shift:

      • While chromatography might be feasible for small quantities, it is often impractical for large-scale purification.[8] Develop a robust crystallization or slurry procedure to selectively isolate the desired 1,3-dibromo product from both the starting material and over-brominated impurities. Experiment with different solvent/anti-solvent systems.

Parameter Small-Scale (Lab) Large-Scale (Pilot) Recommended Adjustment
Mixing Magnetic Stir BarOverhead Mechanical StirrerOptimize RPM, consider impeller type
Addition Time 5-10 minutes1-2 hoursUse a syringe or addition pump
Temp. Control Ice BathReactor Cooling JacketMonitor internal temp closely
Purification Column ChromatographyRecrystallization/SlurryDevelop a scalable isolation method
Issue 3: Product Isolation and Purification Difficulties

Question: My product crashes out of solution during the workup, forming an oily, intractable solid that is difficult to filter and purify. What can I do?

Answer: This is a common physical chemistry problem encountered during scale-up, related to solubility, supersaturation, and crystallization kinetics.

  • Underlying Cause (The "Why"):

    • Rapid Precipitation: On a large scale, adding an anti-solvent or quenching the reaction can lead to rapid, uncontrolled precipitation. This traps impurities and solvent within the solid, resulting in a poor-quality material.

    • "Oiling Out": If the product's solubility limit is exceeded at a temperature above its melting point in that solvent system, it will separate as a liquid phase before it has a chance to crystallize.

  • Troubleshooting Protocol:

    • Controlled Crystallization:

      • Cool the reaction mixture slowly after the reaction is complete to induce gradual crystallization.

      • Add the anti-solvent slowly and at a controlled temperature.

      • Consider seeding the solution with a small amount of pure product to encourage the formation of well-defined crystals.

    • Solvent Selection for Workup:

      • The solvent used for the reaction may not be the ideal solvent for isolation. After the reaction, consider a solvent swap to a system where the product has lower solubility, but impurities remain dissolved.

    • Trituration/Slurrying:

      • After initial isolation, suspend the crude product in a solvent in which it is sparingly soluble. Stirring this slurry for several hours can effectively wash away trapped impurities, improving the purity of the final product. A process of treating the crude product with a solvent like t-butyl methyl ether at an elevated temperature has been shown to be effective for similar compounds.[8]

Experimental Workflow Visualization

To better illustrate the decision-making process during scale-up, the following workflow can be used.

ScaleUp_Workflow cluster_prep Preparation & Synthesis cluster_monitor In-Process Control cluster_workup Workup & Isolation Start Start: Lab-Scale Protocol ScaleCalc Calculate Reagents for Target Scale Start->ScaleCalc ReactorSetup Reactor Setup & Safety Review ScaleCalc->ReactorSetup Synthesis Perform Synthesis (Controlled Addition) ReactorSetup->Synthesis Monitor Monitor Temp & Mixing Synthesis->Monitor Monitor->Synthesis Adjust Addition/Cooling Check Reaction Completion? (TLC/HPLC) Monitor->Check Check->Synthesis No Workup Aqueous Workup / Quench Check->Workup Yes Isolation Product Isolation Workup->Isolation Isolation->Workup Re-dissolve & Re-precipitate Drying Dry Product Isolation->Drying End Final Product Drying->End

Caption: A generalized workflow for scaling up the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the synthesis of the imidazo[1,5-a]pyridine core?

  • Several methods exist for forming the imidazo[1,5-a]pyridine core.[1][6] A common and effective route involves the condensation of 2-aminopyridine with an α-haloketone.[9] For the parent, unsubstituted ring, 2-aminopyridine and bromoacetaldehyde are suitable starting materials.

Q2: Which brominating agent is best for this synthesis on a large scale?

  • N-Bromosuccinimide (NBS) is generally preferred over liquid bromine for scale-up operations due to its solid nature, which makes it easier and safer to handle.[10][11] It is an effective source of electrophilic bromine for the bromination of activated aromatic systems.[7][10]

Q3: What are the primary safety concerns when running this reaction at scale?

  • Thermal Runaway: Bromination reactions are exothermic.[4] A loss of cooling or an overly rapid addition of the brominating agent can lead to a thermal runaway, a dangerous, self-accelerating reaction that can cause a rapid increase in temperature and pressure.[4][5][12]

  • Reagent Handling: While NBS is safer than Br₂, it is still a strong oxidizing agent and an irritant. Always consult the Safety Data Sheet (SDS). Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.[13]

  • Solvent Hazards: Depending on the solvent used (e.g., acetonitrile, DMF, pyridine), be aware of its specific flammability, toxicity, and handling requirements.[14]

Q4: How do I confirm the regiochemistry of the dibromination?

  • The 1- and 3-positions of the imidazo[1,5-a]pyridine ring are the most electron-rich and thus the most susceptible to electrophilic attack. The final structure should be confirmed unequivocally using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The proton signals and coupling constants in the ¹H NMR spectrum will be characteristic of the 1,3-disubstitution pattern.

Q5: Are there any metal-free alternatives for the synthesis of the core structure?

  • Yes, significant research has gone into developing metal-free synthetic routes.[6][9] For instance, methods using N-Bromosuccinimide (NBS) not only as a brominating agent but also as a promoter for the cyclization step in water have been reported, offering a greener alternative.[15][16]

References

Monitoring reaction progress of 1,3-Dibromoimidazo[1,5-a]pyridine functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring the functionalization of 1,3-dibromoimidazo[1,5-a]pyridine. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile heterocyclic scaffold. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of reaction monitoring, ensuring robust and reproducible results.

Troubleshooting Guide: Navigating Common Experimental Challenges

This section addresses specific issues that may arise during the functionalization of this compound. Each answer provides a causal analysis and actionable solutions.

Q1: My reaction appears to have stalled. How can I confirm this, and what are the likely causes?

A1: A stalled reaction, where the consumption of starting material ceases before completion, is a common issue. Confirmation requires a time-course analysis using a reliable monitoring technique.

Confirmation Steps:

  • Time-Point Sampling: Withdraw small aliquots from the reaction mixture at regular intervals (e.g., every 30-60 minutes).

  • Consistent Quenching: Immediately quench each aliquot in a prepared vial (e.g., with a saturated solution of NH₄Cl for organometallic reactions) to stop the reaction.

  • Comparative Analysis: Analyze the quenched samples side-by-side using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the ratio of starting material to product remains unchanged over two to three time points, the reaction has likely stalled.

Common Causes and Solutions:

  • Catalyst Decomposition: Palladium catalysts, frequently used for cross-coupling reactions like Suzuki or Buchwald-Hartwig aminations, can be sensitive to air, moisture, and temperature.[1][2] The formation of palladium black is a visual indicator of catalyst decomposition.

    • Solution: Ensure all reagents and solvents are rigorously dried and degassed. Maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction. If decomposition is suspected, adding a fresh portion of the catalyst and ligand may restart the reaction. For particularly sensitive reactions, consider using more robust, pre-formed catalysts.[1]

  • Inhibitory Byproducts: The reaction may generate byproducts that inhibit the catalyst. For instance, in Suzuki couplings, boronic acid homo-coupling can consume the boronic acid and create species that interfere with the catalytic cycle.[3]

    • Solution: Analyze the reaction mixture by LC-MS to identify potential inhibitory species. Adjusting the reaction stoichiometry, such as using a slight excess of the boronic acid or changing the base, can mitigate this issue.

  • Insufficient Base or Incorrect Base Strength: The base is critical in many cross-coupling reactions, for example, to activate the boronic acid in Suzuki reactions or deprotonate the amine in Buchwald-Hartwig aminations.[4][5] If the base is too weak, consumed, or insoluble, the reaction will halt.

    • Solution: Ensure the base is fully dissolved or well-stirred. Consider a stronger or more soluble base. In some cases, adding a fresh, dry portion of the base can restart a stalled reaction.

  • Low Temperature: The activation energy for the reaction may not be met at the current temperature.

    • Solution: Gradually increase the reaction temperature by 5-10 °C and continue monitoring. Be cautious, as excessive heat can also lead to catalyst decomposition and side product formation.

Stalled_Reaction_Workflow Start Reaction Stalled? Confirm Confirm with Time-Course Analysis (TLC/LC-MS) Start->Confirm Stalled Stalled Confirm->Stalled NotStalled Not Stalled (Slow) Confirm->NotStalled Ratio changes Cause1 Check for Catalyst Decomposition (e.g., Pd Black) Stalled->Cause1 Cause2 Analyze for Inhibitory Byproducts (LC-MS) Stalled->Cause2 Cause3 Evaluate Base (Strength, Solubility) Stalled->Cause3 Cause4 Assess Reaction Temperature Stalled->Cause4 Sol1 Add Fresh Catalyst/Ligand Ensure Inert Atmosphere Cause1->Sol1 Sol2 Adjust Stoichiometry Modify Reaction Conditions Cause2->Sol2 Sol3 Add Fresh Base Switch to Stronger/More Soluble Base Cause3->Sol3 Sol4 Increase Temperature Incrementally Cause4->Sol4

Caption: Troubleshooting workflow for a stalled reaction.

Q2: My TLC shows multiple new spots. How can I identify them and prevent their formation?

A2: The appearance of multiple unexpected spots on a TLC plate indicates the formation of side products or intermediates. Identifying these is key to optimizing the reaction.

Identification and Mitigation Strategies:

  • Mono- vs. Di-substituted Products: The this compound starting material has two reactive sites. It is common to see a mixture of the C1-monosubstituted, C3-monosubstituted, and C1,C3-disubstituted products.

    • Identification: These products will have distinct Rf values. Typically, the di-substituted product will be the least polar and have the highest Rf, followed by the mono-substituted products, with the polar starting material having the lowest Rf. Co-spotting your reaction mixture with previously synthesized, purified standards (if available) is the most definitive way to identify them on a TLC plate.

    • Prevention: To favor mono-substitution, use a stoichiometric amount (or slight excess, e.g., 1.1 equivalents) of the coupling partner. To favor di-substitution, use a larger excess (e.g., 2.5-3.0 equivalents) and potentially a longer reaction time or higher temperature.

  • Hydrodehalogenation (Protonolysis): This is a common side reaction where one or both bromine atoms are replaced by a hydrogen atom. This is often promoted by moisture or alcohols in the presence of the palladium catalyst.

    • Identification: The resulting des-bromo compound will have a mass 2 units higher than the halogenated precursor it was derived from, but will lose the characteristic isotopic pattern of bromine in mass spectrometry.

    • Prevention: Use rigorously dried solvents and reagents. If an alcohol is used as a solvent, consider switching to an aprotic solvent like dioxane, toluene, or DMF.

  • Homo-coupling of Coupling Partners: For example, in Suzuki reactions, the boronic acid can couple with itself to form a biaryl byproduct. In Sonogashira couplings, the terminal alkyne can homo-couple to form a diyne.

    • Identification: These byproducts can often be identified by LC-MS. For example, the biaryl byproduct from phenylboronic acid would have an m/z corresponding to biphenyl.

    • Prevention: Ensure the reaction is thoroughly degassed, as oxygen can promote homo-coupling. Adjusting the ligand, base, or solvent can also minimize this side reaction.[6]

  • "Halogen Dance" Rearrangement: This is an isomerization reaction where a halogen atom migrates to a different position on the heterocyclic ring, typically under the influence of a strong base.[7] This can lead to the formation of regioisomeric products.

    • Identification: This is challenging to diagnose by TLC or LC-MS alone and often requires detailed NMR analysis (e.g., 2D NMR like NOESY) of the isolated byproduct to confirm the altered connectivity.

    • Prevention: Use the mildest base and lowest temperature that are effective for the desired transformation.

Frequently Asked Questions (FAQs)

This section provides answers to general questions about the best practices for monitoring these reactions.

Q1: What are the primary analytical techniques for monitoring the functionalization of this compound?

A1: A multi-technique approach is most effective. The primary methods are Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each offers distinct advantages.

TechniqueSpeed & CostInformation ProvidedPrimary Use Case
TLC Very fast, very low costQualitative assessment of reaction progress (disappearance of starting material, appearance of products). Good for comparing relative polarities.[8]Quick, frequent checks at the bench to determine if the reaction is proceeding and when it is complete.
LC-MS Fast, moderate costHigh-resolution separation of components. Provides mass-to-charge (m/z) ratio for each peak, confirming molecular weights of products, intermediates, and byproducts.[9][10]Confirming product identity, identifying byproducts, and resolving components that co-elute on TLC.
NMR Slow, high costDetailed structural information. Quantitative analysis of component ratios in a mixture.[11] Confirms connectivity and regiochemistry.[12]Definitive structural confirmation of final products. Can be used for in situ monitoring to obtain kinetic data.[13]
Q2: How do I set up a reliable Thin-Layer Chromatography (TLC) system for this reaction?

A2: A good TLC system provides clear separation between the starting material, product(s), and any major byproducts.

Step-by-Step Protocol for Developing a TLC System:

  • Plate Preparation: Use silica gel plates (SiO₂), as imidazo[1,5-a]pyridine derivatives are moderately polar.[8] Draw a light pencil line about 1 cm from the bottom of the plate to serve as the origin.

  • Solvent System Selection: The goal is to find a solvent system where the desired product has an Rf (retention factor) of approximately 0.3-0.4. This typically provides the best separation.

    • Starting Point: Begin with a non-polar solvent and a polar solvent. A common combination is Hexanes/Ethyl Acetate (EtOAc). Start with a low-polarity mixture (e.g., 9:1 Hexanes:EtOAc).

    • Optimization: Run plates with increasing proportions of the polar solvent (e.g., 4:1, 2:1 Hexanes:EtOAc). As polarity increases, all spots will move further up the plate.[14] The 1,3-dibromo starting material is relatively polar and will have a low Rf. Functionalized products are typically less polar and will have a higher Rf.

  • Spotting the Plate (Co-spotting is Key):

    • Lane 1 (Reference): Spot a dilute solution of your this compound starting material.

    • Lane 2 (Co-spot): First, spot the starting material. Then, on top of the same spot, carefully spot the reaction mixture. This lane is crucial for confirming if the spot at the origin in your reaction lane is indeed unreacted starting material.

    • Lane 3 (Reaction): Spot the reaction mixture.

  • Development and Visualization:

    • Development: Place the TLC plate in a covered chamber containing your chosen solvent system. Allow the solvent front to rise to about 1 cm from the top of the plate.[8]

    • Visualization: Imidazo[1,5-a]pyridine systems are aromatic and usually UV-active. First, visualize the plate under a UV lamp (254 nm).[15] The compounds should appear as dark spots. Circle them with a pencil. For non-UV active compounds, staining with potassium permanganate (KMnO₄) or iodine can be effective.[15]

TLC_Setup Start Develop TLC Method Step1 Choose Plate (Silica Gel) Start->Step1 Step2 Select Solvent System (e.g., Hexanes/EtOAc) Step1->Step2 Step3 Spot Plate: SM | Co-spot | Rxn Step2->Step3 Step4 Develop Plate in Chamber Step3->Step4 Step5 Visualize (UV, then Stain) Step4->Step5 Optimize Adjust Solvent Polarity Step5->Optimize Analysis Analyze Rf Values (Goal: Product Rf ≈ 0.3-0.4) Optimize->Step2 Poor Separation Optimize->Analysis Good Separation

Caption: Workflow for developing a reliable TLC method.

Q3: What are the key considerations when using LC-MS to monitor these reactions?

A3: LC-MS is powerful but can sometimes be misleading if not interpreted carefully.

  • Ionization Mode: Imidazo[1,5-a]pyridines contain basic nitrogen atoms and are readily protonated. Therefore, electrospray ionization in positive mode (ESI+) is almost always the best choice.[10]

  • Isotopic Patterns are Crucial: Bromine has two abundant isotopes (⁷⁹Br and ⁸¹Br) in an almost 1:1 ratio.

    • Your starting material (1,3-dibromo) will show a characteristic cluster of three peaks (M, M+2, M+4) with a relative intensity of approximately 1:2:1.

    • A mono-substituted product will show a doublet (M, M+2) with a 1:1 intensity ratio.

    • A di-substituted product will show a single M+H peak (or other adducts) with no bromine pattern.

    • Troubleshooting Insight: If you see a mass corresponding to your product but the TLC shows a strong starting material spot, check the isotopic pattern in the mass spectrum. You may be seeing a trace amount of product that ionizes very efficiently, making it seem more abundant than it is.

  • Beware of Adducts: In ESI-MS, molecules can form adducts with solvent ions. Common adducts include sodium ([M+Na]⁺) and acetonitrile ([M+ACN+H]⁺). Be sure to account for these when interpreting your spectra.[16]

  • Correlation with TLC/NMR: LC-MS provides mass data, not concentration data (unless calibrated). A large peak in the total ion chromatogram (TIC) does not necessarily mean it's the major component. Always correlate LC-MS results with a more quantitative or semi-quantitative technique like TLC or NMR.

Q4: Can ¹H NMR be used for reaction monitoring? What signals are most informative?

A4: Yes, ¹H NMR is an excellent tool for monitoring these reactions, providing both structural and quantitative information.[11] While not as rapid as TLC, analyzing a quick ¹H NMR of a reaction aliquot can be highly informative.

Key Diagnostic Signals: The protons on the imidazo[1,5-a]pyridine core are in a characteristic downfield region (typically 6.5-8.5 ppm).[17] The key is to monitor the disappearance of starting material signals and the appearance of new product signals.

  • Disappearance of Starting Material Protons: The protons at the C1 and C3 positions of the starting material will be the first to be affected. However, since these positions are substituted with bromine, we look at the adjacent protons. Protons on the pyridine ring (positions 5, 6, 7, 8) are excellent reporters.

  • Appearance of New Aromatic Signals: When a new aryl group is introduced (e.g., via Suzuki coupling), you will see new signals in the aromatic region corresponding to the protons of that new group.

  • Upfield/Downfield Shifts: The electronic nature of the new substituent will cause shifts in the remaining protons of the imidazo[1,5-a]pyridine core. For example, coupling with an electron-donating group will typically shift nearby proton signals upfield.[12]

  • Quantitative Analysis: By integrating a stable, isolated peak from the starting material and a new, isolated peak from the product, you can calculate the conversion percentage. It is often useful to add an internal standard (a non-reactive compound with a known concentration and a clean signal, e.g., 1,3,5-trimethoxybenzene) to the reaction mixture for precise quantification.

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Characterization of 1,3-Dibromoimidazo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unequivocal structural confirmation of novel heterocyclic compounds is paramount. The imidazo[1,5-a]pyridine scaffold is a privileged core in medicinal chemistry, and its halogenated derivatives, particularly the 1,3-dibromo variants, serve as versatile intermediates for further functionalization. Among the suite of analytical techniques available, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most powerful tool for the structural elucidation of these molecules in solution.

This guide provides an in-depth comparison of the ¹H NMR characteristics of 1,3-Dibromoimidazo[1,5-a]pyridine derivatives. Moving beyond a simple data repository, we will delve into the causal relationships between substitution patterns and the resulting spectral features. This document is designed to empower researchers to confidently interpret their ¹H NMR spectra and to predict the spectral characteristics of novel derivatives.

The ¹H NMR Fingerprint of the this compound Core

The parent this compound scaffold presents a distinct ¹H NMR spectrum defined by the protons on the pyridine ring. The imidazole protons at positions 1 and 3 are substituted with bromine atoms, simplifying the spectrum and highlighting the pyridine moiety.

The pyridine ring protons (H-5, H-6, H-7, and H-8) typically resonate in the aromatic region of the spectrum, generally between δ 6.5 and 9.0 ppm. The precise chemical shifts and coupling patterns are dictated by the electronic environment and the spatial relationships between the protons.

General Chemical Shift Regions:

  • H-5: Often the most deshielded proton due to the anisotropic effect of the adjacent nitrogen atom (N-4), typically appearing as a doublet.

  • H-8: Also significantly deshielded, appearing as a doublet.

  • H-6 and H-7: These protons usually appear as a complex multiplet or as distinct triplets or doublets of doublets, depending on the resolution and the specific electronic environment.

Expected Coupling Constants:

The vicinal (³J) and meta (⁴J) coupling constants are characteristic for pyridinoid systems.

  • ³J (ortho coupling): Typically in the range of 6.0 - 9.0 Hz.

  • ⁴J (meta coupling): Generally smaller, around 1.0 - 3.0 Hz.

  • ⁵J (para coupling): Often very small or not resolved (< 1.0 Hz).

dot graph "1_3_Dibromoimidazo_1_5_a_pyridine_Scaffold" { layout=neato; node [shape=plaintext]; edge [color="#5F6368"];

} Caption: General structure and proton numbering of the this compound scaffold.

Comparative Analysis of Substituted Derivatives: A Predictive Approach

Table 1: Predicted ¹H NMR Chemical Shift Changes in Substituted this compound Derivatives.

Substituent PositionSubstituent TypePredicted Effect on Proton Chemical Shifts (Δδ in ppm)Rationale
C-5 Electron-Donating Group (EDG) e.g., -OCH₃, -NH₂H-6, H-7, H-8: Upfield shift (shielding)EDGs increase electron density on the pyridine ring, leading to greater shielding of the protons. The effect is most pronounced at the ortho and para positions.
C-5 Electron-Withdrawing Group (EWG) e.g., -NO₂, -CN, -CO₂RH-6, H-7, H-8: Downfield shift (deshielding)EWGs decrease electron density on the pyridine ring, causing deshielding of the protons.
C-7 Electron-Donating Group (EDG) e.g., -CH₃, -ORH-5, H-6, H-8: Upfield shift (shielding)Similar to C-5 substitution, EDGs at C-7 increase electron density, with the most significant impact on the adjacent protons.
C-7 Electron-Withdrawing Group (EWG) e.g., -Cl, -BrH-5, H-6, H-8: Downfield shift (deshielding)Halogens, while having a +M effect, are inductively withdrawing (-I), leading to a net deshielding effect on the ring protons.

Note: These are general trends, and the magnitude of the shift will depend on the specific substituent and the solvent used for the NMR analysis.

Experimental Protocol for ¹H NMR Characterization

The following is a standardized protocol for the preparation and analysis of this compound derivatives by ¹H NMR spectroscopy.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the this compound derivative.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry NMR tube. The choice of solvent is critical and can influence chemical shifts.[1] CDCl₃ is a good starting point for many organic compounds.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

2. NMR Data Acquisition:

  • Acquire the ¹H NMR spectrum on a spectrometer with a field strength of at least 300 MHz for adequate resolution.

  • Typical acquisition parameters:

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 8-16 (adjust as needed for signal-to-noise)

    • Temperature: 298 K

3. Data Processing:

  • Apply a Fourier transform to the free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

  • Integrate the signals to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants to elucidate the structure.

dot graph "NMR_Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Caption: Standard workflow for ¹H NMR characterization of this compound derivatives.

Conclusion

The ¹H NMR spectrum provides a wealth of information for the structural characterization of this compound derivatives. By understanding the fundamental principles of chemical shifts and coupling constants, and by considering the electronic effects of substituents, researchers can confidently assign the structures of these important heterocyclic compounds. This guide serves as a foundational resource for the interpretation of ¹H NMR data in this chemical space, facilitating the rapid and accurate identification of novel molecules in drug discovery and development pipelines.

References

A Senior Application Scientist's Guide to 13C NMR Analysis of Substituted Imidazo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of substituted imidazo[1,5-a]pyridines. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. It delves into the causal relationships between substituent effects and 13C NMR chemical shifts, offering a framework for the structural elucidation and comparative analysis of this important class of nitrogen-containing heterocyclic compounds.

The Imidazo[1,5-a]pyridine Scaffold: A Privileged Core in Medicinal Chemistry

The imidazo[1,5-a]pyridine ring system is a significant structural motif found in numerous biologically active compounds, demonstrating a wide range of therapeutic applications. The subtle interplay of electronic and steric factors introduced by various substituents on this core dramatically influences the molecule's physicochemical properties and, consequently, its biological activity. 13C NMR spectroscopy serves as an exquisitely sensitive tool to probe these electronic variations, providing invaluable insights into the structure and bonding within these molecules.

Foundational Principles: Understanding 13C NMR in Heterocyclic Systems

13C NMR spectroscopy measures the magnetic properties of carbon-13 nuclei. The chemical shift (δ), reported in parts per million (ppm), is the most critical parameter. It is highly sensitive to the local electronic environment of each carbon atom. In aromatic and heteroaromatic systems like imidazo[1,5-a]pyridines, the distribution of π-electrons and the inductive effects of heteroatoms and substituents are the primary determinants of the observed chemical shifts.

Nitrogen atoms, being more electronegative than carbon, generally deshield adjacent carbon atoms, causing their resonances to appear at a lower field (higher ppm values). The lone pair of electrons on the nitrogen atoms can also participate in resonance, influencing the electron density at various positions within the ring system and leading to characteristic shielding and deshielding patterns.

Experimental Protocol for High-Quality 13C NMR Data Acquisition

The acquisition of clean, high-resolution 13C NMR spectra is paramount for accurate structural analysis. The following protocol is a self-validating system designed to ensure reproducibility and reliability.

1. Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and methanol-d₄ (CD₃OD). The choice of solvent can slightly influence chemical shifts, so consistency is key for comparative studies.

  • Concentration: Aim for a sample concentration of 10-50 mg in 0.5-0.7 mL of solvent. While 13C NMR is less sensitive than 1H NMR, modern spectrometers can obtain excellent data on smaller quantities with increased acquisition time.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for 1H and 13C NMR, with its signal defined as 0.0 ppm.

2. Spectrometer Setup and Calibration:

  • Instrumentation: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher for protons) to ensure good signal dispersion.

  • Tuning and Matching: Before data acquisition, the probe must be tuned to the 13C frequency and matched to the impedance of the instrument to maximize sensitivity.

  • Shimming: The magnetic field homogeneity must be optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.

3. Data Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment with proton decoupling is typically used for routine 13C NMR.

  • Acquisition Time (at): Typically set to 1-2 seconds to ensure good digital resolution.

  • Relaxation Delay (d1): A delay of 2-5 seconds is generally sufficient for most carbon nuclei to relax. For quantitative analysis, a longer delay (5x the longest T₁ relaxation time) is necessary.

  • Number of Scans (ns): This will depend on the sample concentration and the desired signal-to-noise ratio. A starting point of 1024 scans is common.

  • Proton Decoupling: Broadband proton decoupling is employed to collapse C-H couplings, resulting in a single sharp peak for each unique carbon atom and enhancing the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).

4. Data Processing:

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum.

  • Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

  • Baseline Correction: A flat baseline is essential for accurate integration and peak picking.

  • Referencing: The spectrum is referenced to the TMS signal at 0.0 ppm or to the residual solvent peak.

13C NMR Spectral Analysis of Substituted Imidazo[1,5-a]pyridines

The numbering of the imidazo[1,5-a]pyridine ring system is crucial for the correct assignment of chemical shifts.

Caption: Numbering of the imidazo[1,5-a]pyridine core.

General Chemical Shift Ranges:

The carbon atoms of the imidazo[1,5-a]pyridine skeleton resonate in distinct regions of the 13C NMR spectrum. The following table provides a general overview of the expected chemical shift ranges for the unsubstituted parent compound.

Carbon AtomChemical Shift (δ, ppm) RangeRationale
C1~125-135Part of the imidazole ring, influenced by the adjacent nitrogen (N2) and the pyridine ring.
C3~110-120Shielded carbon in the imidazole ring, adjacent to the bridgehead nitrogen.
C5~120-130Pyridine ring carbon, deshielded by the adjacent nitrogen (N4).
C6~115-125Pyridine ring carbon.
C7~125-135Pyridine ring carbon.
C8~110-120Pyridine ring carbon, adjacent to the bridgehead.
C8a~140-150Bridgehead carbon, deshielded by two adjacent nitrogen atoms.
The Influence of Substituents on 13C Chemical Shifts

The true power of 13C NMR analysis lies in its ability to reveal the electronic effects of substituents. These effects can be broadly categorized as inductive and resonance effects.

  • Electron-Withdrawing Groups (EWGs): Substituents like -NO₂, -CN, and halogens decrease the electron density at the carbon to which they are attached (ipso-carbon) and, to a lesser extent, at the ortho and para positions, leading to a downfield shift (deshielding) of the corresponding signals.

  • Electron-Donating Groups (EDGs): Substituents like -OCH₃, -NH₂, and alkyl groups increase the electron density, particularly at the ortho and para positions, causing an upfield shift (shielding) of these carbon signals.

The following table summarizes the observed 13C NMR chemical shifts for a selection of substituted imidazo[1,5-a]pyridines, illustrating these principles.

Table 1: 13C NMR Chemical Shifts (δ, ppm) of Substituted Imidazo[1,5-a]pyridines in CDCl₃

SubstituentC1C3C5C6C7C8C8aReference
H 129.5115.2124.8118.3128.7113.1145.6[1]
1-Phenyl-3-(p-tolyl)methanone --116.2118.3124.9127.3153.4[2]
1-Phenyl-3-carboxylate(methyl) --115.7118.6123.3125.8134.1[2]
8-chloro-6-(trifluoromethyl) -------[3]
Bis(3-(pyridin-2-yl)imidazo[1,5-a]pyridin-1-yl)methane --114.1118.7119.8121.8134.1[4]

Note: A dash (-) indicates that the specific chemical shift was not reported or could not be unambiguously assigned from the available data.

From the data in Table 1, several key trends can be observed:

  • The presence of a phenyl group at the 1-position and a carboxylate group at the 3-position in methyl 1-phenylimidazo[1,5-a]pyridine-3-carboxylate significantly deshields the C8a carbon (134.1 ppm) compared to the unsubstituted parent compound (145.6 ppm).[1][2] This is likely due to the combined electron-withdrawing nature of these substituents.

  • In contrast, the C8a signal in bis(3-(pyridin-2-yl)imidazo[1,5-a]pyridin-1-yl)methane is also shifted upfield to 134.1 ppm.[4] This highlights the complex interplay of electronic and steric effects that can influence chemical shifts.

Comparative Analysis: Imidazo[1,5-a]pyridines vs. Imidazo[1,2-a]pyridines

A comparative analysis with isomeric or related heterocyclic systems can provide a deeper understanding of the unique electronic structure of imidazo[1,5-a]pyridines. The imidazo[1,2-a]pyridine system is a common point of comparison.

Caption: Numbering of the imidazo[1,2-a]pyridine core.

The key difference between the two isomers is the position of the bridgehead nitrogen and the fusion of the imidazole ring to the pyridine ring. This results in distinct electronic distributions and, consequently, different 13C NMR chemical shift patterns.

Table 2: Comparative 13C NMR Data (δ, ppm) of Unsubstituted Imidazo[1,5-a]pyridine and Imidazo[1,2-a]pyridine

Carbon AtomImidazo[1,5-a]pyridineImidazo[1,2-a]pyridine
C1/C2 129.5 (C1)143.2 (C2)
C3 115.2110.2
C5 124.8115.2
C6 118.3126.1
C7 128.7126.5
C8 113.1-
C8a 145.6140.2
Reference [1][5]

Key Differentiating Features:

  • The C2 carbon in imidazo[1,2-a]pyridine is significantly more deshielded (143.2 ppm) compared to the C1 carbon in imidazo[1,5-a]pyridine (129.5 ppm).[1][5] This is a direct consequence of its position adjacent to the bridgehead nitrogen and within the five-membered ring.

  • The chemical shifts of the pyridine ring carbons also show notable differences, reflecting the altered electronic influence of the fused imidazole ring.

This comparative approach is a powerful tool for isomer differentiation, a common challenge in synthetic chemistry.

Workflow for 13C NMR Analysis of Substituted Imidazo[1,5-a]pyridines

The following diagram illustrates a systematic workflow for the comprehensive 13C NMR analysis of novel substituted imidazo[1,5-a]pyridine derivatives.

G cluster_workflow 13C NMR Analysis Workflow synthesis Synthesis of Substituted Imidazo[1,5-a]pyridine purification Purification and Characterization (e.g., HRMS, 1H NMR) synthesis->purification nmr_acquisition 13C NMR Data Acquisition (Standardized Protocol) purification->nmr_acquisition data_processing Data Processing (FT, Phasing, Referencing) nmr_acquisition->data_processing assignment Peak Assignment (1D and 2D NMR) data_processing->assignment substituent_effect Analysis of Substituent Effects assignment->substituent_effect comparison Comparative Analysis with Isomers and Analogs substituent_effect->comparison structure_elucidation Final Structure Elucidation and Reporting comparison->structure_elucidation

Caption: A systematic workflow for 13C NMR analysis.

Conclusion and Future Outlook

13C NMR spectroscopy is an indispensable technique for the structural characterization of substituted imidazo[1,5-a]pyridines. By understanding the fundamental principles governing chemical shifts and by employing robust experimental and analytical methodologies, researchers can gain deep insights into the electronic structure of these important heterocyclic compounds. The systematic analysis of substituent effects, coupled with comparative studies against isomeric systems, provides a powerful framework for unambiguous structure elucidation and for understanding structure-activity relationships. As synthetic methodologies for creating diverse imidazo[1,5-a]pyridine libraries continue to expand, the principles and workflows outlined in this guide will become increasingly vital for accelerating drug discovery and development efforts.

References

A Senior Application Scientist's Guide to Mass Spectrometry Analysis of 1,3-Dibromoimidazo[1,5-a]pyridine Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the synthesis and functionalization of heterocyclic scaffolds like imidazo[1,5-a]pyridine are of paramount importance. The 1,3-dibromo derivative, in particular, serves as a versatile precursor for creating diverse molecular architectures, primarily through cross-coupling reactions. The successful synthesis of novel compounds hinges on the accurate and comprehensive analysis of the resulting complex reaction mixtures. This guide provides an in-depth comparison of mass spectrometry-based analytical strategies for the characterization of 1,3-dibromoimidazo[1,5-a]pyridine and its reaction products, grounded in field-proven insights and experimental logic.

The Analytical Challenge: Navigating the Complexity of Post-Reaction Mixtures

The starting material, this compound (MW: 275.93 g/mol , Formula: C₇H₄Br₂N₂), presents a distinct isotopic signature due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).[1][2] A typical reaction, such as a Suzuki-Miyaura cross-coupling, can yield a mixture containing:

  • Unreacted starting material

  • Mono-substituted products (at the 1- or 3-position)

  • The desired di-substituted product

  • Debrominated byproducts

  • Homocoupling products of the boronic acid reagent

  • Other minor impurities

Distinguishing between these components, especially isomeric mono-substituted products, requires a robust analytical strategy that provides not only molecular weight information but also structural insights.

Comparative Analysis of Mass Spectrometry Platforms

The choice of a mass spectrometry platform is a critical decision that dictates the quality and depth of information obtained. Here, we compare the most relevant techniques for this application: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), with a focus on different ionization methods and analyzer capabilities.

Workflow for Analytical Strategy Selection

cluster_0 Initial Assessment cluster_1 Technique Selection cluster_2 Ionization Method Comparison cluster_3 Data Analysis & Elucidation Start Reaction Mixture Assess Assess Analyte Properties (Volatility, Polarity, Thermal Stability) Start->Assess GCMS GC-MS (For Volatile & Thermally Stable Analytes) Assess->GCMS Volatile & Thermally Stable LCMS LC-MS (For Non-Volatile & Thermally Labile Analytes) Assess->LCMS Non-Volatile or Thermally Labile EI Electron Ionization (EI) - Extensive Fragmentation - Good for Library Matching GCMS->EI APCI APCI - Good for Less Polar Analytes - Requires Thermal Stability LCMS->APCI Less Polar ESI ESI - 'Soft' Ionization - Ideal for Polar, Labile Molecules LCMS->ESI More Polar HRMS High-Resolution MS (HRMS) - Accurate Mass for Formula Determination EI->HRMS APCI->HRMS ESI->HRMS MSMS Tandem MS (MS/MS) - Structural Elucidation via Fragmentation HRMS->MSMS

Caption: Logical workflow for selecting the optimal mass spectrometry technique.

GC-MS: A Viable Option for Specific Derivatives

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds.[3] For the analysis of this compound reaction products, its suitability is conditional.

  • Applicability: The parent compound and smaller, non-polar derivatives may be amenable to GC-MS analysis. However, larger, more polar, or thermally labile products, such as those resulting from coupling with complex moieties, are likely to degrade in the heated injector or column.[4]

  • Ionization: Electron Ionization (EI) is the standard for GC-MS. It's a "hard" ionization technique that induces extensive fragmentation.[5] This provides a detailed fragmentation pattern that can be used as a fingerprint for library matching, but the molecular ion peak may be weak or absent.

  • Key Advantage: The primary advantage of GC-MS with EI is the existence of extensive, standardized spectral libraries (e.g., NIST, Wiley). This can aid in the tentative identification of known byproducts or starting materials. For novel compounds, however, interpretation relies on foundational fragmentation principles.

  • Limitation: The requirement for analyte volatility and thermal stability is a significant drawback. Many products of interest in drug development will not be suitable for GC-MS without derivatization, which adds complexity to the workflow.[6]

LC-MS: The Workhorse for Versatility and Broad Applicability

LC-MS is generally the preferred method for analyzing the diverse range of products from synthetic organic reactions, as it accommodates a wide spectrum of polarities and molecular weights without requiring the analyte to be volatile.[7]

The choice of ionization source in LC-MS is critical. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most common and operate on different principles.[8][9]

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Principle Ionization occurs in the liquid phase from charged droplets.[10]Ionization occurs in the gas phase via corona discharge and chemical reactions.[11]
Analyte Suitability Polar, ionizable, and thermally labile molecules.[9]Less polar to non-polar, thermally stable, and volatile analytes.[9]
Typical Analytes Peptides, polar drugs, nucleosides.Steroids, lipids, less polar drugs.
For Imidazo[1,5-a]pyridines Highly suitable. The nitrogen atoms in the heterocyclic core are readily protonated, making ESI in positive ion mode very effective.[12]Potentially suitable, especially for less polar derivatives. Requires thermal stability, as the source operates at elevated temperatures.[8]
Fragmentation "Soft" ionization, typically produces a strong protonated molecule ([M+H]⁺) with minimal in-source fragmentation.[10]Can be "softer" than EI but generally produces more fragmentation than ESI.[13]
Matrix Effects More susceptible to ion suppression from salts and non-volatile buffers.Generally less susceptible to matrix effects.[8]

Verdict for this Application: ESI is the superior choice for initial screening and analysis of imidazo[1,5-a]pyridine reaction mixtures. Its ability to gently ionize polar, N-heterocyclic compounds ensures that the crucial molecular ion information is preserved, which is the first step in identifying reaction products.

High-Resolution Mass Spectrometry (HRMS) and Tandem MS (MS/MS)

Regardless of the separation or ionization technique, the use of advanced mass analyzers provides the most definitive data.

  • High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap or Time-of-Flight (TOF) analyzers provide high mass accuracy (typically <5 ppm).[13] This allows for the confident determination of the elemental composition of an ion from its exact mass.[4] For example, HRMS can distinguish between a desired brominated product and an undesired chlorinated impurity that might have a similar nominal mass.

  • Tandem Mass Spectrometry (MS/MS): This technique involves selecting a specific precursor ion (e.g., the [M+H]⁺ of a potential product), fragmenting it, and analyzing the resulting product ions.[4] The fragmentation pattern provides a wealth of structural information, allowing for the differentiation of isomers. For instance, mono-arylated products at the 1- and 3-positions of the imidazo[1,5-a]pyridine core will have the same molecular weight but are expected to produce different fragment ions in an MS/MS experiment.

Predicted Fragmentation Patterns

Understanding the likely fragmentation pathways is key to interpreting MS/MS data for structural elucidation. For a mono-substituted product (e.g., from a Suzuki reaction), the following pathways are anticipated under Collision-Induced Dissociation (CID) in an MS/MS experiment.

Anticipated MS/MS Fragmentation of a Mono-Arylated 1-Bromo-imidazo[1,5-a]pyridine

Precursor [M+H]⁺ (Mono-arylated, mono-brominated product) LossBr Loss of Br radical ([M+H-Br]⁺) Precursor->LossBr - Br• LossHBr Loss of HBr ([M+H-HBr]⁺) Precursor->LossHBr - HBr RingCleavage Pyridine Ring Cleavage (e.g., loss of HCN) Precursor->RingCleavage ArylLoss Cleavage of Aryl Group Precursor->ArylLoss

Caption: Predicted major fragmentation pathways for a brominated imidazo[1,5-a]pyridine derivative.

The primary fragmentation is expected to be the loss of the bromine atom, which is a common pathway for halogenated compounds.[2][14] The relative ease of fragmentation at different positions can help distinguish isomers. The cleavage of the pyridine or imidazole ring and the loss of the newly introduced substituent are also diagnostic.[15]

Recommended Experimental Protocols

Protocol 1: LC-MS/MS for Comprehensive Reaction Product Profiling

This protocol is designed for the comprehensive analysis of a typical Suzuki reaction mixture.

  • Sample Preparation:

    • Quench a small aliquot of the reaction mixture.

    • Dilute 1:1000 with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The formic acid aids in protonation for positive mode ESI.

    • Vortex and centrifuge to pellet any solids. Transfer the supernatant to an LC vial.

  • Liquid Chromatography Parameters:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a good starting point.

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate. This gradient will elute a wide range of components.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

  • Mass Spectrometry Parameters (HRMS with MS/MS):

    • Ionization Source: Electrospray Ionization (ESI), Positive Ion Mode

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Acquisition Mode: Data-Dependent Acquisition (DDA). Perform a full HRMS scan (e.g., m/z 100-1000) followed by MS/MS scans on the top 3-5 most intense ions.

    • Collision Energy: Use a stepped collision energy (e.g., 15, 30, 45 eV) to ensure a rich fragmentation spectrum is obtained.

Protocol 2: GC-MS for Screening of Volatile Byproducts

This protocol is useful for identifying small, volatile, and thermally stable byproducts.

  • Sample Preparation:

    • Extract a quenched aliquot of the reaction mixture with a non-polar solvent like ethyl acetate.

    • Dry the organic layer over sodium sulfate.

    • Dilute the extract with ethyl acetate to an appropriate concentration.

  • Gas Chromatography Parameters:

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 280 °C

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Hold at 50 °C for 2 minutes, then ramp at 15 °C/min to 300 °C and hold for 5 minutes.

  • Mass Spectrometry Parameters:

    • Ionization Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C

    • Scan Range: m/z 40-550.

Conclusion and Recommendations

For the comprehensive and unambiguous analysis of this compound reaction products, a strategy centered around High-Resolution LC-MS/MS with Electrospray Ionization is unequivocally the most powerful and versatile approach. This methodology provides the necessary sensitivity, specificity, and structural information to confidently identify expected products, differentiate isomers, and characterize unknown byproducts.

While GC-MS can be a useful secondary tool for analyzing volatile and non-polar components, its applicability is limited. The investment in an LC-HRMS platform provides the robust, self-validating system required for the rigorous demands of modern chemical synthesis and drug development. By carefully interpreting the accurate mass and MS/MS fragmentation data, researchers can gain a clear and complete picture of their reaction outcomes, accelerating the pace of discovery.

References

A Comparative Guide to the Reactivity of 1,3-Dibromo- vs. 3-Bromoimidazo[1,5-a]pyridine in Cross-Coupling and Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science due to its unique electronic properties and biological activity. Functionalization of this core structure is paramount for the development of novel therapeutics and functional materials. Among the various strategies, palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr) on halogenated precursors are the most versatile. This guide provides a comparative analysis of the reactivity of two key building blocks: 1,3-dibromoimidazo[1,5-a]pyridine and 3-bromoimidazo[1,5-a]pyridine. Understanding the subtle differences in their reactivity is crucial for designing efficient and regioselective synthetic routes.

This analysis is based on established principles of heterocyclic chemistry, analogous reactivity in related systems, and available experimental data. While direct, side-by-side comparative studies are limited in the current literature, this guide synthesizes existing knowledge to provide a predictive framework for researchers. A key piece of evidence comes from studies on the analogous 1,3-diiodoimidazo[1,5-a]pyridine, which has shown a lack of selectivity in certain cross-coupling reactions, suggesting comparable reactivity at the C1 and C3 positions.[1]

Electronic and Structural Considerations

The reactivity of halogenated imidazo[1,5-a]pyridines is governed by the electronic properties of the heterocyclic core. The fused imidazole and pyridine rings create a unique electron distribution. The nitrogen atom at position 2 is a bridgehead atom and significantly influences the electron density of the entire system. Computational studies on related imidazo[1,5-a]pyridine systems have indicated that the heterocyclic core is generally electron-rich, with the highest occupied molecular orbital (HOMO) density concentrated on this moiety.[2]

In the context of palladium-catalyzed cross-coupling, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond. The rate of this step is influenced by:

  • Electron Density at the Carbon Atom: A more electron-deficient carbon atom will generally undergo oxidative addition more readily.

  • Carbon-Bromine Bond Dissociation Energy (BDE): A weaker C-Br bond will lead to a faster reaction.

  • Steric Hindrance: Less sterically hindered positions are more accessible to the bulky palladium catalyst.

For nucleophilic aromatic substitution, the reaction is favored at electron-deficient positions that can stabilize the negative charge in the Meisenheimer intermediate.

dot graph TD { A[Imidazo[1,5-a]pyridine Core] --> B{Electronic Properties}; B --> C1[C1 Position]; B --> C3[C3 Position]; C1 --> D1[Electron Density]; C1 --> E1[Steric Environment]; C3 --> D2[Electron Density]; C3 --> E2[Steric Environment]; D1 & E1 --> F1[Reactivity at C1]; D2 & E2 --> F2[Reactivity at C3]; F1 & F2 --> G{Overall Reactivity Profile}; }

Caption: Logical relationship of factors influencing reactivity.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Based on general principles of heterocyclic reactivity, the C3 position of the imidazo[1,5-a]pyridine ring is generally considered more electron-deficient than the C1 position due to its proximity to the pyridine nitrogen. This would suggest a higher reactivity at the C3 position. However, experimental evidence from the diiodo analogue challenges this simple prediction. A study on the phosphination and Suzuki coupling of 1,3-diiodoimidazo[1,5-a]pyridine reported a lack of selectivity, yielding a roughly 1:1 mixture of regioisomers.[1] This suggests that the electronic and steric differences between the C1 and C3 positions in the dihalogenated system are not significant enough to impart high regioselectivity under those conditions.

By analogy, it is plausible that this compound will exhibit similar behavior, with both bromine atoms being susceptible to reaction. Achieving selective mono-functionalization of the dibromo-compound may therefore be challenging and highly dependent on fine-tuning of reaction conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds. For 3-bromoimidazo[1,5-a]pyridine, a successful reaction is expected under standard conditions. For this compound, both mono- and di-substituted products are possible.

SubstrateExpected Major Product(s)Predicted Relative ReactivitySupporting Rationale
3-Bromoimidazo[1,5-a]pyridine 3-Aryl-imidazo[1,5-a]pyridineHighStandard reactivity for a heteroaryl bromide.
This compound 1-Aryl-3-bromo-, 3-Aryl-1-bromo-, and 1,3-Diaryl-imidazo[1,5-a]pyridineC3 ≈ C1By analogy to 1,3-diiodoimidazo[1,5-a]pyridine which shows poor regioselectivity.[1]
Sonogashira Coupling

The Sonogashira coupling is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. Similar to the Suzuki coupling, the reactivity of the bromo-substituted imidazo[1,5-a]pyridines is expected to follow a similar pattern.

SubstrateExpected Major Product(s)Predicted Relative ReactivitySupporting Rationale
3-Bromoimidazo[1,5-a]pyridine 3-(Alkynyl)imidazo[1,5-a]pyridineHighGeneral reactivity of heteroaryl bromides in Sonogashira reactions.
This compound 1-(Alkynyl)-3-bromo-, 3-(Alkynyl)-1-bromo-, and 1,3-Di(alkynyl)imidazo[1,5-a]pyridineC3 ≈ C1Extrapolation from the lack of selectivity observed in other cross-coupling reactions of the dihalogenated system.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. The choice of ligand is critical in this reaction and can sometimes influence regioselectivity in dihalogenated systems.

SubstrateExpected Major Product(s)Predicted Relative ReactivitySupporting Rationale
3-Bromoimidazo[1,5-a]pyridine 3-(Amino)imidazo[1,5-a]pyridineHighWell-established reaction for heteroaryl bromides.[3][4]
This compound 1-(Amino)-3-bromo-, 3-(Amino)-1-bromo-, and 1,3-Di(amino)imidazo[1,5-a]pyridineC3 ≈ C1Without specific experimental data, a lack of high selectivity is anticipated. The use of bulky ligands might favor reaction at the less sterically hindered position, which is likely C1.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is generally less facile on electron-rich heterocycles like imidazo[1,5-a]pyridine unless activated by strong electron-withdrawing groups. However, the inherent electron distribution of the pyridine ring can make certain positions susceptible to SNAr, particularly with highly reactive nucleophiles. The positions ortho and para to the pyridine nitrogen are the most electron-deficient and therefore the most likely sites for nucleophilic attack. In the imidazo[1,5-a]pyridine system, this corresponds to the C5 and C7 positions. The C1 and C3 positions are less activated towards traditional SNAr. Therefore, direct displacement of the bromine atoms by nucleophiles without a metal catalyst is expected to be challenging and likely require harsh reaction conditions.

Experimental Protocols

The following are representative, non-optimized protocols for conducting cross-coupling reactions on bromoimidazo[1,5-a]pyridines. Researchers should perform their own optimization studies.

General Procedure for Suzuki-Miyaura Coupling

dot graph "Suzuki_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"]; A [label="Combine bromo-substrate, boronic acid, base, and solvent in a reaction vessel."]; B [label="Degas the mixture (e.g., with argon)."]; C [label="Add Pd catalyst and ligand."]; D [label="Heat the reaction to the desired temperature."]; E [label="Monitor reaction progress by TLC or LC-MS."]; F [label="Work-up and purify the product."]; A -> B -> C -> D -> E -> F; }

Caption: General workflow for a Suzuki-Miyaura coupling experiment.

Reagents and Conditions:

  • Bromo-substrate: 1.0 eq.

  • Arylboronic acid: 1.2 - 1.5 eq.

  • Palladium Catalyst: Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) (2-5 mol%)

  • Base: Na₂CO₃ (2.0 eq.) or K₂CO₃ (2.0 eq.)

  • Solvent: Dioxane/H₂O (4:1) or DME

  • Temperature: 80-100 °C

Procedure:

  • To a reaction vial, add the bromoimidazo[1,5-a]pyridine, arylboronic acid, and base.

  • Add the solvent and degas the mixture by bubbling argon through it for 15-20 minutes.

  • Add the palladium catalyst and ligand (if not using a pre-catalyst).

  • Seal the vial and heat the reaction mixture with stirring for the desired time (typically 4-24 hours).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for Sonogashira Coupling

Reagents and Conditions:

  • Bromo-substrate: 1.0 eq.

  • Terminal Alkyne: 1.2 - 1.5 eq.

  • Palladium Catalyst: Pd(PPh₃)₂Cl₂ (2-5 mol%)

  • Copper Co-catalyst: CuI (5-10 mol%)

  • Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA)

  • Solvent: THF or DMF

  • Temperature: Room temperature to 60 °C

Procedure:

  • To a reaction vial, add the bromoimidazo[1,5-a]pyridine, palladium catalyst, and copper iodide.

  • Add the solvent and degas with argon.

  • Add the base and the terminal alkyne.

  • Stir the reaction at the desired temperature until completion (monitor by TLC or LC-MS).

  • Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography.

General Procedure for Buchwald-Hartwig Amination

dot graph "Buchwald_Hartwig_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"]; A [label="Add bromo-substrate, amine, base, Pd catalyst, and ligand to a Schlenk tube."]; B [label="Add anhydrous solvent under inert atmosphere."]; C [label="Degas the mixture."]; D [label="Heat the reaction to the desired temperature."]; E [label="Monitor reaction progress."]; F [label="Cool, work-up, and purify."]; A -> B -> C -> D -> E -> F; }

Caption: General workflow for a Buchwald-Hartwig amination experiment.

Reagents and Conditions:

  • Bromo-substrate: 1.0 eq.

  • Amine: 1.2 - 1.5 eq.

  • Palladium Catalyst: Pd₂(dba)₃ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%)

  • Ligand: XPhos, SPhos, or BINAP (4-10 mol%)

  • Base: NaOtBu (1.5 eq.) or Cs₂CO₃ (2.0 eq.)

  • Solvent: Toluene or Dioxane (anhydrous)

  • Temperature: 80-110 °C

Procedure:

  • In a glovebox or under an inert atmosphere, add the bromoimidazo[1,5-a]pyridine, palladium catalyst, ligand, and base to a Schlenk tube.

  • Add the amine and anhydrous solvent.

  • Seal the tube and heat with stirring for the required time (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Conclusion and Future Outlook

The reactivity of 3-bromoimidazo[1,5-a]pyridine in common cross-coupling reactions is expected to be robust, providing a reliable handle for the introduction of various substituents at the C3 position. In contrast, the reactivity of this compound presents a more complex challenge. Drawing parallels from its diiodo counterpart, a lack of significant regioselectivity between the C1 and C3 positions is anticipated in many cross-coupling reactions. This suggests that both positions have comparable electronic and steric environments, making selective mono-functionalization a non-trivial synthetic problem that will likely require careful optimization of catalysts, ligands, and reaction conditions. For nucleophilic aromatic substitution, both substrates are predicted to be relatively unreactive at the bromine-bearing carbons without specific activation.

This guide highlights a clear gap in the chemical literature. Further experimental and computational studies are warranted to definitively map the reactivity of these valuable building blocks. Such studies would enable more predictable and efficient synthetic strategies for the development of novel imidazo[1,5-a]pyridine-based compounds.

References

A Comparative Crystallographic Guide to 1,3-Dibromoimidazo[1,5-a]pyridine Derivatives: Predicting Structure and Intermolecular Interactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the X-ray crystal structure of 1,3-dibromoimidazo[1,5-a]pyridine derivatives. In the absence of a publicly available crystal structure for a 1,3-dibromo-substituted imidazo[1,5-a]pyridine, this document leverages crystallographic data from closely related analogs to predict its structural characteristics and intermolecular interactions. This analysis is crucial for researchers in drug development and materials science, where understanding the three-dimensional structure of molecules is paramount for predicting their behavior and interactions.

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic system due to its presence in numerous biologically active compounds.[1][2][3] The introduction of halogen atoms, particularly bromine, can significantly influence the physicochemical properties of these molecules, including their lipophilicity, metabolic stability, and ability to form specific intermolecular interactions such as halogen bonding.[4][5] Therefore, understanding the structural implications of dibromination at the 1 and 3 positions is of significant interest.

Synthesis and Crystallization of Imidazo[1,5-a]pyridine Derivatives: A General Overview

The synthesis of the imidazo[1,5-a]pyridine core can be achieved through various synthetic routes. A common method involves the reaction of a 2-aminopyridine derivative with an α-haloketone or a related species. Subsequent functionalization, such as bromination, can then be carried out on the heterocyclic core.

Experimental Protocol: A Representative Synthesis of an Imidazo[1,5-a]pyridine Derivative

The following is a generalized protocol for the synthesis of an imidazo[1,5-a]pyridine derivative, which can be adapted for the synthesis of the 1,3-dibromo analog.

  • Cyclization: A solution of a 2-aminopyridine derivative and a suitable chloroacetaldehyde aqueous solution are reacted, often with heating, to form the imidazo[1,5-a]pyridine core.[6]

  • Bromination: The formed imidazo[1,5-a]pyridine is then subjected to bromination using a suitable brominating agent, such as N-bromosuccinimide (NBS) in a solvent like acetonitrile or dichloromethane. The reaction conditions (temperature, stoichiometry) would need to be optimized to achieve selective dibromination at the 1 and 3 positions.

  • Purification: The crude product is purified using column chromatography on silica gel.

  • Crystallization: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent system (e.g., ethanol, ethyl acetate/hexane).

Comparative Analysis of Crystal Structures

While a specific structure for a this compound derivative is not available, we can infer its likely structural features by examining the crystal structures of related compounds. For instance, the crystal structures of 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine-3(2H)-thione and one have been reported.[7][8] These structures reveal a planar fused ring system.

Table 1: Comparative Crystallographic Data of Imidazo[1,5-a]pyridine Analogs

CompoundCrystal SystemSpace GroupKey Bond Lengths (Å)Key Intermolecular Interactions
8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine-3(2H)-thione[7][8]TriclinicP-1C1-S: 1.684(2), C1-N1: 1.383(2), C1-N2: 1.347(3)Hydrogen bonds
8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-one[7][8]OrthorhombicPbcaC1-O: 1.235(3), C1-N1: 1.395(3), C1-N2: 1.353(4)Hydrogen bonds
Predicted: this compound (Predicted)(Predicted)C1-Br: ~1.85-1.90, C3-Br: ~1.85-1.90Halogen bonds (Br···Br, Br···N)

Based on these related structures, the this compound molecule is expected to be largely planar. The key distinguishing features will be the C-Br bond lengths and the intermolecular interactions driven by the bromine atoms.

The Role of Bromine in Crystal Packing: A Predictive Analysis

The presence of two bromine atoms at positions 1 and 3 is expected to dominate the crystal packing through halogen bonding and other non-covalent interactions.

Halogen Bonding

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). The bromine atoms in this compound, particularly the one at the electron-deficient C1 position, will have a positive region of electrostatic potential on their outer surface (the σ-hole), making them potent halogen bond donors.[4][5]

Potential halogen bond acceptors in the crystal lattice could include the nitrogen atom of the pyridine ring of a neighboring molecule or even another bromine atom. These C–Br···N or C–Br···Br interactions are directional and can lead to the formation of well-defined supramolecular architectures, such as chains or sheets.[4] The strength of these interactions typically ranges from -0.38 to -2.35 kcal/mol.[4]

Diagram 1: Predicted Intermolecular Halogen Bonding in this compound

G cluster_0 Molecule A cluster_1 Molecule B A_N N A_C1 C1 A_Br1 Br A_C1->A_Br1 B_N N A_Br1->B_N C-Br···N Halogen Bond A_C3 C3 A_Br3 Br A_C3->A_Br3 B_Br1 Br A_Br3->B_Br1 C-Br···Br Halogen Bond A_Ring Imidazo[1,5-a]pyridine Core A_Ring->A_N A_Ring->A_C1 A_Ring->A_C3 B_C1 C1 B_C1->B_Br1 B_C3 C3 B_Br3 Br B_C3->B_Br3 B_Ring Imidazo[1,5-a]pyridine Core B_Ring->B_N B_Ring->B_C1 B_Ring->B_C3

Caption: Predicted halogen bonding motifs in the crystal structure.

Other Intermolecular Interactions

In addition to halogen bonding, other weaker interactions such as C–H···π and π–π stacking interactions are also likely to play a role in the overall crystal packing.[9][10] The planar nature of the imidazo[1,5-a]pyridine ring system is conducive to π–π stacking, where the aromatic rings of adjacent molecules align in a parallel or offset fashion.

Conclusion and Future Directions

This comparative guide provides a predictive framework for understanding the X-ray crystal structure of this compound derivatives. Based on the analysis of related compounds, we anticipate a planar molecular structure where the crystal packing is significantly influenced by C–Br···N and C–Br···Br halogen bonds.

The definitive determination of the crystal structure of a this compound derivative through single-crystal X-ray diffraction is a critical next step. This experimental data would allow for the validation of the predictions made in this guide and provide valuable insights into the role of di-bromination on the solid-state properties of this important class of heterocyclic compounds. Such knowledge is invaluable for the rational design of new drug candidates and functional organic materials.

References

A Researcher's Guide to Biological Activity Screening of Novel Imidazo[1,5-a]pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the biological activity screening of novel imidazo[1,5-a]pyridine compounds. This document is intended for researchers, scientists, and drug development professionals actively engaged in the quest for new therapeutic agents. The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic structure, demonstrating a wide array of biological activities, and its derivatives have emerged as promising candidates for anticancer therapy.[1][2] This guide will provide an in-depth, technical comparison of hypothetical novel imidazo[1,5-a]pyridine compounds against established anticancer agents, supported by detailed experimental protocols and mechanistic insights.

The Promise of Imidazo[1,5-a]pyridines in Oncology

The imidazo[1,5-a]pyridine nucleus is a versatile pharmacophore that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds.[3][4] In the context of oncology, derivatives of this scaffold have been shown to exert potent anticancer effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[5] A particularly noteworthy target is the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in a multitude of human cancers.[4][6][7][8] Aberrant activation of this pathway promotes cell proliferation, survival, and resistance to therapy, making its inhibition a key strategy in cancer drug discovery.[5][6][8] This guide will walk you through a typical screening cascade for a series of novel imidazo[1,5-a]pyridine derivatives, from initial cytotoxicity assessment to elucidation of their mechanism of action, with a focus on their potential as PI3K/Akt/mTOR pathway inhibitors.

The Screening Cascade: From Hit Identification to Mechanistic Elucidation

The journey of a novel compound from synthesis to a potential drug candidate involves a rigorous screening process. This section will outline a logical workflow for evaluating the anticancer properties of our hypothetical imidazo[1,5-a]pyridine compounds: IMP-01 , IMP-02 , and IMP-03 .

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening & Mechanism of Action cluster_2 Outcome A Cytotoxicity Screening (MTT Assay) B Determination of IC50 Values A->B C Apoptosis Assay (Annexin V/PI Staining) B->C D Cell Cycle Analysis (PI Staining) B->D E Western Blot Analysis (PI3K/Akt/mTOR Pathway) C->E D->E F Lead Compound Identification E->F

Caption: A typical experimental workflow for anticancer drug screening.

Part 1: Assessing Cytotoxicity - The MTT Assay

The initial step in evaluating any potential anticancer agent is to determine its cytotoxicity against a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.[9][10][11] It measures the metabolic activity of cells, which in viable cells, reduces the yellow MTT tetrazolium salt to a purple formazan product.[9][10][12]

Comparative Cytotoxicity Data

Here, we present the hypothetical 50% inhibitory concentration (IC50) values for our novel imidazo[1,5-a]pyridine compounds (IMP-01, IMP-02, and IMP-03) against three common human cancer cell lines: MCF-7 (breast adenocarcinoma), HepG2 (hepatocellular carcinoma), and A549 (lung carcinoma). For a robust comparison, we include the well-established chemotherapeutic agents, Cisplatin and Doxorubicin, as positive controls. It is important to note that reported IC50 values for standard drugs can vary between studies due to differences in experimental conditions.[13]

CompoundIC50 (µM) on MCF-7IC50 (µM) on HepG2IC50 (µM) on A549
IMP-01 8.512.315.1
IMP-02 2.14.75.9
IMP-03 25.438.242.8
Cisplatin 16.5[14]~10-20[13][15]6.1 - 16.5[14][16]
Doxorubicin 0.65 - 2.5[17][18][19]8.3 - 12.2[17][20]0.4 - >20[17][18]

Note: The IC50 values for Cisplatin and Doxorubicin are presented as a range based on published literature to reflect experimental variability.

From this initial screen, IMP-02 emerges as the most potent compound, exhibiting significantly lower IC50 values across all three cell lines compared to IMP-01, IMP-03, and in some cases, the standard drug Cisplatin. IMP-03 shows the least cytotoxic activity. Based on these results, IMP-02 would be prioritized for further mechanistic studies.

Detailed Protocol: MTT Assay
  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds (IMP-01, IMP-02, IMP-03, Cisplatin, Doxorubicin) in culture medium. Replace the existing medium with 100 µL of the compound dilutions. Include wells with untreated cells as a negative control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[21]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Part 2: Unraveling the Mechanism of Action

Following the identification of a potent cytotoxic compound like IMP-02, the next crucial step is to understand how it kills cancer cells. This involves investigating its effects on key cellular processes such as apoptosis and the cell cycle.

Apoptosis Induction: The Annexin V/PI Assay

Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs exert their effects. The Annexin V/Propidium Iodide (PI) assay is a widely used flow cytometry-based method to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1][22] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. PI is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

Hypothetical Results for IMP-02 (48h treatment on MCF-7 cells):

Cell PopulationPercentage of Cells
Viable (Annexin V- / PI-)35%
Early Apoptotic (Annexin V+ / PI-)45%
Late Apoptotic/Necrotic (Annexin V+ / PI+)18%
Necrotic (Annexin V- / PI+)2%

These hypothetical results suggest that IMP-02 induces a significant level of apoptosis in MCF-7 cells.

Detailed Protocol: Annexin V/PI Apoptosis Assay
  • Cell Treatment: Seed and treat cells with the IC50 concentration of the test compound for the desired time period (e.g., 24, 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[1]

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5-10 µL of Propidium Iodide (PI) staining solution.[1][3]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[22]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[1]

Cell Cycle Arrest: Propidium Iodide Staining

Many anticancer agents function by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be analyzed by flow cytometry after staining the cellular DNA with a fluorescent dye like Propidium Iodide (PI).[23]

G G1 G1 Phase (Cell Growth) S S Phase (DNA Synthesis) G1->S G2 G2 Phase (Growth and Preparation for Mitosis) S->G2 M M Phase (Mitosis) G2->M M->G1

Caption: A simplified diagram of the eukaryotic cell cycle.

Hypothetical Results for IMP-02 (48h treatment on MCF-7 cells):

Cell Cycle PhasePercentage of Cells (Untreated)Percentage of Cells (IMP-02 Treated)
G0/G160%25%
S25%15%
G2/M15%60%

These hypothetical data indicate that IMP-02 causes an accumulation of cells in the G2/M phase, suggesting that it may interfere with the mitotic spindle or other components of the cell division machinery.

Detailed Protocol: Cell Cycle Analysis with Propidium Iodide
  • Cell Treatment and Harvesting: Treat cells with the test compound as described for the apoptosis assay and harvest the cells.

  • Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently and incubate on ice for at least 30 minutes to fix and permeabilize the cells.[2][24]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[2]

  • Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (to prevent staining of RNA).[2]

  • Incubation: Incubate in the dark for 30 minutes at room temperature.[2]

  • Analysis: Analyze the stained cells by flow cytometry. The DNA content is proportional to the fluorescence intensity of PI.

Part 3: Delving Deeper - Targeting the PI3K/Akt/mTOR Pathway

Given that many imidazo[1,2-a]pyridine derivatives have been reported to inhibit the PI3K/Akt/mTOR pathway, it is a logical next step to investigate whether our lead compound, IMP-02, also acts on this critical signaling cascade.[25][26] Western blotting is a powerful technique to assess the expression and phosphorylation status of key proteins in this pathway. A decrease in the phosphorylation of Akt (at Ser473) and mTOR would suggest inhibitory activity of IMP-02 on this pathway.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis mTORC2->Akt phosphorylates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Caption: A simplified overview of the PI3K/Akt/mTOR signaling pathway.

Hypothetical Western Blot Findings for IMP-02:

Treatment of MCF-7 cells with IMP-02 would be expected to show a dose-dependent decrease in the levels of phosphorylated Akt (p-Akt) and phosphorylated mTOR (p-mTOR), while the total levels of Akt and mTOR remain unchanged. This would provide strong evidence that IMP-02 exerts its anticancer effects, at least in part, through the inhibition of the PI3K/Akt/mTOR pathway.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the biological activity screening of novel imidazo[1,5-a]pyridine compounds. Through a systematic approach of cytotoxicity testing, apoptosis and cell cycle analysis, and investigation of specific signaling pathways, researchers can effectively identify and characterize promising new anticancer agents. Our hypothetical compound, IMP-02, serves as an example of a potent derivative that warrants further investigation, including in vivo studies in animal models, to assess its therapeutic potential. The versatility of the imidazo[1,5-a]pyridine scaffold continues to make it an exciting area of research in the ongoing fight against cancer.

References

A Comparative Guide to the Reactivity of Imidazo[1,5-a]pyridine and Imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the imidazopyridine scaffold is a cornerstone of modern heterocyclic chemistry. Its two most prominent isomers, imidazo[1,5-a]pyridine and imidazo[1,2-a]pyridine, while structurally similar, exhibit distinct reactivity profiles that dictate their synthetic utility and application. This guide provides an in-depth, objective comparison of their chemical behavior, supported by experimental evidence and computational insights, to inform strategic decisions in synthetic route design and molecular derivatization.

Structural and Electronic Distinctions: The Foundation of Divergent Reactivity

The fundamental difference between imidazo[1,5-a]pyridine and imidazo[1,2-a]pyridine lies in the position of the bridgehead nitrogen atom and the fusion of the imidazole ring to the pyridine core. This seemingly subtle variation has profound implications for the electronic distribution and aromaticity of the bicyclic system, thereby governing their reactivity towards various reagents.

  • Imidazo[1,2-a]pyridine: Possesses a true bridgehead nitrogen (N4), and the imidazole ring is fused at the 1,2-position of the pyridine. This arrangement results in a 10π-electron aromatic system with a higher degree of electronic delocalization across both rings.

  • Imidazo[1,5-a]pyridine: Features a nitrogen atom at the junction (N8) but lacks a true bridgehead nitrogen in the same sense as its isomer. The imidazole is fused at the 1,5-position. This isomer also has a 10π-electron system, but the electronic landscape is significantly different.

These structural nuances influence the electron density at various positions, particularly in the five-membered imidazole ring, which is the primary site of reactivity in many cases.

Electrophilic Aromatic Substitution: A Tale of Two Regioselectivities

Electrophilic aromatic substitution is a cornerstone of functionalizing aromatic systems. Here, the two isomers exhibit predictable yet different regioselectivities.

Imidazo[1,2-a]pyridine: Preferential C3 Functionalization

For imidazo[1,2-a]pyridines, electrophilic attack overwhelmingly occurs at the C3 position of the imidazole ring.[1][2][3] This regioselectivity can be rationalized by examining the stability of the Wheland intermediate formed upon electrophilic attack. Attack at C3 allows for the positive charge to be delocalized over the nitrogen atom (N4) without disrupting the aromaticity of the pyridine ring, a key stabilizing factor.[1][2]

Experimental Protocol: Bromination of 2-phenylimidazo[1,2-a]pyridine

A common procedure for the C3-bromination of imidazo[1,2-a]pyridines involves the use of N-bromosuccinimide (NBS) in a suitable solvent like chloroform or acetonitrile.[4]

Step-by-Step Protocol:

  • Dissolve 2-phenylimidazo[1,2-a]pyridine (1.0 eq) in chloroform.

  • Add N-bromosuccinimide (1.05 eq) portion-wise at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with aqueous sodium thiosulfate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-bromo-2-phenylimidazo[1,2-a]pyridine.

Imidazo[1,5-a]pyridine: Reactivity at C1 and C3

The electrophilic substitution pattern of imidazo[1,5-a]pyridines is more nuanced. While less extensively studied in direct comparative electrophilic reactions, computational studies and synthetic applications suggest that both C1 and C3 are susceptible to electrophilic attack. The precise regioselectivity can be influenced by the nature of the electrophile and the substituents on the ring.

Metal-Catalyzed Cross-Coupling Reactions: Versatile Functionalization

Palladium-catalyzed cross-coupling reactions have become indispensable tools for C-C and C-N bond formation. Both imidazopyridine isomers are amenable to these transformations, allowing for the introduction of a wide array of substituents.

Suzuki-Miyaura Cross-Coupling

Both bromo-substituted imidazo[1,2-a]pyridines and imidazo[1,5-a]pyridines are effective substrates in Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of aryl and heteroaryl groups at various positions, depending on the location of the halogen. For instance, 3-bromoimidazo[1,2-a]pyridines readily couple with boronic acids at the C3 position.[5] Similarly, 1-iodo-3-aryl-imidazo[1,5-a]pyridines can be phosphinated at the C1 position via a palladium-catalyzed reaction, showcasing the utility of this position for cross-coupling.[6][7]

Comparative Data for Suzuki-Miyaura Cross-Coupling

IsomerPosition of HalogenCoupling PartnerCatalyst System (Typical)OutcomeReference
Imidazo[1,2-a]pyridineC3-BrArylboronic acidPd(PPh₃)₄ / BaseC3-Arylation[5]
Imidazo[1,2-a]pyridineC6-BrArylboronic acidPd(PPh₃)₄ / BaseC6-Arylation[5]
Imidazo[1,5-a]pyridineC1-IDi-tert-butylphosphinePd₂(dba)₃ / XantphosC1-Phosphination[6][7]
Imidazo[1,5-a]pyridineC5-BrAryl Grignard (Kumada)NiCl₂(dppp)C5-Arylation[8]

Nucleophilic Aromatic Substitution: Activating the Pyridine Ring

Nucleophilic aromatic substitution (SNA) on the imidazopyridine core is generally challenging due to the electron-rich nature of the heterocyclic system. However, the presence of strong electron-withdrawing groups or the reaction on a halo-substituted pyridine ring can facilitate this transformation. The pyridine ring in both isomers is susceptible to nucleophilic attack, particularly at positions ortho and para to the ring nitrogen, if appropriately activated.[9][10]

For instance, nucleophilic attack on 2-chloropyridine derivatives is a well-established reaction.[11] In the context of imidazopyridines, this type of reactivity is often exploited in the synthesis of the core scaffold itself, for example, by reacting a substituted 2-aminopyridine with an α-haloketone.

Cycloaddition Reactions: Exploring Diene and Dienophile Character

The participation of imidazopyridines in cycloaddition reactions is less common than substitution reactions but offers unique pathways to more complex fused systems. The pyridine ring, in general, can act as a diene in inverse-electron-demand Diels-Alder reactions, particularly when activated by electron-withdrawing groups.[12][13] Both imidazo[1,2-a]pyridine and imidazo[1,5-a]pyridine can potentially engage in such reactions, although specific examples directly comparing their reactivity are scarce.

Deprotonation and C-H Functionalization: Acidity and Direct Transformations

The acidity of the C-H bonds, particularly in the imidazole ring, is a key factor in their functionalization via deprotonation-alkylation sequences or direct C-H activation.

The C3-proton of imidazo[1,2-a]pyridine is the most acidic, facilitating its lithiation and subsequent reaction with electrophiles. This is consistent with its high susceptibility to electrophilic attack.

Interestingly, the C3 position of imidazo[1,5-a]pyridinium salts can be deprotonated to form stable N-heterocyclic olefins (NHOs), highlighting the unique electronic nature of this position.[14] This suggests a higher kinetic acidity of the C3-H bond in the cationic form.

Visualizing Reactivity: A Comparative Overview

G cluster_0 Imidazo[1,2-a]pyridine cluster_1 Imidazo[1,5-a]pyridine I[1,2]P Imidazo[1,2-a]pyridine EAS_12 Electrophilic Aromatic Substitution (C3 position) I[1,2]P->EAS_12 Highly Regioselective CC_12 Cross-Coupling (C3, C6, etc.) I[1,2]P->CC_12 Versatile CH_Func_12 C-H Functionalization (Mainly C3) I[1,2]P->CH_Func_12 Accessible I[1,5]P Imidazo[1,5-a]pyridine EAS_15 Electrophilic Aromatic Substitution (C1 and C3 positions) I[1,5]P->EAS_15 Less Regioselective CC_15 Cross-Coupling (C1, C3, C5, etc.) I[1,5]P->CC_15 Versatile Deprot_15 Deprotonation (C3) (Forms NHOs) I[1,5]P->Deprot_15 Unique Reactivity

Caption: Comparative reactivity pathways of imidazo[1,2-a]pyridine and imidazo[1,5-a]pyridine.

Conclusion: Strategic Choices in Synthesis

The choice between an imidazo[1,5-a]pyridine and an imidazo[1,2-a]pyridine scaffold in a synthetic campaign should be guided by the desired substitution pattern and the intended chemical transformations.

  • For highly regioselective functionalization at the C3 position , particularly through electrophilic substitution, imidazo[1,2-a]pyridine is the superior choice. Its well-defined reactivity at this position simplifies synthetic planning and often leads to higher yields of the desired isomer.

  • Imidazo[1,5-a]pyridine offers a more diverse range of functionalization sites, including C1, C3, and positions on the pyridine ring. The unique ability to form N-heterocyclic olefins via deprotonation at C3 opens up avenues for novel catalytic and synthetic applications.

Ultimately, a thorough understanding of the electronic properties and inherent reactivity of each isomer is paramount for the efficient and successful synthesis of complex molecules based on the imidazopyridine framework. This guide serves as a foundational reference to aid in these critical decisions.

References

A Comparative Guide to the Efficacy of Imidazopyridine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1][2][3] Its versatility allows for the development of potent and selective inhibitors targeting a wide array of biological targets, including protein kinases, metabolic enzymes, and immune checkpoint proteins. This guide provides an in-depth, objective comparison of the efficacy of various imidazopyridine-based inhibitors, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.

The Rise of Imidazopyridines in Drug Discovery

Imidazopyridines, fusions of imidazole and pyridine rings, offer a unique three-dimensional structure that can be readily modified to achieve high-affinity interactions with specific protein targets.[3][4] This structural feature, combined with favorable physicochemical properties, has propelled their exploration across diverse therapeutic areas, including oncology, neuroscience, and infectious diseases.[5][6][7][8][9]

This guide will delve into a comparative analysis of imidazopyridine-based inhibitors targeting three key classes of proteins:

  • Protein Kinases: Focusing on Phosphoinositide 3-Kinase (PI3K) and Never in mitosis A-related kinase 2 (Nek2).

  • Immune Checkpoint Proteins: Specifically Programmed Death-Ligand 1 (PD-L1).

  • Metabolic Enzymes: Highlighting Indoleamine 2,3-dioxygenase 1 (IDO1).

For each target class, we will present a comparative analysis of inhibitor potency, supported by quantitative data, and provide detailed experimental protocols for assessing their efficacy.

I. Imidazopyridine-Based Kinase Inhibitors: Targeting Aberrant Cell Signaling

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[10] The imidazopyridine scaffold has proven to be a fertile ground for the development of potent kinase inhibitors.[10][11]

A. Phosphoinositide 3-Kinase (PI3K) Inhibitors

The PI3K/AKT/mTOR pathway is one of the most frequently activated signaling pathways in human cancers, making it a prime target for therapeutic intervention.[12][13] Several imidazopyridine-based PI3K inhibitors have been developed, demonstrating significant anti-proliferative activity.[13][14][15]

CompoundPI3Kα IC50 (nM)Cell LineAntiproliferative IC50 (µM)Reference
Compound 35 25T47D (Breast Cancer)7.9[13][14]
MCF-7 (Breast Cancer)9.4[14]
PIK-75 5.8Not ReportedNot Reported[14]
A66 32Not ReportedNot Reported[15]
Compound 14 Not ReportedA2780 (Ovarian Cancer)Efficacious in vivo[16]

Table 1: Comparative IC50 values of selected imidazopyridine-based PI3Kα inhibitors.

Analysis: Compound 35 emerges as a potent PI3Kα inhibitor with significant antiproliferative effects in breast cancer cell lines.[13][14] While PIK-75 shows a lower enzymatic IC50, the cellular activity of Compound 35 highlights its potential as a promising therapeutic candidate. The in vivo efficacy of compound 14 further underscores the therapeutic potential of this chemical class.[16]

B. Nek2 Inhibitors

Never in mitosis A-related kinase 2 (Nek2) is overexpressed in various cancers and correlates with poor prognosis, making it an attractive target for anticancer drug development.[17][18]

CompoundNek2 IC50 (nM)Cell LineAntiproliferative IC50 (nM)Reference
Compound 28e Not ReportedMGC-803 (Gastric Cancer)38[17][18]

Table 2: Efficacy of a potent imidazopyridine-based Nek2 inhibitor.

Analysis: Compound 28e demonstrates remarkable antiproliferative activity in a gastric cancer cell line with a nanomolar IC50 value, highlighting the potential of the imidazopyridine scaffold for targeting Nek2.[17][18]

II. Immune Checkpoint Inhibition: Imidazopyridine-Based PD-L1 Antagonists

Targeting the PD-1/PD-L1 immune checkpoint has revolutionized cancer therapy. Small molecule inhibitors offer potential advantages over monoclonal antibodies, including oral bioavailability and better tumor penetration.

CompoundPD-1/PD-L1 HTRF IC50 (µM)Reference
Compound 9b 9.3[8][19]
Compound 9j 1.8[8][19]
Compound 9c 16.8 - 22.9[8][19][20]

Table 3: Comparative IC50 values of imidazopyridine-based PD-1/PD-L1 inhibitors determined by Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Analysis: The imidazopyridine scaffold has been successfully utilized to develop PD-1/PD-L1 interaction inhibitors with low micromolar potency.[8][19] Compound 9j, with an IC50 of 1.8 µM, represents a promising lead for further optimization.[8][19] The structure-activity relationship (SAR) studies suggest that specific substitutions on the imidazopyridine ring are crucial for enhancing inhibitory activity.[8][19]

III. Targeting Tumor Metabolism: Imidazopyridine-Based IDO1 Inhibitors

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key metabolic enzyme that promotes immune tolerance in the tumor microenvironment.[21][22] Inhibition of IDO1 can restore anti-tumor immunity.

CompoundHeLa Cell IC50 (nM)Human Whole Blood IC50 (nM)In Vivo EfficacyReference
Compound 36 Potent3956% reduction in tumor kynurenine at 20 mg/kg[21]
Linrodostat (BMS-986205) 22-4261% reduction in tumor kynurenine at 60 mg/kg[21]

Table 4: Comparative efficacy of an imidazopyridine-based IDO1 inhibitor against the clinical candidate linrodostat.

Analysis: Imidazopyridine 36 demonstrates potent cellular and whole blood activity, comparable to the clinical candidate linrodostat.[21] Its robust in vivo pharmacodynamic profile, achieving a significant reduction in the downstream metabolite kynurenine, validates the potential of the imidazopyridine scaffold for developing effective IDO1 inhibitors for cancer immunotherapy.[21]

IV. Experimental Protocols: A Guide to Efficacy Assessment

To ensure the trustworthiness and reproducibility of efficacy data, standardized and well-validated experimental protocols are paramount. Here, we provide detailed methodologies for key assays used to evaluate the performance of imidazopyridine-based inhibitors.

A. In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Causality Behind Experimental Choices:

  • Luminescence-based detection: Offers high sensitivity and a wide dynamic range, allowing for the accurate determination of IC50 values.

  • Use of a non-selective kinase inhibitor (e.g., Staurosporine) as a positive control: Validates the assay's ability to detect kinase inhibition.

  • Serial dilution of the inhibitor: Essential for generating a dose-response curve to calculate the IC50 value.

Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform a serial dilution of the compound in DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control).

    • Add 2.5 µL of the kinase of interest to each well and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of a substrate/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[23]

Workflow for In Vitro Kinase Inhibition Assay:

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilution of Inhibitor Add_Inhibitor Add Inhibitor/DMSO to 96-well plate Compound_Prep->Add_Inhibitor Kinase_Prep Prepare Kinase Solution Add_Kinase Add Kinase and Pre-incubate Kinase_Prep->Add_Kinase Sub_ATP_Prep Prepare Substrate/ATP Mixture Start_Rxn Add Substrate/ATP to Initiate Reaction Sub_ATP_Prep->Start_Rxn Add_Inhibitor->Add_Kinase Add_Kinase->Start_Rxn Incubate_Rxn Incubate at 30°C Start_Rxn->Incubate_Rxn Stop_Rxn Add ADP-Glo™ Reagent (Stop Reaction) Incubate_Rxn->Stop_Rxn Incubate_Stop Incubate at RT Stop_Rxn->Incubate_Stop Add_Detect Add Kinase Detection Reagent Incubate_Stop->Add_Detect Incubate_Detect Incubate at RT Add_Detect->Incubate_Detect Read_Plate Measure Luminescence Incubate_Detect->Read_Plate Analyze_Data Calculate IC50 Read_Plate->Analyze_Data

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

B. MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6][10][24]

Causality Behind Experimental Choices:

  • Use of serum-free media during MTT incubation: Serum can contain dehydrogenases that may interfere with the MTT reduction, leading to inaccurate results.[24]

  • Inclusion of a vehicle control (e.g., DMSO): Accounts for any effects of the solvent on cell viability.

  • Solubilization of formazan crystals: The purple formazan product is insoluble and must be dissolved to allow for accurate absorbance measurement.[6][24]

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 10⁴–10⁵ cells/well in 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Treat cells with various concentrations of the imidazopyridine inhibitor for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Remove the culture medium and add 100 µL of fresh, serum-free medium to each well.

    • Add 10 µL of 12 mM MTT stock solution to each well.

    • Incubate at 37°C for 4 hours in a CO₂ incubator.

  • Formazan Solubilization:

    • Add 100 µL of SDS-HCl solution to each well.

    • Incubate at 37°C for 4 hours.

  • Data Acquisition and Analysis:

    • Mix each sample thoroughly by pipetting.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[5]

Workflow for MTT Cell Viability Assay:

G cluster_prep Preparation cluster_treatment Treatment cluster_mtt MTT Reaction cluster_solubilization Solubilization cluster_analysis Data Analysis Seed_Cells Seed Cells in 96-well Plate Incubate_Attach Incubate for 24h Seed_Cells->Incubate_Attach Treat_Cells Add Inhibitor and Incubate Incubate_Attach->Treat_Cells Add_MTT Add MTT Solution Treat_Cells->Add_MTT Incubate_MTT Incubate for 4h Add_MTT->Incubate_MTT Add_Solubilizer Add SDS-HCl Solution Incubate_MTT->Add_Solubilizer Incubate_Sol Incubate for 4h Add_Solubilizer->Incubate_Sol Read_Absorbance Measure Absorbance at 570 nm Incubate_Sol->Read_Absorbance Calculate_Viability Calculate % Viability and IC50 Read_Absorbance->Calculate_Viability

Caption: Workflow for the MTT cell viability assay.

C. Western Blotting for Signaling Pathway Analysis

Western blotting is a widely used technique to detect specific proteins in a sample and to analyze changes in protein expression and post-translational modifications, such as phosphorylation.[7][25]

Causality Behind Experimental Choices:

  • Inclusion of protease and phosphatase inhibitors in the lysis buffer: Prevents the degradation and dephosphorylation of target proteins, ensuring accurate detection.[7]

  • Normalization of protein concentration: Ensures equal loading of protein in each lane of the gel, allowing for a valid comparison of protein levels between samples.[7]

  • Use of a loading control (e.g., β-actin or GAPDH): Confirms that an equal amount of protein was loaded in each lane.

Protocol:

  • Cell Lysis:

    • Treat cells with the imidazopyridine inhibitor for the desired time.

    • Wash cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.[7]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation:

    • Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[7]

  • Gel Electrophoresis and Transfer:

    • Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane with TBST and add an enhanced chemiluminescence (ECL) substrate.

    • Capture the chemiluminescent signal using a digital imaging system or X-ray film.[7]

Signaling Pathway Analysis Workflow:

G cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_detection_analysis Detection & Analysis Cell_Treatment Cell Treatment with Inhibitor Cell_Lysis Cell Lysis Cell_Treatment->Cell_Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant Sample_Prep Sample Preparation with Laemmli Buffer Protein_Quant->Sample_Prep SDS_PAGE SDS-PAGE Sample_Prep->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab ECL_Detection ECL Detection Secondary_Ab->ECL_Detection Signal_Capture Signal Capture ECL_Detection->Signal_Capture Data_Analysis Data Analysis Signal_Capture->Data_Analysis

Caption: General workflow for Western blotting analysis of signaling pathways.

V. Conclusion and Future Directions

The imidazopyridine scaffold has unequivocally demonstrated its value in the development of potent and selective inhibitors against a range of therapeutically relevant targets. The comparative efficacy data presented in this guide highlight the potential of imidazopyridine-based compounds in oncology and immuno-oncology. The detailed experimental protocols provide a robust framework for researchers to assess the performance of novel inhibitors and advance their drug discovery programs.

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these inhibitors to enhance their in vivo efficacy and safety profiles. Furthermore, exploring the application of the imidazopyridine scaffold to other emerging drug targets will undoubtedly unveil new therapeutic opportunities.

References

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Drugs Containing the Imidazo[1,5-a]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazo[1,5-a]pyridine Scaffold - A Privileged Structure in Drug Discovery

The imidazo[1,5-a]pyridine core is a nitrogen-containing heterocyclic scaffold that has garnered significant interest in medicinal chemistry. Its rigid, planar structure and tunable electronic properties make it an attractive framework for designing molecules that can interact with a variety of biological targets. While not as commercially prevalent as its imidazo[1,2-a]pyridine isomer, the imidazo[1,5-a]pyridine scaffold is present in several promising clinical and preclinical drug candidates targeting a range of debilitating diseases. This guide provides a comparative analysis of the cross-reactivity profiles of drugs containing this scaffold, supported by experimental data and detailed protocols for assessing their selectivity.

The potential for off-target interactions, or cross-reactivity, is a critical consideration in drug development. Unintended binding to other receptors, enzymes, or ion channels can lead to adverse effects or unforeseen polypharmacology. For drugs containing the imidazo[1,5-a]pyridine scaffold, a thorough understanding of their selectivity is paramount to ensuring their safety and efficacy. This guide will delve into the known cross-reactivity profiles of key examples and provide a comprehensive framework for conducting such investigations.

Comparative Analysis of Imidazo[1,5-a]pyridine-Containing Drug Candidates

While the number of marketed drugs with an imidazo[1,5-a]pyridine core is limited, several investigational compounds have progressed into clinical trials, each with a distinct pharmacological profile. Here, we compare the selectivity of two prominent examples: Basimglurant, a negative allosteric modulator of the metabotropic glutamate receptor 5 (mGlu5), and RO4938581, an inverse agonist of the GABAA α5 receptor.

Drug CandidatePrimary TargetTherapeutic AreaKnown Selectivity and Cross-Reactivity
Basimglurant (RG7090) mGlu5 Receptor (Negative Allosteric Modulator)Depression, Fragile X SyndromePotent and selective for mGlu5 with a Kd of 1.1 nM.[1] No significant activity on monoamine reuptake transporters.[2] Other mGlu5 NAMs have shown off-target effects on NMDA receptors and CYP1A2.[3]
RO4938581 GABAA α5 Receptor (Inverse Agonist)Cognitive DisordersPotent inverse agonist at the GABAA α5 receptor with binding and functional selectivity over α1, α2, and α3 subtypes.[4][5] Shows no anxiogenic or pro-convulsive potential, suggesting a lack of significant cross-reactivity with other GABAA receptor subtypes that mediate these effects.[6]
Investigational EGFR Inhibitors Epidermal Growth Factor Receptor (EGFR) Tyrosine KinaseCancerA series of bis(1-imidazo[1,5-a]pyridyl)arylmethanes have shown high cytotoxicity toward several cancer cell lines, suggesting potent EGFR inhibition.[7] Kinase inhibitor cross-reactivity is common and requires comprehensive profiling.
Investigational Thromboxane A2 Synthetase Inhibitors Thromboxane A2 SynthetaseCardiovascular DiseaseA new class of imidazo[1,5-a]pyridines has been identified as inhibitors of thromboxane A2 synthetase.[8] The selectivity against other enzymes in the arachidonic acid cascade would be a key consideration.

Mechanisms of Cross-Reactivity with the Imidazo[1,5-a]pyridine Scaffold

The potential for cross-reactivity of drugs containing the imidazo[1,5-a]pyridine scaffold can arise from several factors:

  • Structural Homology of Targets: The scaffold may bind to unintended targets that share structural similarities with the primary target. For instance, the ATP-binding pocket is conserved across many kinases, leading to potential off-target kinase inhibition for imidazo[1,5-a]pyridine-based kinase inhibitors.

  • Physicochemical Properties: The scaffold's lipophilicity and hydrogen bonding capabilities can influence its promiscuity. Highly lipophilic compounds may exhibit non-specific binding to various proteins and membranes.

  • Metabolic Transformation: The imidazo[1,5-a]pyridine ring can be metabolized by cytochrome P450 (CYP) enzymes, potentially leading to the formation of active metabolites with altered selectivity profiles. Inhibition or induction of CYP enzymes by the parent drug or its metabolites is a common source of drug-drug interactions.

Experimental Protocols for Assessing Cross-Reactivity

A comprehensive assessment of cross-reactivity is a multi-step process that should be initiated early in the drug discovery pipeline. The following is a guide to the key experimental workflows.

Workflow for Comprehensive Cross-Reactivity Profiling

Caption: A tiered approach to cross-reactivity profiling from early discovery to preclinical development.

Detailed Step-by-Step Methodologies

1. In Vitro Receptor and Enzyme Profiling

  • Objective: To determine the binding affinity and functional activity of the test compound against a broad panel of off-targets.

  • Protocol: Broad Panel Radioligand Binding and Functional Assays

    • Compound Preparation: Prepare a stock solution of the imidazo[1,5-a]pyridine-containing compound in a suitable solvent (e.g., DMSO). Create a series of dilutions to cover a wide concentration range (e.g., 10 nM to 100 µM).

    • Assay Setup: Utilize commercially available broad screening panels (e.g., Eurofins Discovery's Diversity Profile, Reaction Biology's InVEST panels) that include a diverse set of GPCRs, ion channels, transporters, and enzymes.

    • Radioligand Binding Assays:

      • Incubate the test compound with a membrane preparation or recombinant protein expressing the target of interest in the presence of a specific radioligand.

      • After reaching equilibrium, separate the bound and free radioligand using filtration.

      • Quantify the amount of bound radioligand using scintillation counting.

      • Determine the Ki (inhibitory constant) by competitive binding analysis.

    • Functional Assays:

      • For GPCRs, measure second messenger responses (e.g., cAMP accumulation, calcium flux) in cell lines expressing the receptor.

      • For ion channels, use automated patch-clamp electrophysiology to measure changes in ion currents.

      • For enzymes, measure the inhibition of substrate conversion using colorimetric, fluorescent, or luminescent readouts.

    • Data Analysis: Calculate IC50 or EC50 values and determine the percent inhibition or activation at a high concentration (e.g., 10 µM) to identify significant off-target hits.

2. Kinome Profiling

  • Objective: To assess the selectivity of kinase inhibitors against a large panel of human kinases.

  • Protocol: KINOMEscan™ Competition Binding Assay

    • Compound Submission: Provide the test compound to a specialized service provider (e.g., Eurofins Discovery).

    • Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases.

    • Assay Execution:

      • The test compound is incubated with the kinase-phage construct and the immobilized ligand.

      • The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag.

    • Data Analysis: The results are typically presented as a percentage of control, with lower values indicating stronger binding. A selectivity score (S-score) can be calculated to quantify the overall selectivity of the compound.

3. Cytochrome P450 (CYP) Inhibition Assay

  • Objective: To evaluate the potential of the test compound to inhibit major drug-metabolizing CYP isoforms.

  • Protocol: Fluorogenic CYP Inhibition Assay

    • Reagents: Recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4), fluorogenic probe substrates, and a NADPH-generating system.

    • Assay Procedure:

      • In a 96- or 384-well plate, incubate the test compound with the CYP enzyme and the NADPH-generating system.

      • Initiate the reaction by adding the fluorogenic substrate.

      • Monitor the increase in fluorescence over time, which is proportional to the enzyme activity.

    • Data Analysis: Calculate the IC50 value for the inhibition of each CYP isoform.

4. hERG Channel Blockade Assay

  • Objective: To assess the potential of the test compound to inhibit the hERG potassium channel, which is associated with a risk of cardiac arrhythmia.

  • Protocol: Automated Patch-Clamp Electrophysiology

    • Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).

    • Assay Platform: Employ an automated patch-clamp system (e.g., QPatch, SyncroPatch).

    • Procedure:

      • Cells are captured and a whole-cell patch-clamp configuration is established.

      • A specific voltage protocol is applied to elicit hERG currents.

      • The test compound is applied at various concentrations, and the inhibition of the hERG current is measured.

    • Data Analysis: Determine the IC50 value for hERG channel blockade.

5. In Vivo Developmental Toxicity Screen

  • Objective: To identify potential developmental toxicity as an indicator of off-target effects in a whole-organism model.

  • Protocol: Zebrafish Embryo Developmental Toxicity Assay

    • Embryo Collection: Collect freshly fertilized zebrafish embryos.

    • Compound Exposure: Expose embryos to a range of concentrations of the test compound in a multi-well plate from early development (e.g., 4 hours post-fertilization) for a period of 5 days.

    • Endpoint Assessment: At regular intervals (e.g., 24, 48, 72, 96, and 120 hours post-fertilization), visually inspect the embryos under a microscope for a range of morphological and developmental endpoints, including mortality, hatching rate, heart rate, and teratogenic effects (e.g., pericardial edema, yolk sac edema, spinal curvature).

    • Data Analysis: Determine the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL).

Visualizing Key Concepts

Signaling Pathways of Imidazo[1,5-a]pyridine Drug Targets

Signaling_Pathways cluster_mGlu5 mGlu5 Signaling (Target of Basimglurant) cluster_GABAA GABAA α5 Signaling (Target of RO4938581) Glutamate Glutamate mGlu5 mGlu5 Receptor Glutamate->mGlu5 Gq Gq Protein mGlu5->Gq PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Basimglurant Basimglurant Basimglurant->mGlu5 NAM GABA GABA GABAA_a5 GABAA α5 Receptor GABA->GABAA_a5 Cl_influx Cl⁻ Influx GABAA_a5->Cl_influx Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_influx->Hyperpolarization RO4938581 RO4938581 RO4938581->GABAA_a5 Inverse Agonist

Caption: Simplified signaling pathways for the primary targets of Basimglurant and RO4938581.

Conclusion and Future Directions

The imidazo[1,5-a]pyridine scaffold represents a valuable starting point for the design of novel therapeutics. However, as with any privileged structure, a thorough understanding of its potential for cross-reactivity is essential. The examples of Basimglurant and RO4938581 highlight that high selectivity can be achieved with this scaffold for distinct target classes.

A systematic and tiered approach to cross-reactivity profiling, as outlined in this guide, is crucial for de-risking drug candidates and ensuring their safety. Early-stage broad panel screening, coupled with specific assays for common liability targets such as CYP enzymes and the hERG channel, provides a robust framework for identifying and mitigating potential off-target effects. As more drugs containing the imidazo[1,5-a]pyridine scaffold advance through the development pipeline, a clearer picture of its cross-reactivity landscape will emerge, further guiding the design of safer and more effective medicines.

References

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Brominated Imidazopyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, imidazo[1,2-a]pyridines stand out as a "privileged scaffold" due to their prevalence in a wide array of biologically active compounds.[1] Their derivatives are key components in medications for conditions ranging from sedation to heart failure.[1] The precise substitution pattern on this heterocyclic system is critical to its pharmacological activity. Consequently, the unambiguous identification of isomers, such as the 6-bromo and 8-bromo derivatives of imidazopyridine, is a cornerstone of synthetic chemistry, quality control, and regulatory compliance. This guide provides an in-depth comparison of the spectroscopic techniques used to differentiate these two closely related isomers, offering both theoretical insights and practical, field-proven experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Elucidation

NMR spectroscopy is arguably the most powerful tool for distinguishing between the 6-bromo and 8-bromo isomers of imidazopyridine. The position of the bromine atom significantly influences the electronic environment of the nearby protons and carbons, leading to predictable differences in their chemical shifts and coupling patterns.

The Underlying Principle: Electronic Effects of Bromine

The bromine atom exerts two primary electronic effects: a through-bond, electron-withdrawing inductive effect (-I) and a through-space, electron-donating resonance effect (+M). The interplay of these effects alters the electron density at each position on the imidazopyridine core, thereby changing the local magnetic field experienced by each nucleus.

Predicted ¹H NMR Spectral Data

The most noticeable differences between the ¹H NMR spectra of the 6-bromo and 8-bromo isomers are expected in the aromatic region (typically 7.0-9.0 ppm). The substitution pattern on the pyridine ring gives rise to distinct splitting patterns for the remaining protons.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for Brominated Imidazopyridine Isomers in CDCl₃

Proton6-Bromo-imidazo[1,2-a]pyridine (Predicted)8-Bromo-imidazo[1,2-a]pyridine (Predicted)Rationale for Differentiation
H-2~7.6~7.6Minimal change expected as it is distant from the substitution site.
H-3~7.2~7.2Minimal change expected.
H-5~8.0 (d, J ≈ 1.5 Hz)~7.5 (d, J ≈ 7.0 Hz)Key Differentiator: In the 6-bromo isomer, H-5 is meta-coupled to H-7, resulting in a small coupling constant. In the 8-bromo isomer, H-5 is ortho-coupled to H-6, leading to a larger coupling constant.
H-6-~6.7 (t, J ≈ 7.0 Hz)In the 8-bromo isomer, H-6 will appear as a triplet due to coupling with H-5 and H-7.
H-7~7.1 (dd, J ≈ 9.0, 1.5 Hz)~7.0 (d, J ≈ 7.0 Hz)The splitting pattern of H-7 will be a doublet of doublets for the 6-bromo isomer and a doublet for the 8-bromo isomer.
H-8~7.4 (d, J ≈ 9.0 Hz)-The absence of a signal for H-8 is indicative of the 8-bromo isomer.
Predicted ¹³C NMR Spectral Data

The position of the bromine atom also leads to characteristic shifts in the ¹³C NMR spectrum. The carbon directly attached to the bromine will experience a significant downfield shift due to the anisotropic effect of the halogen.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for Brominated Imidazopyridine Isomers in CDCl₃

Carbon6-Bromo-imidazo[1,2-a]pyridine (Predicted)8-Bromo-imidazo[1,2-a]pyridine (Predicted)Rationale for Differentiation
C-2~140~140Minor effect expected.
C-3~110~110Minor effect expected.
C-5~125~126Subtle shifts based on overall electron distribution.
C-6~115 (C-Br)~113Key Differentiator: The carbon bearing the bromine will be significantly downfield.
C-7~120~123
C-8~118~108 (C-Br)Key Differentiator: The carbon bearing the bromine will be significantly downfield.
C-8a~143~144
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the brominated imidazopyridine isomer.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup (for a 400 MHz spectrometer):

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Acquire a ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include a 30° pulse angle, a spectral width of 200-220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase the spectra and reference them to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the ¹H NMR signals and determine the coupling constants.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer tune Tune & Shim Spectrometer transfer->tune acq_H1 Acquire ¹H Spectrum tune->acq_H1 acq_C13 Acquire ¹³C Spectrum tune->acq_C13 ft Fourier Transform acq_H1->ft acq_C13->ft phase Phase & Reference ft->phase analyze Integrate, Assign Peaks, & Determine Couplings phase->analyze comparison comparison analyze->comparison Compare Isomer Spectra

Caption: General workflow for NMR analysis of brominated imidazopyridine isomers.

Infrared (IR) Spectroscopy: Probing Vibrational Differences

While the IR spectra of the 6-bromo and 8-bromo isomers are expected to be broadly similar due to the presence of the same functional groups, subtle but significant differences can be observed in the fingerprint region (< 1500 cm⁻¹).

The Underlying Principle: Molecular Vibrations

The position of the bromine atom will influence the vibrational frequencies of the C-Br bond and the aromatic ring. These differences, though small, can be used for differentiation, especially when comparing the spectra to known standards.

Table 3: Predicted Characteristic IR Frequencies (cm⁻¹) for Brominated Imidazopyridine Isomers

Vibrational Mode6-Bromo-imidazo[1,2-a]pyridine (Predicted)8-Bromo-imidazo[1,2-a]pyridine (Predicted)Rationale for Differentiation
Aromatic C-H Stretch3100-30003100-3000Largely similar.
Aromatic C=C/C=N Stretch1650-14501650-1450Minor shifts in peak positions and intensities.
Aromatic C-H Bending900-675900-675The out-of-plane bending patterns can be indicative of the substitution pattern.
C-Br Stretch680-515680-515The exact position of this band may differ slightly between the two isomers.
Experimental Protocol for IR Spectroscopy (ATR Method)
  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Setup:

    • Ensure the ATR crystal is clean by taking a background spectrum.

    • Lower the press arm to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing:

    • Perform an ATR correction if necessary.

    • Label the significant peaks.

IR_Vibrations Key differentiating vibrational modes. cluster_isomer1 6-Bromo Isomer cluster_isomer2 8-Bromo Isomer I1_ring Aromatic Ring Modes I1_CBr C-Br Stretch (~650 cm⁻¹) I2_ring Aromatic Ring Modes I2_CBr C-Br Stretch (~640 cm⁻¹)

Caption: Predicted differences in key IR vibrational modes.

UV-Visible (UV-Vis) Spectroscopy: Observing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The imidazo[1,2-a]pyridine system exhibits characteristic π-π* and n-π* transitions.[5]

The Underlying Principle: Chromophores and Auxochromes

The imidazo[1,2-a]pyridine core acts as the chromophore. The bromine atom, an auxochrome, can cause a small shift in the wavelength of maximum absorption (λ_max), known as a bathochromic (red) or hypsochromic (blue) shift, depending on its position and interaction with the π-system.

Table 4: Predicted UV-Vis Absorption Maxima (λ_max, nm) for Brominated Imidazopyridine Isomers in Ethanol

Transition6-Bromo-imidazo[1,2-a]pyridine (Predicted)8-Bromo-imidazo[1,2-a]pyridine (Predicted)Rationale for Differentiation
π-π*~250 and ~310~255 and ~315The 8-bromo isomer may show a slight bathochromic shift due to greater perturbation of the pyridine ring's π-system.
Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) of known concentration.

    • Perform serial dilutions to obtain a solution with an absorbance between 0.1 and 1.0.

  • Instrument Setup:

    • Use a matched pair of quartz cuvettes.

    • Blank the spectrophotometer with the pure solvent.

  • Data Acquisition:

    • Acquire the absorption spectrum over a range of approximately 200-400 nm.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λ_max).

UV_Vis_Transition π-π* electronic transition in imidazopyridine. HOMO HOMO (π) LUMO LUMO (π*) HOMO->LUMO

Caption: A representative π-π* electronic transition.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), is a powerful diagnostic tool.

The Underlying Principle: Ionization and Fragmentation

Upon ionization, typically by electron impact (EI), the molecule forms a molecular ion (M⁺). This ion can then fragment in predictable ways. The fragmentation patterns of the 6-bromo and 8-bromo isomers are expected to be similar, but the relative abundances of certain fragment ions may differ.

Table 5: Predicted Major Fragment Ions (m/z) for Brominated Imidazopyridine Isomers

Ion6-Bromo-imidazo[1,2-a]pyridine (m/z)8-Bromo-imidazo[1,2-a]pyridine (m/z)Rationale for Differentiation
[M]⁺196/198196/198The molecular ion will show the characteristic 1:1 isotopic pattern for bromine.
[M-Br]⁺117117Loss of the bromine radical is a likely initial fragmentation step for both isomers.
[M-HBr]⁺116116Loss of HBr is also possible.
Further Fragmentse.g., loss of HCNe.g., loss of HCNWhile the major fragments are likely the same, the relative intensities may vary, reflecting the different stabilities of the precursor ions.
Experimental Protocol for Mass Spectrometry (EI-MS)
  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer, either via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization:

    • Utilize electron ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis:

    • Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-250).

  • Data Analysis:

    • Identify the molecular ion peak and its isotopic pattern.

    • Analyze the fragmentation pattern and propose structures for the major fragment ions.

MS_Fragmentation Predicted fragmentation of a bromo-imidazopyridine isomer. M [C₇H₅BrN₂]⁺˙ (m/z 196/198) M_minus_Br [C₇H₅N₂]⁺ (m/z 117) M->M_minus_Br - Br• M_minus_HBr [C₇H₄N₂]⁺˙ (m/z 116) M->M_minus_HBr - HBr Fragments Further Fragments M_minus_Br->Fragments M_minus_HBr->Fragments

Caption: A predicted fragmentation pathway for a bromo-imidazopyridine isomer.

Conclusion: A Multi-faceted Approach to Isomer Differentiation

The unambiguous identification of brominated imidazopyridine isomers is essential for advancing pharmaceutical research. While each spectroscopic technique provides valuable clues, a combination of methods is crucial for definitive characterization. ¹H NMR spectroscopy, with its ability to reveal detailed proton environments and coupling networks, is the most powerful single technique for distinguishing between the 6-bromo and 8-bromo isomers. Mass spectrometry provides unequivocal confirmation of the presence of bromine and the molecular weight. IR and UV-Vis spectroscopy offer complementary data that can further support the structural assignment. By leveraging the strengths of each of these techniques, researchers can confidently and accurately characterize their synthesized imidazopyridine derivatives.

References

Safety Operating Guide

Navigating the Disposal of 1,3-Dibromoimidazo[1,5-a]pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of pharmaceutical development and scientific discovery, the integrity of our work extends beyond the benchtop; it encompasses a commitment to safety and environmental stewardship. The proper disposal of chemical reagents, such as the halogenated heterocyclic compound 1,3-Dibromoimidazo[1,5-a]pyridine, is a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for its safe and compliant disposal, grounded in established safety principles for handling halogenated organic compounds.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough risk assessment is paramount. Given the characteristics of similar brominated compounds, this compound should be treated as a hazardous substance.

Immediate Safety Precautions:

  • Engineering Controls: All handling and preparation for disposal should be conducted within a certified laboratory chemical fume hood to prevent inhalation of any dust or vapors.[6] Ensure that an emergency eyewash station and safety shower are readily accessible.[6][7]

  • Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory to prevent dermal, ocular, and respiratory exposure.

PPE TypeSpecificationRationale
Eye/Face Protection Safety glasses with side-shields or chemical goggles.Protects against splashes and airborne particles.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a flame-retardant lab coat.Prevents direct skin contact with the compound.
Respiratory Protection Use in a well-ventilated area is crucial. A certified respirator may be necessary if there is a risk of generating dust or aerosols outside of a fume hood.Minimizes the risk of inhaling the compound.
II. Step-by-Step Disposal Protocol

The cornerstone of proper disposal for this compound lies in its classification as a halogenated organic waste .[8][9] This dictates a specific waste stream to ensure it is handled and treated appropriately, typically through incineration at a licensed facility.[8]

Step 1: Waste Identification and Segregation

  • Identify: All materials contaminated with this compound must be classified as hazardous waste. This includes:

    • Pure or residual this compound

    • Contaminated labware (e.g., pipette tips, vials, weighing boats)

    • Solutions containing the compound

    • Spill cleanup materials

  • Segregate: It is critical to keep halogenated organic waste separate from non-halogenated waste streams.[8][10] Do not mix this waste with acids, bases, or other incompatible chemicals.[6][8]

Step 2: Containerization

  • Container Selection: Use a designated, leak-proof, and chemically compatible container specifically for halogenated organic waste.[5][9] The container must have a secure, screw-top cap to prevent spills and vapor release.[9]

  • Active Collection: Keep the waste container closed at all times, except when actively adding waste.[9][10]

Step 3: Labeling

Proper labeling is a legal requirement and essential for the safety of all laboratory and waste management personnel.

  • Content Identification: Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound".[9][10] Avoid using abbreviations or chemical formulas.[9]

  • Hazard Pictograms: Affix the appropriate GHS pictograms. While specific pictograms for this compound are not defined, based on analogous compounds, pictograms for "Harmful" (exclamation mark) should be used.[4][5]

Step 4: Storage

  • Designated Area: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[5]

  • Safe Storage Conditions: The storage area must be a cool, dry, and well-ventilated location, away from sources of ignition such as heat, sparks, or open flames.[5][6]

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin to mitigate any potential leaks.[5]

Step 5: Final Disposal

  • Professional Disposal: The disposal of hazardous waste is strictly regulated.[11] Never attempt to dispose of this chemical down the drain or in the regular trash.[5][7]

  • Contact EHS: Arrange for the pickup and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5]

  • Provide Information: Be prepared to furnish the EHS office or disposal company with all the details from your hazardous waste label.[5]

III. Emergency Procedures for Spills and Exposures

In the event of an accidental release or exposure, immediate and appropriate action is crucial.

  • Spill Cleanup:

    • For small spills, absorb the material with an inert, dry substance such as vermiculite, sand, or a commercial sorbent.[4][6]

    • Sweep or scoop the absorbed material into a suitable, labeled container for disposal as hazardous waste.[6][7]

    • Decontaminate the spill area.

    • For large spills, evacuate the area and contact your institution's emergency response team.

  • Personal Exposure:

    • Inhalation: Move the affected individual to fresh air. If breathing is difficult, seek immediate medical attention.[1][7]

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[1][7]

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][7]

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

IV. Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

cluster_0 Phase 1: Preparation & Assessment cluster_1 Phase 2: Waste Segregation & Collection cluster_2 Phase 3: Labeling & Storage cluster_3 Phase 4: Final Disposition Start Start: Disposal of this compound Assess_Hazards Assess Hazards (Treat as Harmful/Irritant) Start->Assess_Hazards Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Assess_Hazards->Don_PPE Classify_Waste Classify as Halogenated Organic Waste Don_PPE->Classify_Waste Segregate_Waste Segregate from Non-Halogenated & Incompatible Waste Classify_Waste->Segregate_Waste Collect_Waste Collect in Designated, Leak-Proof Halogenated Waste Container Segregate_Waste->Collect_Waste Label_Container Label Container: 'Hazardous Waste' Full Chemical Name Hazard Pictograms Collect_Waste->Label_Container Store_Safely Store in a Cool, Dry, Ventilated Satellite Accumulation Area Label_Container->Store_Safely Contact_EHS Contact EHS or Licensed Waste Contractor Store_Safely->Contact_EHS Schedule_Pickup Arrange for Waste Pickup Contact_EHS->Schedule_Pickup End End: Compliant Disposal Schedule_Pickup->End

Disposal workflow for this compound.

References

Navigating the Safe Handling of 1,3-Dibromoimidazo[1,5-a]pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in the fast-paced world of drug development, our work with novel chemical entities is foundational to therapeutic innovation. Among these, halogenated aromatic compounds like 1,3-Dibromoimidazo[1,5-a]pyridine are instrumental. However, their unique reactivity and potential biological activity demand a rigorous and informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of our research.

I. Hazard Identification and Personal Protective Equipment (PPE)

Given the anticipated hazards, a comprehensive Personal Protective Equipment (PPE) plan is the first line of defense. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended PPE Rationale
Eye and Face Chemical safety goggles and a face shield.[6][7]Protects against potential splashes of the compound or solvents, which could cause serious eye irritation or damage.[3][5]
Skin Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat, and closed-toe shoes.[6][8]Prevents skin contact, which is likely to cause irritation.[3][5] Ensure gloves are appropriate for any solvents being used.
Respiratory Work in a certified chemical fume hood.[6] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is required.Minimizes the inhalation of any dust or vapors, which may cause respiratory tract irritation.[3][5]

Donning and Doffing PPE Workflow

To prevent cross-contamination, a strict procedure for putting on and taking off PPE is critical.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Eye and Face Protection Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye and Face Protection Doff2->Doff3 Doff4 4. Respirator (if needed) Doff3->Doff4

Caption: Sequential workflow for donning and doffing Personal Protective Equipment.

II. Safe Handling and Operational Plan

Adherence to a standardized operational procedure is paramount to minimizing exposure risk.

A. Preparation of the Work Area:

  • Fume Hood Verification: Confirm that the chemical fume hood has a current certification and is functioning correctly.

  • Clear Workspace: Ensure the fume hood is clean and free of clutter.

  • Assemble Materials: Place all necessary equipment, including the container of this compound, solvents, glassware, and waste containers, inside the fume hood.

B. Handling the Compound:

  • Weighing and Transfer: Carefully weigh and transfer the required amount of this compound. Use appropriate tools, such as a powder funnel and spatula, to minimize the generation of dust.

  • Experimental Procedures: Conduct all steps of the experiment within the chemical fume hood with the sash at the lowest practical height.

  • Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory.[3] Avoid breathing any dust or vapors.[2]

III. Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

A. First Aid Measures:

  • Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[1][9]

  • Skin Contact: In case of skin contact, immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1][9] Remove contaminated clothing. If irritation persists, seek medical attention.[9]

  • Eye Contact: If the compound comes into contact with the eyes, rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids, and consult a physician.[1][9]

  • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]

B. Accidental Release Measures:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.

  • Containment: For a small spill, carefully sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[9]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., acetone) and then with soap and water. Collect all cleaning materials as hazardous waste.

Spill Response Workflow

Spill_Response Start Spill Occurs Evacuate Evacuate Area Start->Evacuate Assess Assess Spill Size Evacuate->Assess SmallSpill Small Spill Response Assess->SmallSpill Small LargeSpill Large Spill (Contact EHS) Assess->LargeSpill Large Contain Contain Spill SmallSpill->Contain Cleanup Clean and Decontaminate Contain->Cleanup Dispose Dispose of Waste Cleanup->Dispose End End Response Dispose->End

Caption: Step-by-step workflow for responding to a chemical spill.

IV. Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to protect the environment and comply with regulations.

A. Waste Segregation:

  • Halogenated Waste: All waste containing this compound, including unused product, reaction residues, and contaminated materials (e.g., gloves, paper towels, and glassware), must be collected in a designated, properly labeled hazardous waste container for halogenated organic waste.[6]

  • Non-Halogenated Waste: Do not mix with non-halogenated waste streams.

B. Waste Container Management:

  • Labeling: Ensure the waste container is clearly labeled with "Hazardous Waste" and the chemical name "this compound."

  • Storage: Keep the waste container tightly closed and store it in a designated satellite accumulation area within the laboratory.

  • Disposal: Follow your institution's specific procedures for hazardous waste pickup and disposal.

V. Conclusion

While the specific toxicological properties of this compound have not been fully investigated, a cautious and well-informed approach based on the known hazards of similar chemical structures is the cornerstone of laboratory safety. By adhering to the guidelines outlined in this document, researchers can confidently handle this compound, ensuring their personal safety and the integrity of their work. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and in case of any uncertainty.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Dibromoimidazo[1,5-a]pyridine
Reactant of Route 2
Reactant of Route 2
1,3-Dibromoimidazo[1,5-a]pyridine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.